4,4-Diaminobiphenyl
Description
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-phenylcyclohexa-2,4-diene-1,1-diamine |
InChI |
InChI=1S/C12H14N2/c13-12(14)8-6-11(7-9-12)10-4-2-1-3-5-10/h1-8H,9,13-14H2 |
InChI Key |
PDVGPRKWYIVXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1(N)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
4,4'-Diaminobiphenyl: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diaminobiphenyl, commonly known as benzidine (B372746), is an aromatic amine of significant interest in various fields of chemical and biomedical research. Historically used in the synthesis of dyes, its carcinogenic properties have led to restrictions in its industrial use. However, it remains a crucial molecule in toxicological studies, as a building block in the synthesis of advanced polymers and as a reference compound in analytical chemistry. This technical guide provides an in-depth overview of the chemical and physical properties of 4,4'-diaminobiphenyl, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic activation pathway.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4,4'-diaminobiphenyl are summarized in the tables below, providing a consolidated reference for laboratory use.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molar Mass | 184.24 g/mol | [1] |
| Appearance | White or reddish crystalline powder | [1] |
| Melting Point | 122-128 °C | [1][2] |
| Boiling Point | 400-402 °C | [1][2] |
| Density | 1.25 g/cm³ | [1] |
| Vapor Pressure | 0.83 Pa at 20 °C | [1] |
Solubility
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble (<0.1 g/100 mL at 22 °C), more soluble in hot water (0.94 g/100 mL at 100 °C) | [1][2] |
| Ethanol | Soluble | [1] |
| Ether | Soluble (1 g/50 mL) | [1] |
| Acetic Acid | Soluble | [1] |
| Dilute Hydrochloric Acid | Soluble | [1] |
Spectral Data
| Technique | Key Features and Observations |
| ¹H NMR | Spectral data is available but detailed assignment can vary based on solvent and instrument. |
| ¹³C NMR | Spectral data is available but detailed assignment can vary based on solvent and instrument. |
| FTIR | Characteristic peaks for N-H stretching of the primary amine groups are observed. |
| UV-Vis | Absorption maxima are dependent on the solvent used. |
Experimental Protocols
Synthesis of 4,4'-Diaminobiphenyl from Nitrobenzene (B124822)
This protocol describes a two-step synthesis of 4,4'-diaminobiphenyl from nitrobenzene via a benzidine rearrangement.
Step 1: Reduction of Nitrobenzene to 1,2-Diphenylhydrazine (Hydrazobenzene)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 105 g of sodium hydroxide (B78521) in 300 mL of water.
-
Addition of Reactants: To this solution, add a mixture of 50 mL of methanol (B129727) and 100 g of nitrobenzene.
-
Reduction: While stirring vigorously, add zinc dust (previously passed through a fine sieve) in small portions. The reaction is exothermic and will begin to boil. Maintain the boiling by the controlled addition of zinc dust. Avoid adding the zinc dust too quickly to prevent excessive foaming. The reaction is complete when the initial brown color of the reaction mixture turns to a grayish-white. If the color change is not observed, add more zinc dust and continue heating.
-
Work-up: Cool the reaction mixture and dilute it with distilled water and ice. Carefully acidify the mixture with concentrated hydrochloric acid, ensuring the temperature does not exceed 15 °C. The hydrazobenzene (B1673438) will precipitate as crusts.
-
Isolation: Separate the solid hydrazobenzene from the liquid by filtration through a porcelain funnel without filter paper. Wash the collected solid with water.
Step 2: Benzidine Rearrangement of 1,2-Diphenylhydrazine
-
Reaction Setup: Transfer the washed hydrazobenzene to a flask and add 300-400 mL of water.
-
Rearrangement: Heat the mixture to boiling and gradually add concentrated hydrochloric acid. Continue boiling for a few minutes after the addition of acid is complete.
-
Isolation of Benzidine Sulfate (B86663): Filter the hot solution of benzidine hydrochloride. To the filtrate, add sulfuric acid to precipitate benzidine as its sulfate salt.
-
Formation of Free Base: Filter and wash the benzidine sulfate. Boil the sulfate salt with a dilute sodium hydroxide solution to form the free benzidine base.
-
Final Product: Filter the hot solution. Upon cooling, 4,4'-diaminobiphenyl will crystallize. Collect the crystals by filtration and dry them. The yield is typically 20-30 g.[3]
Purification by Recrystallization
4,4'-Diaminobiphenyl can be purified by recrystallization from hot water or an ethanol-water mixture.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4,4'-diaminobiphenyl in a minimum amount of hot water or a hot ethanol-water mixture. Heat the solvent to its boiling point before adding it to the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature below the melting point.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
This protocol is based on the principles outlined in EPA Method 605 for the analysis of benzidines.[4]
-
Instrumentation: A high-performance liquid chromatograph equipped with an electrochemical detector.
-
Column: A reverse-phase column suitable for the separation of aromatic amines (e.g., C18).
-
Mobile Phase: A mixture of a buffer (e.g., acetate (B1210297) buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact composition and gradient program should be optimized for the specific column and instrument.
-
Sample Preparation:
-
Extract a measured volume of the sample (e.g., 1 L of wastewater) with chloroform (B151607) in a separatory funnel.
-
Back-extract the chloroform with an acidic solution.
-
Neutralize the acid extract and re-extract with chloroform.
-
Evaporate the chloroform and exchange the solvent to methanol.
-
Mix the final extract with the mobile phase buffer before injection.
-
-
Detection: An electrochemical detector is used for sensitive and selective detection of benzidine.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A fused-silica capillary column with a slightly polar stationary phase.
-
Sample Preparation:
-
Extract the sample with a suitable solvent such as methylene (B1212753) chloride or chloroform.[1]
-
Concentrate the extract. Note that benzidine can be susceptible to oxidative losses during this step.[1]
-
-
Analysis: The sample is injected into the GC, where benzidine is separated from other components. The mass spectrometer is used for detection and confirmation of the analyte's identity based on its mass spectrum.
Metabolic Activation and Signaling Pathway
4,4'-Diaminobiphenyl is a known human carcinogen, and its toxicity is mediated through metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The primary organ for this metabolic activation is the liver.
The metabolic activation of 4,4'-diaminobiphenyl can proceed through several pathways:
-
N-Oxidation: Cytochrome P450 enzymes in the liver can oxidize one of the amino groups to form N-hydroxy-4-aminobiphenyl.
-
N-Acetylation: N-acetyltransferases can acetylate one or both of the amino groups.
-
Peroxidative Activation: Peroxidases, particularly in extrahepatic tissues, can catalyze the one-electron oxidation of benzidine to a radical cation, which can be further oxidized to a diimine species.[1][5]
These reactive intermediates can then form covalent adducts with DNA, primarily with guanine (B1146940) bases.[6] The formation of these DNA adducts is a critical step in the initiation of carcinogenesis.
Caption: Metabolic activation pathway of 4,4'-Diaminobiphenyl leading to DNA adduct formation and potential carcinogenesis.
Conclusion
This technical guide provides a detailed overview of the chemical and physical properties, synthesis, purification, and analysis of 4,4'-diaminobiphenyl. The information on its metabolic activation highlights the molecular basis of its carcinogenicity, which is of critical importance for toxicological research and drug development. The provided protocols and data serve as a valuable resource for scientists and researchers working with this important aromatic amine. It is imperative to handle 4,4'-diaminobiphenyl with extreme caution in a controlled laboratory setting due to its proven carcinogenic effects.
References
The Synthesis and Discovery of 4,4'-Diaminobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diaminobiphenyl, commonly known as benzidine (B372746), is an aromatic amine that has played a significant role in the history of chemical synthesis, particularly in the dye industry. First synthesized in 1845, its discovery and the subsequent elucidation of its formation through the renowned "benzidine rearrangement" have been cornerstones in the study of organic reaction mechanisms.[1] While its use has been curtailed due to its carcinogenic properties, the synthesis of benzidine and its derivatives remains a subject of academic and industrial interest for the production of specialty polymers, analytical reagents, and as an intermediate in the synthesis of other complex molecules. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols for 4,4'-diaminobiphenyl, tailored for researchers, scientists, and drug development professionals.
Historical Discovery
The journey of 4,4'-diaminobiphenyl began in the mid-19th century. It is prepared via a two-step process starting from nitrobenzene (B124822).[1][2] The initial step involves the reduction of nitrobenzene to 1,2-diphenylhydrazine (B7769752) (also known as hydrazobenzene).[1][2] This intermediate is then subjected to an acid-catalyzed rearrangement to yield 4,4'-diaminobiphenyl.[1][2] This classic transformation, termed the benzidine rearrangement, is a fascinating example of an intramolecular rearrangement and is mechanistically described as a[2][2] sigmatropic reaction.[1][2][3]
Synthesis of 4,4'-Diaminobiphenyl
The most common and historically significant method for the synthesis of 4,4'-diaminobiphenyl involves the reduction of nitrobenzene to 1,2-diphenylhydrazine, followed by the acid-catalyzed benzidine rearrangement.
Step 1: Reduction of Nitrobenzene to 1,2-Diphenylhydrazine
The reduction of nitrobenzene is typically carried out in an alkaline medium using a reducing agent such as zinc dust or iron powder.[1][2] The reaction proceeds through intermediate stages of azoxybenzene (B3421426) and azobenzene (B91143) before forming 1,2-diphenylhydrazine.
Step 2: The Benzidine Rearrangement
The 1,2-diphenylhydrazine formed in the first step is then treated with a mineral acid, such as hydrochloric acid or sulfuric acid, which catalyzes its rearrangement to 4,4'-diaminobiphenyl.[1][4] The reaction is believed to proceed through a diprotonated intermediate.[3] While the primary product is the 4,4'-isomer (benzidine), smaller amounts of other isomers can also be formed.[2]
Experimental Protocols
The following are detailed methodologies for the synthesis and purification of 4,4'-diaminobiphenyl.
Synthesis of 1,2-Diphenylhydrazine from Nitrobenzene
Materials:
-
Nitrobenzene
-
Zinc dust (fine powder)
-
Sodium hydroxide (B78521)
-
Water
-
Hydrochloric acid
-
Ice
Procedure:
-
In a reaction flask equipped with a reflux condenser and a stirrer, dissolve 105 g of sodium hydroxide in 300 ml of water.
-
To this solution, add a mixture of 50 ml of methanol and 100 g of nitrobenzene.
-
With vigorous stirring, add fine zinc dust in small portions. The reaction is exothermic and will begin to boil.
-
Continue adding zinc dust portion-wise to maintain the boiling. The color of the mixture will gradually change from brown to grayish-white, indicating the completion of the reduction.
-
Cool the reaction mixture and dilute it with distilled water and ice.
-
Carefully acidify the mixture with hydrochloric acid, ensuring the temperature does not exceed 15°C.
-
The 1,2-diphenylhydrazine will precipitate as crusts. Separate the solid from the liquid and any unreacted zinc.
-
Wash the collected 1,2-diphenylhydrazine with water.
Synthesis of 4,4'-Diaminobiphenyl via Benzidine Rearrangement
Materials:
-
1,2-Diphenylhydrazine (from the previous step)
-
Concentrated hydrochloric acid
-
Water
-
Sulfuric acid
-
Dilute sodium hydroxide solution
Procedure:
-
Transfer the moist 1,2-diphenylhydrazine to a flask and add 300-400 ml of water.
-
Heat the mixture to boiling and gradually add concentrated hydrochloric acid.
-
Continue boiling for a few more minutes after the addition of acid is complete to ensure the rearrangement is finished.
-
Filter the hot solution of benzidine hydrochloride.
-
To the filtrate, add sulfuric acid to precipitate benzidine as its sulfate (B86663) salt.
-
Filter the benzidine sulfate and wash it.
-
Boil the benzidine sulfate with a dilute sodium hydroxide solution to liberate the free base.
-
Filter the solution and allow it to cool. 4,4'-Diaminobiphenyl will crystallize.
-
Collect the crystals by filtration and dry them. The expected yield is 20-30 g.
Purification of 4,4'-Diaminobiphenyl
Purification of the crude 4,4'-diaminobiphenyl can be achieved by recrystallization from hot water. The compound crystallizes as large, silky plates.
Data Presentation
Table 1: Physical and Chemical Properties of 4,4'-Diaminobiphenyl
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂N₂ | [2] |
| Molar Mass | 184.24 g/mol | [2] |
| Appearance | Grayish-yellow, reddish-gray, or white crystalline powder | [2] |
| Melting Point | 122 to 125 °C | [2] |
| Boiling Point | 400 °C | [2] |
| Solubility in Water | 0.94 g/100 mL at 100 °C | [2] |
| Density | 1.25 g/cm³ | [2] |
Table 2: Summary of Synthesis Reaction Conditions and Yield
| Step | Key Reagents | Temperature | Duration | Typical Yield | Reference |
| Reduction of Nitrobenzene | Nitrobenzene, Zinc dust, NaOH, Methanol | Boiling | Not specified | Not specified (intermediate) | |
| Benzidine Rearrangement | 1,2-Diphenylhydrazine, HCl | Boiling | A few minutes | 20-30 g from 100 g of nitrobenzene |
Table 3: Spectroscopic Data for 4,4'-Diaminobiphenyl
| Technique | Key Peaks/Signals |
| ¹H NMR | Data not consistently available in search results. |
| ¹³C NMR | Data not consistently available in search results. |
| IR Spectroscopy | Data not consistently available in search results. |
| Mass Spectrometry | Data not consistently available in search results. |
Table 4: Analytical Methods for 4,4'-Diaminobiphenyl
| Method | Column/Detector | Mobile Phase/Conditions | Reference |
| HPLC | Electrochemical detector | Methanol, Acetate buffer | [5] |
Mandatory Visualizations
Caption: Synthesis pathway of 4,4'-Diaminobiphenyl from nitrobenzene.
Caption: Experimental workflow for the synthesis and purification of 4,4'-Diaminobiphenyl.
Safety and Handling
4,4'-Diaminobiphenyl is a known human carcinogen and must be handled with extreme caution.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, should be used at all times. All work with benzidine should be conducted in a well-ventilated fume hood. Waste disposal must follow institutional and regulatory guidelines for carcinogenic materials.
Conclusion
The synthesis of 4,4'-diaminobiphenyl is a historically and pedagogically important reaction in organic chemistry. While its industrial use has been significantly reduced, the underlying principles of its synthesis, particularly the benzidine rearrangement, continue to be of interest. This technical guide provides a foundational understanding of the discovery, synthesis, and experimental protocols for this compound, serving as a valuable resource for the scientific community. Researchers and drug development professionals should always prioritize safety and adhere to strict handling protocols when working with this and other potentially hazardous materials.
References
Spectroscopic Profile of 4,4'-Diaminobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diaminobiphenyl, also commonly known as benzidine, is an aromatic amine that serves as a critical building block in the synthesis of various organic molecules, including a wide range of dyes and polymers. Its rigid biphenyl (B1667301) backbone and reactive amino groups make it a compound of significant interest in materials science and pharmaceutical research. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 4,4'-Diaminobiphenyl, complete with experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data
The following sections present the key spectroscopic data for 4,4'-Diaminobiphenyl, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of 4,4'-Diaminobiphenyl provide detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR Data
The ¹H NMR spectrum of 4,4'-Diaminobiphenyl is characterized by signals from the aromatic protons and the amine protons. The chemical shifts can vary slightly depending on the solvent used.
Table 1: ¹H NMR Chemical Shifts (δ) for 4,4'-Diaminobiphenyl
| Protons | Chemical Shift (δ, ppm) in DMSO-d₆ |
| -NH₂ | ~4.9 |
| Aromatic H (ortho to -NH₂) | ~6.6 |
| Aromatic H (meta to -NH₂) | ~7.2 |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of 4,4'-Diaminobiphenyl, only four distinct signals are expected for the aromatic carbons.
Table 2: ¹³C NMR Chemical Shifts (δ) for 4,4'-Diaminobiphenyl
| Carbon Atom | Chemical Shift (δ, ppm) in DMSO-d₆ |
| C-NH₂ | ~146 |
| C-C (ipso) | ~128 |
| C-H (ortho to -NH₂) | ~114 |
| C-H (meta to -NH₂) | ~126 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 4,4'-Diaminobiphenyl shows characteristic absorptions for the N-H bonds of the primary amine and the aromatic C-H and C=C bonds. The data presented below is based on a solid-state measurement using a KBr disc.[1]
Table 3: Characteristic IR Absorption Bands for 4,4'-Diaminobiphenyl
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3430, 3350 | N-H stretch | Primary Amine (-NH₂) |
| 3050 - 3000 | C-H stretch | Aromatic Ring |
| 1620 | N-H bend | Primary Amine (-NH₂) |
| 1600, 1500 | C=C stretch | Aromatic Ring |
| 820 | C-H bend (out-of-plane) | p-disubstituted Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 4,4'-Diaminobiphenyl exhibit characteristic absorption bands in the UV region. The position of the absorption maximum (λmax) can be influenced by the solvent.
Table 4: UV-Vis Absorption Maxima (λmax) for 4,4'-Diaminobiphenyl
| Solvent | λmax (nm) |
| Ethanol (B145695) | ~285 |
| Methanol | ~285 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4,4'-Diaminobiphenyl.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the range of approximately 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of approximately 0-160 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of 4,4'-Diaminobiphenyl with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy Protocol
Sample Preparation:
-
Prepare a stock solution of 4,4'-Diaminobiphenyl in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically below 1.5 AU).
Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the prepared sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 4,4'-Diaminobiphenyl.
Caption: Workflow for Spectroscopic Analysis of 4,4'-Diaminobiphenyl.
References
A Comprehensive Technical Guide to the Solubility of 4,4'-Diaminobiphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 4,4'-Diaminobiphenyl (also known as benzidine) in a variety of common organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, dye production, and various research and development activities. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents a generalized workflow for these procedures.
Quantitative Solubility Data
The solubility of 4,4'-Diaminobiphenyl varies significantly depending on the solvent and the temperature. The following table summarizes the available quantitative solubility data in various organic solvents. It is important to note that for many solvents, only qualitative descriptions are available in the literature.
| Solvent | Temperature (°C) | Solubility | Reference |
| Ethanol (absolute) | 20 | 7.68 g / 100 g | [1] |
| Boiling Alcohol | Boiling Point | 20 g / 100 mL | [2] |
| Diethyl Ether | Not Specified | 2 g / 100 mL | [3][4] |
| Quinoline | 20 | 43.1 g / 100 g | [1] |
| Water | 22 | < 0.1 g / 100 mL | [3][4] |
| Water | 24 | 0.036 g / 100 g | [1] |
| Water | 25 | 0.052 g / 100 mL | [2] |
| Water | 100 | 0.94 g / 100 mL | [1][5] |
Qualitative Solubility Information
For several other organic solvents, the available data is qualitative, indicating the degree to which 4,4'-Diaminobiphenyl dissolves.
-
Acetone : Soluble[6]
-
Benzene : Soluble[6]
-
Acetic Acid : Soluble in boiling acetic acid[4]
-
Dilute Hydrochloric Acid : Soluble[4]
It is generally observed that the solubility of 4,4'-Diaminobiphenyl in organic solvents increases with temperature[6].
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for two common experimental protocols used to determine the solubility of solid compounds like 4,4'-Diaminobiphenyl in organic solvents.
Isothermal Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of 4,4'-Diaminobiphenyl in a specific organic solvent at a constant temperature.
Materials:
-
4,4'-Diaminobiphenyl (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Conical flasks or vials with airtight seals
-
Thermostatically controlled shaking incubator or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of 4,4'-Diaminobiphenyl to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Seal the flask and place it in a shaking incubator or water bath set to the desired constant temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is established.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete separation of the solid from the saturated solution, filter an aliquot of the supernatant through a syringe filter that is chemically compatible with the solvent. It is crucial to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.
-
Quantification:
-
UV-Vis Spectrophotometry: If 4,4'-Diaminobiphenyl has a chromophore that absorbs in the UV-Vis range, this method can be employed.
-
Prepare a series of standard solutions of known concentrations of 4,4'-Diaminobiphenyl in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
High-Performance Liquid Chromatography (HPLC): This method is suitable for a wide range of compounds and can also separate the analyte from any potential impurities.
-
Develop a suitable HPLC method (column, mobile phase, flow rate, and detector settings) for the analysis of 4,4'-Diaminobiphenyl.
-
Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.
-
Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.
-
Determine the concentration of 4,4'-Diaminobiphenyl in the sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution.
-
-
-
Data Reporting: Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L, and specify the temperature at which the measurement was performed.
Gravimetric Method
The gravimetric method is a straightforward technique that relies on the precise weighing of the dissolved solute after evaporating the solvent.
Objective: To determine the solubility of 4,4'-Diaminobiphenyl in a volatile organic solvent.
Materials:
-
4,4'-Diaminobiphenyl (analytical grade)
-
Selected volatile organic solvent
-
Conical flasks or vials with airtight seals
-
Thermostatically controlled shaking incubator or water bath
-
Analytical balance
-
Evaporating dish (pre-weighed)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of 4,4'-Diaminobiphenyl in the chosen solvent as described in the shake-flask method (Steps 1 and 2).
-
Phase Separation: Filter the saturated solution to remove any undissolved solid.
-
Sample Weighing: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish. Weigh the dish with the solution to determine the total mass of the solution.
-
Solvent Evaporation: Carefully evaporate the solvent from the evaporating dish. This can be done on a steam bath or in a fume hood at a controlled temperature to avoid decomposition of the solute.
-
Drying and Weighing of Residue: Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of 4,4'-Diaminobiphenyl to remove any residual solvent. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation:
-
Mass of the dissolved solute = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of the solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
Solubility = (Mass of dissolved solute / Mass of solvent) * 100 (expressed as g/100 g of solvent)
-
To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of 4,4'-Diaminobiphenyl using the shake-flask method followed by spectrophotometric or chromatographic analysis.
References
- 1. benzidine [chemister.ru]
- 2. Table 4-2, Physical and Chemical Properties of Benzidine - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benzidine CAS#: 92-87-5 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Benzidine - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of Handling 4,4'-Diaminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for handling 4,4'-Diaminobiphenyl, a compound also known as benzidine (B372746). It is intended for use by professionals in research and development who may work with this substance. Due to its hazardous nature, strict adherence to safety protocols is imperative.
Chemical and Physical Properties
4,4'-Diaminobiphenyl is a crystalline solid that is grayish-yellow, reddish-gray, or white.[1] Its appearance can darken when exposed to air and light.[1] It is a combustible solid, though it can be difficult to burn.[1]
| Property | Value | Reference |
| CAS Number | 92-87-5 | [1] |
| Molecular Formula | C12H12N2 | [2] |
| Molecular Weight | 184.25 g/mol | [2] |
| Melting Point | 125 °C | [3] |
| Boiling Point | 400 °C | [3] |
| Relative Density | 1.250 (20/4 °C) | [3] |
| Vapor Pressure | 0.83 at 20 °C | [3] |
| Solubility | Soluble in hot water, ethanol, ether, acetic acid, and dilute hydrochloric acid. Slightly soluble in cold water. | [3] |
Toxicological Data and Health Hazards
4,4'-Diaminobiphenyl is a known human carcinogen, with the primary target organ being the urinary bladder.[4][5][6] Numerous epidemiological studies have demonstrated a strong link between occupational exposure to benzidine and an increased risk of bladder cancer.[5] Animal studies have also provided sufficient evidence of its carcinogenicity.[5][7]
Acute Toxicity:
| Route of Exposure | Species | LD50 | Reference |
| Oral | Rat | 309 mg/kg | [3] |
| Oral | Mouse | 214 mg/kg | [3] |
| Oral | Dog | 25 mg/kg | [8] |
| Oral | Rabbit | 690 mg/kg | [8] |
Signs and Symptoms of Exposure: Exposure can occur through inhalation, skin absorption, ingestion, and skin or eye contact.[6][9][10]
-
Acute exposure: May cause headache, dizziness, drowsiness, difficulty breathing, weakness, and methemoglobinemia (a condition where the blood's ability to carry oxygen is reduced, leading to a blueish color of the skin and lips).[9][10][11] It can also lead to urinary burning and acute hemorrhagic cystitis.[9][10]
-
Chronic exposure: The primary concern is an increased risk of bladder cancer.[4][6][11]
Occupational Safety and Exposure Limits
Given its carcinogenicity, exposure to 4,4'-Diaminobiphenyl should be kept to the lowest feasible level.
| Organization | Exposure Limit | Reference |
| OSHA | Regulated as a carcinogen; no specific permissible exposure limit (PEL). See 29 CFR 1910.1003. | [12][13] |
| NIOSH | Recommends exposure to be limited to the lowest feasible concentration. | [11] |
| ACGIH | Recommends that exposure by all routes should be carefully controlled to levels as low as possible. | [11] |
Safe Handling and Storage
Handling:
-
Handle only in a designated, well-ventilated area, preferably within a chemical fume hood.[14][15]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[14][16]
-
Wash hands thoroughly after handling.[18]
Storage:
-
Store in a cool, dry, dark, and well-ventilated place.[15][18]
-
Store away from incompatible materials such as strong oxidizing agents.[3][19]
-
The storage area should be clearly labeled and secured.[15]
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when working with 4,4'-Diaminobiphenyl.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and/or a face shield where splashing is a risk.[16][20][21] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber).[16][21] Inspect gloves before each use and replace them if contaminated or damaged.[21][22] |
| Body Protection | A long-sleeved lab coat is mandatory. For larger quantities or a higher risk of exposure, chemical-resistant overalls or coveralls should be worn.[21][23] |
| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.[21][24] For higher concentrations, a supplied-air respirator may be necessary.[22][23] |
| Footwear | Closed-toe shoes are required.[21] For spill response, chemical-resistant boots with steel toes may be necessary.[21][22] |
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14][17][18][19] Do not use mouth-to-mouth resuscitation.[14][17] | |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15-20 minutes. Seek immediate medical attention.[14][19][25] | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 20-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19][25] | |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give one or two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][25] |
Emergency Procedures for Spills and Leaks
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, dampen the solid spill with water to prevent dust formation.[24]
-
Carefully scoop the material into a suitable, labeled container for disposal.[26]
-
Use absorbent paper dampened with water to clean up any remaining material.[24]
-
Decontaminate the area with a soap and water solution.[24][27]
Large Spills:
-
Evacuate the area immediately and activate the emergency alarm.
-
Isolate the spill area and prevent entry.
-
Contact your institution's emergency response team or environmental health and safety department.
-
Only trained personnel with the appropriate PPE should attempt to clean up a large spill.
Experimental Protocols
OSHA Method 93: Air Sampling and Analysis
This method is used for the determination of 4-aminobiphenyl (B23562) in the air.
Sampling:
-
Samples are collected by drawing a known volume of air through a sampling device consisting of a three-piece cassette containing two sulfuric acid-treated glass fiber filters.[13]
-
The recommended air volume is 100 liters at a sampling rate of 1 liter per minute.[13]
-
After sampling, the filters are transferred to separate glass vials containing 2 mL of deionized water within 10 hours.[12][13]
Analysis:
-
The samples are derivatized with heptafluorobutyric acid anhydride (B1165640) (HFAA).[13]
-
Analysis is performed by gas chromatography with an electron capture detector (GC-ECD).[13]
General Decontamination Procedure for Lab Surfaces
-
Don PPE: Wear appropriate PPE, including gloves, a lab coat, and eye protection.[28][29]
-
Containment: Place absorbent material over the contaminated surface to prevent the spread of contamination.[28][29]
-
Application of Cleaning Agent: Apply a detergent and water solution to the absorbent material.[30]
-
Contact Time: Allow sufficient contact time for the cleaning agent to work.
-
Wipe Down: Wipe the area from the outer edges toward the center.[28]
-
Rinse: Rinse the cleaned area with distilled water to remove any residue.[29]
-
Disposal: Dispose of all contaminated materials as hazardous waste.[19]
Visualizations
Caption: A standard workflow for the safe handling of 4,4'-Diaminobiphenyl in a laboratory setting.
Caption: A workflow for responding to a spill of 4,4'-Diaminobiphenyl.
Caption: A simplified signaling pathway illustrating the metabolic activation and carcinogenic mechanism of 4,4'-Diaminobiphenyl.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzidine [cdc.gov]
- 2. CAS-92-87-5, 4,4-Diamino Biphenyl Manufacturers, Suppliers & Exporters in India | 025642 [cdhfinechemical.com]
- 3. chembk.com [chembk.com]
- 4. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benzidine and dyes metabolized to benzidine | Research Starters | EBSCO Research [ebsco.com]
- 7. Comparative activity of 4,4'-diaminobiphenyl (benzidine) and its terphenyl analogue, 4,4'-diaminoterphenyl, in two in vitro assays for potential carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Aminodiphenyl [cdc.gov]
- 10. restoredcdc.org [restoredcdc.org]
- 11. nj.gov [nj.gov]
- 12. 4-AMINODIPHENYL | Occupational Safety and Health Administration [osha.gov]
- 13. osha.gov [osha.gov]
- 14. echemi.com [echemi.com]
- 15. 4,4'-Diaminobiphenyl dihydrochloride(531-85-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 17. chemicalbook.com [chemicalbook.com]
- 18. media.hiscoinc.com [media.hiscoinc.com]
- 19. fishersci.com [fishersci.com]
- 20. americanchemistry.com [americanchemistry.com]
- 21. benchchem.com [benchchem.com]
- 22. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 23. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 24. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 25. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 26. qmul.ac.uk [qmul.ac.uk]
- 27. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 28. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 29. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 30. epa.gov [epa.gov]
The Double-Edged Sword: A Technical Guide to the Carcinogenic Potential of 4,4'-Diaminobiphenyl and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromatic amines, particularly 4,4'-diaminobiphenyl (benzidine) and its derivatives, are a class of compounds with significant industrial applications that also pose a considerable carcinogenic risk to humans. This technical guide provides an in-depth analysis of the carcinogenic potential of these compounds, focusing on their metabolic activation, mechanisms of genotoxicity, and the cellular responses to the resulting DNA damage. This document summarizes key quantitative data on toxicity and carcinogenicity, details standardized experimental protocols for their assessment, and visualizes the critical molecular pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in toxicology, pharmacology, and drug development, aiding in the risk assessment and management of these hazardous compounds.
Introduction
4,4'-Diaminobiphenyl, commonly known as benzidine (B372746), and its chemical relatives are aromatic amines that have historically been used in the manufacturing of dyes, pigments, and certain rubber products. However, extensive epidemiological and experimental evidence has unequivocally classified benzidine as a human carcinogen, with the urinary bladder being a primary target organ.[1][2][3] Derivatives of benzidine, such as 3,3'-dichlorobenzidine, 3,3'-dimethylbenzidine (o-tolidine), and 3,3'-dimethoxybenzidine (B85612) (o-dianisidine), are also of significant concern due to their structural similarity and demonstrated carcinogenicity in animal models.
The carcinogenic activity of these compounds is not inherent but arises from their metabolic activation into reactive electrophilic species. This process, primarily occurring in the liver, transforms the parent amine into intermediates capable of forming covalent adducts with cellular macromolecules, most critically DNA. These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the cascade of events that can ultimately result in cancer.
This guide will systematically explore the carcinogenic potential of 4,4'-diaminobiphenyl and its key derivatives, providing a detailed overview of their metabolism, genotoxicity, and the experimental methodologies used to evaluate these endpoints.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the acute toxicity and carcinogenicity of 4,4'-diaminobiphenyl and several of its important derivatives. These data are essential for comparative risk assessment and for understanding the structure-activity relationships within this class of compounds.
Table 1: Acute Toxicity Data (LD50)
| Compound | CAS Number | Test Species | Route of Administration | LD50 | Reference |
| 4,4'-Diaminobiphenyl (Benzidine) | 92-87-5 | Rat | Oral | 309 mg/kg | |
| 4,4'-Diaminobiphenyl (Benzidine) | 92-87-5 | Mouse | Oral | 214 mg/kg | |
| 3,3'-Dichlorobenzidine | 91-94-1 | Rat | Oral | 7070 mg/kg | [4] |
| 3,3'-Dichlorobenzidine | 91-94-1 | Mouse (male) | Oral | 676 mg/kg | [4] |
| 3,3'-Dichlorobenzidine | 91-94-1 | Mouse (female) | Oral | 488 mg/kg | [4] |
| 3,3'-Dimethylbenzidine (o-Tolidine) | 119-93-7 | Rat | Oral | 404 mg/kg | [1] |
| 4,4'-Diaminodiphenyl Ether | 101-80-4 | Rabbit (male) | Dermal | ~1000 mg/kg | [5] |
Table 2: Carcinogenicity Data - Tumor Incidence in Animal Studies
| Compound | Species | Route | Dose | Duration | Target Organ(s) | Tumor Incidence | Reference |
| 4,4'-Diaminobiphenyl (Benzidine) | Mouse (female) | Oral (in food) | 150 ppm | 84 weeks | Liver | 94% | [6] |
| 4,4'-Diaminobiphenyl (Benzidine) | Mouse (male) | Oral (in food) | 150 ppm | 84 weeks | Liver | 44% | [6] |
| 4,4'-Diaminobiphenyl (Benzidine) | Dog | Oral | Not specified | >6.6 years | Bladder | 5/5 animals with bladder carcinomas | [4] |
| 3,3'-Dichlorobenzidine | Rat (male & female) | Oral (diet) | 0.5-1.0 mL of 4.4% solution | 12 months | Zymbal gland, mammary gland, bladder, hematopoietic system | 79% (23/29) | [4] |
| 3,3'-Dichlorobenzidine | Mouse (male) | Oral (diet) | 1000 ppm | 12 months | Liver | 18/18 (100%) | [4] |
| 4,4'-Methylene-bis(2-chloroaniline) (MOCA) | Rat (male & female) | Oral (diet) | Not specified | Not specified | Liver, Lung, Mammary Gland | Increased incidence of tumors | [7][8] |
| 4,4'-Methylene-bis(2-chloroaniline) (MOCA) | Dog (female) | Oral (capsule) | Not specified | Not specified | Urinary Bladder, Urethra | Increased incidence of carcinomas | [7] |
| 3,3'-Dimethoxybenzidine | Rat | Oral (drinking water) | Not specified | Not specified | Skin, Zymbal gland, Liver, Oral cavity, Intestines, Preputial gland (male), Clitoral gland (female), Uterus (female) | Increased incidence of benign and/or malignant tumors | [9] |
| C.I. Direct Blue 15 (metabolized to 3,3'-Dimethoxybenzidine) | Rat | Oral (drinking water) | Not specified | Not specified | Skin, Zymbal gland, Liver, Oral cavity, Small and large intestines, Preputial gland (male), Clitoral gland (female), Uterus (female) | Increased incidence of benign and/or malignant tumors | [9] |
Mechanisms of Carcinogenicity
The carcinogenicity of 4,4'-diaminobiphenyl and its derivatives is a multi-step process initiated by metabolic activation and culminating in genetic mutations and altered cellular signaling.
Metabolic Activation
The parent aromatic amines are relatively inert and require metabolic activation to exert their carcinogenic effects. This bioactivation is a complex process involving multiple enzymatic pathways, primarily in the liver.
The initial and rate-limiting step is the N-oxidation of one of the amino groups by cytochrome P450 enzymes, particularly CYP1A2, to form an N-hydroxyarylamine. This N-hydroxylated metabolite can then undergo further activation through O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs) to form highly reactive N-acetoxyarylamine or N-sulfonyloxyarylamine esters. These esters are unstable and can spontaneously break down to form highly electrophilic nitrenium ions.
Alternatively, the N-hydroxyarylamine can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a more stable N-glucuronide. This conjugate can be transported to the urinary bladder, where the acidic environment can lead to its hydrolysis, releasing the N-hydroxyarylamine and subsequent formation of the reactive nitrenium ion directly in the target tissue.
Peroxidase-mediated activation, particularly by prostaglandin (B15479496) H synthase, can also contribute to the formation of reactive radical cations, especially in extrahepatic tissues like the bladder epithelium.
Genotoxicity and DNA Adduct Formation
The ultimate carcinogenic species, the nitrenium ion, is a potent electrophile that readily reacts with nucleophilic sites in cellular macromolecules. The most critical target for carcinogenesis is DNA. The primary sites of adduction are the C8 and N2 positions of guanine (B1146940) bases, forming bulky lesions in the DNA double helix. These adducts can distort the DNA structure, leading to errors during DNA replication and transcription if not repaired.
If a DNA adduct is not removed by the cellular DNA repair machinery before replication, it can cause mispairing of bases, leading to point mutations (e.g., G:C to T:A transversions) or frameshift mutations. These mutations in critical genes, such as tumor suppressor genes (e.g., p53) and proto-oncogenes (e.g., Ras), can disrupt normal cell cycle control, apoptosis, and signal transduction pathways, thereby initiating the process of carcinogenesis.
Role of Reactive Oxygen Species (ROS)
In addition to direct DNA adduction, the metabolism of aromatic amines can also lead to the generation of reactive oxygen species (ROS). The redox cycling of the parent compound and its metabolites can produce superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. These ROS can induce oxidative stress, leading to cellular damage, including lipid peroxidation, protein oxidation, and oxidative DNA damage (e.g., the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine, 8-oxodG). Oxidative DNA damage is another important mechanism contributing to the mutagenicity and carcinogenicity of these compounds.
Altered Cellular Signaling
The formation of DNA adducts and the induction of oxidative stress trigger a complex cellular response known as the DNA Damage Response (DDR). This intricate network of signaling pathways is crucial for maintaining genomic integrity.
Upon detection of DNA lesions, sensor proteins like the MRN complex (for double-strand breaks) and RPA (for single-strand breaks) recruit and activate transducer kinases, primarily ATM and ATR. These kinases then phosphorylate a multitude of downstream effector proteins that orchestrate a variety of cellular processes, including:
-
Cell Cycle Arrest: Activation of checkpoint proteins such as p53 and Chk1/Chk2 leads to a temporary halt in the cell cycle, providing time for DNA repair.
-
DNA Repair: The DDR activates various DNA repair pathways, including nucleotide excision repair (NER) and base excision repair (BER), to remove the DNA adducts and oxidative lesions.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death (apoptosis) to eliminate the damaged cell and prevent the propagation of mutations.
The carcinogenic potential of 4,4'-diaminobiphenyl and its derivatives is, therefore, a result of the balance between the rate of DNA damage induction and the efficiency of the cellular repair and response mechanisms. If the damage overwhelms the repair capacity or if the DDR itself is compromised, persistent mutations can lead to neoplastic transformation.
Experimental Protocols
The assessment of the carcinogenic potential of aromatic amines relies on a battery of standardized in vitro and in vivo assays. The following sections provide an overview of the methodologies for key experiments.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.
Objective: To determine the potential of a test substance to induce gene mutations in bacteria.
Principle: Histidine-dependent Salmonella typhimurium strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reversion of the mutation in the histidine operon, leading to the growth of revertant colonies on a histidine-minimal agar (B569324) plate.
Methodology (based on OECD Guideline 471):
-
Bacterial Strains: A set of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) should be used to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed both in the presence and absence of a metabolic activation system, typically a post-mitochondrial fraction (S9) prepared from the livers of rodents (e.g., rats) pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.
-
Procedure (Plate Incorporation Method): a. To a test tube containing molten top agar, add the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer control. b. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive result is indicated by a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.
In Vivo Carcinogenicity Bioassay
Long-term carcinogenicity studies in animals are the gold standard for assessing the carcinogenic potential of a chemical in mammals. These studies involve the chronic exposure of animals to the test substance over a significant portion of their lifespan.
Objective: To determine the carcinogenic potential of a test substance in a mammalian species following long-term exposure.
Principle: Groups of animals are exposed to different doses of the test substance for a major portion of their lifespan. The incidence of tumors in the treated groups is compared to that in a concurrent control group.
Methodology (based on OECD Guidelines 451 and 453):
-
Test Animals: Commonly used rodent species are rats and mice. Both sexes should be used, with at least 50 animals per sex per group.
-
Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce some signs of toxicity without significantly altering the normal lifespan of the animals.
-
Administration: The route of administration should be relevant to human exposure (e.g., oral in the diet or drinking water, dermal, or inhalation). Dosing is typically performed daily for 18-24 months for mice and 24 months for rats.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
-
Pathology: A full necropsy is performed on all animals at the end of the study or when found moribund. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected for histopathological examination.
-
Data Analysis: The incidence of each type of tumor in the dosed groups is compared with that in the control group using appropriate statistical methods.
In Vivo Micronucleus Assay
The in vivo micronucleus assay is used to detect the genotoxic potential of a chemical by assessing chromosomal damage in the bone marrow of rodents.
Objective: To determine if a test substance induces chromosomal damage in vivo.
Principle: The test substance is administered to rodents. If the substance or its metabolites are clastogenic (chromosome-breaking) or aneugenic (interfere with the mitotic spindle), they can lead to the formation of micronuclei in developing erythrocytes in the bone marrow. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
Methodology (based on OECD Guideline 474):
-
Test Animals: Typically, mice or rats are used. At least 5 animals per sex per group are recommended.
-
Dose Administration: The test substance is administered at three dose levels, usually once or twice, 24 hours apart.
-
Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after the last administration (e.g., 24 and 48 hours).
-
Slide Preparation and Analysis: Bone marrow smears are prepared on microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells). The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.
-
Data Analysis: The frequency of MN-PCEs in the treated groups is compared to that in the vehicle control group. A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of MN-PCEs.
Conclusion
4,4'-Diaminobiphenyl and its derivatives represent a significant class of chemical carcinogens. Their carcinogenic activity is intrinsically linked to their metabolic activation to reactive electrophiles that form DNA adducts, leading to genetic mutations. The induction of oxidative stress further contributes to their genotoxic profile. Understanding the mechanisms of action, having access to quantitative toxicological data, and employing standardized experimental protocols are all critical for the accurate assessment and management of the risks associated with these compounds. This technical guide provides a foundational resource for professionals working to mitigate the adverse health effects of these and other aromatic amines. Continued research into the detailed signaling pathways affected by these compounds and the development of more sensitive and predictive screening assays will be crucial for protecting human health.
References
- 1. Benzidine mechanistic data and risk assessment: species- and organ-specific metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative activation of benzidine and its derivatives by peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. canada.ca [canada.ca]
- 5. Oxidative activation of benzidine and its derivatives by peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for 3,3’-Dichlorobenzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. nib.si [nib.si]
- 9. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,4'-Diaminobiphenyl: Synonyms, Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diaminobiphenyl, a compound of significant historical and industrial importance, is an aromatic amine that has been extensively studied for its chemical properties and biological effects. While its use has been curtailed due to health concerns, the biphenyl (B1667301) scaffold remains a key structural motif in medicinal chemistry. This technical guide provides a comprehensive overview of 4,4'-diaminobiphenyl, including its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an examination of its metabolic activation pathway.
Nomenclature: Synonyms and Alternative Names
4,4'-Diaminobiphenyl is known by a variety of names in scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for accurate information retrieval.
-
Systematic IUPAC Name: [1,1′-Biphenyl]-4,4′-diamine[1]
-
Common Name: Benzidine[1]
-
CAS Number: 92-87-5
-
Other Names:
-
4,4'-Biphenyldiamine
-
4,4'-Bianiline
-
p-Diaminodiphenyl
-
C.I. Azoic Diazo Component 112
-
Physicochemical Properties
The physical and chemical characteristics of 4,4'-diaminobiphenyl are summarized in the table below. This data is essential for its handling, application in synthesis, and analytical detection.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molar Mass | 184.24 g/mol | [1] |
| Appearance | Grayish-yellow, reddish-gray, or white crystalline powder | [1] |
| Melting Point | 122 to 125 °C | [1] |
| Boiling Point | 400 °C | [1] |
| Density | 1.25 g/cm³ | [1] |
| Water Solubility | 0.94 g/100 mL at 100 °C (poorly soluble in cold water) | [1] |
| Acidity (pKa) | pKa1 = 4.3 x 10⁻¹⁰, pKa2 = 5.6 x 10⁻¹¹ | [1] |
Experimental Protocols
Synthesis of 4,4'-Diaminobiphenyl via Benzidine (B372746) Rearrangement
The classical synthesis of 4,4'-diaminobiphenyl involves a two-step process starting from nitrobenzene (B124822). The key transformation is the acid-catalyzed benzidine rearrangement of the intermediate, 1,2-diphenylhydrazine.[1][2]
Step 1: Reduction of Nitrobenzene to 1,2-Diphenylhydrazine (Hydrazobenzene)
This step involves the reduction of nitrobenzene in an alkaline medium.
-
Reagents:
-
Nitrobenzene
-
Zinc dust
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
-
Procedure:
-
In a reaction flask equipped with a reflux condenser and a mechanical stirrer, dissolve 105 g of sodium hydroxide in 300 mL of water.
-
To this solution, add a mixture of 50 mL of methanol and 100 g of nitrobenzene.
-
With vigorous stirring, add fine zinc dust in small portions. The reaction is exothermic and will begin to boil. Maintain the boiling by the controlled addition of zinc dust, avoiding rapid addition to prevent foaming.
-
Continue the reaction until the initial brown color disappears and the mixture appears grayish-white, indicating the completion of the reduction.
-
Cool the reaction mixture and dilute it with water and ice.
-
Carefully acidify the mixture with hydrochloric acid, ensuring the temperature does not exceed 15 °C. The hydrazobenzene (B1673438) will precipitate.
-
Isolate the crude hydrazobenzene by filtration and wash with water.
-
Step 2: Acid-Catalyzed Rearrangement of Hydrazobenzene to 4,4'-Diaminobiphenyl
-
Reagents:
-
Hydrazobenzene (from Step 1)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Transfer the washed hydrazobenzene to a flask and add 300-400 mL of water.
-
Heat the mixture to boiling and gradually add concentrated hydrochloric acid.
-
After the addition of HCl is complete, continue boiling for a few more minutes to ensure the completion of the rearrangement.
-
Filter the hot solution of benzidine hydrochloride.
-
To the filtrate, add sulfuric acid to precipitate benzidine as its sulfate (B86663) salt.
-
Filter and wash the benzidine sulfate.
-
Treat the benzidine sulfate with a dilute sodium hydroxide solution to liberate the free base.
-
Filter the solution and allow it to cool to crystallize the 4,4'-diaminobiphenyl.
-
The final product can be further purified by recrystallization from hot water.[1]
-
Synthesis workflow for 4,4'-Diaminobiphenyl.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantitative determination of 4,4'-diaminobiphenyl in various matrices.
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
C18 analytical column (e.g., Hypersil ODS, 5 µm, 15 cm x 4.6 mm i.d.)[3]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
For solid samples such as textiles, reduction of azo dyes to 4,4'-diaminobiphenyl can be achieved by treatment with sodium dithionite (B78146) at elevated temperatures (e.g., 70 °C).[3]
-
The resulting 4,4'-diaminobiphenyl is then extracted with a suitable organic solvent, such as diethyl ether, under alkaline conditions.[3]
-
For water samples, solid-phase extraction (SPE) can be employed for sample clean-up and pre-concentration.[4]
-
The extract is then evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
-
-
Quantification:
-
A calibration curve is constructed by injecting standard solutions of 4,4'-diaminobiphenyl of known concentrations.
-
The concentration of 4,4'-diaminobiphenyl in the sample is determined by comparing its peak area to the calibration curve.
-
Biological Significance and Signaling Pathways
The primary biological significance of 4,4'-diaminobiphenyl is its carcinogenicity, particularly its association with bladder cancer in humans.[6] This is not due to the compound itself but rather its metabolic activation into reactive species that can damage DNA.
Metabolic Activation Pathway
The carcinogenic effects of 4,4'-diaminobiphenyl are initiated by its metabolic activation, primarily in the liver. This multi-step process converts the relatively inert parent compound into highly reactive electrophiles capable of forming DNA adducts.[7][8]
-
N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of one of the amino groups, catalyzed by cytochrome P450 enzymes (specifically CYP1A2). This reaction forms N-hydroxy-4-aminobiphenyl.[7][8]
-
Esterification: The N-hydroxy metabolite undergoes further activation through esterification. This can occur via two main pathways:
-
Formation of Reactive Electrophiles: The N-acetoxy and sulfonyloxy esters are unstable and can spontaneously break down to form highly reactive nitrenium ions.
-
DNA Adduct Formation: The electrophilic nitrenium ions can then attack nucleophilic sites on DNA bases, primarily guanine, to form covalent DNA adducts.[9] These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.
In addition to DNA adduct formation, the N-hydroxy metabolite can also induce oxidative DNA damage through the generation of reactive oxygen species.[10]
Metabolic activation pathway of 4,4'-Diaminobiphenyl.
Relevance to Drug Development
Due to its established carcinogenicity, 4,4'-diaminobiphenyl itself is not used in drug development. However, the biphenyl scaffold is a common structural feature in many biologically active compounds. The study of 4,4'-diaminobiphenyl and its analogs has provided valuable insights into structure-activity relationships related to toxicity and metabolic activation. For drug development professionals, understanding the metabolic liabilities associated with aromatic amines is critical for designing safer drug candidates. The synthesis and biological evaluation of various substituted biphenyl and benzidine analogs continue to be an area of research for developing new therapeutic agents, with modifications aimed at reducing or eliminating the toxicological properties while retaining desired biological activities.[11][12][13][14][15]
Conclusion
4,4'-Diaminobiphenyl is a compound with a rich history in industrial chemistry and a significant toxicological profile. This guide has provided a detailed overview of its nomenclature, physicochemical properties, and established protocols for its synthesis and analysis. A thorough understanding of its metabolic activation pathway is paramount for appreciating its carcinogenic risk. For researchers and drug development professionals, the knowledge gleaned from the study of 4,4'-diaminobiphenyl serves as a crucial case study in chemical toxicology and informs the design of safer chemical entities.
References
- 1. Benzidine - Wikipedia [en.wikipedia.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. [Determination of benzidine in cotton cloth by high performance liquid chromatography(HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Benzidine - Cancer-Causing Substances - NCI [cancer.gov]
- 7. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of oxidative DNA damage induced by carcinogenic 4-aminobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. Mutagenicity studies of benzidine and its analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative activity of 4,4'-diaminobiphenyl (benzidine) and its terphenyl analogue, 4,4'-diaminoterphenyl, in two in vitro assays for potential carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of meperidine analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajchem-a.com [ajchem-a.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Diaminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4,4'-Diaminobiphenyl, also known as benzidine. The information presented herein is crucial for professionals in research, chemical synthesis, and drug development who handle this compound, particularly at elevated temperatures. Understanding its thermal behavior is paramount for ensuring safety, predicting degradation pathways, and maintaining the integrity of related chemical processes and formulations.
Introduction to 4,4'-Diaminobiphenyl
4,4'-Diaminobiphenyl [(C₆H₄NH₂)₂] is an aromatic amine that exists as a grayish-yellow, white, or reddish-gray crystalline powder. It is a key intermediate in the production of various organic compounds, including azo dyes. Due to its chemical structure, its thermal stability is a critical parameter in its application and handling.
Thermal Analysis of 4,4'-Diaminobiphenyl
The thermal stability and decomposition of 4,4'-Diaminobiphenyl are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a constant rate. This analysis helps to determine the temperatures at which the material decomposes and the extent of mass loss at each stage. While specific TGA data for pure 4,4'-Diaminobiphenyl is not extensively available in public literature, analysis of related polyimides derived from 4,4'-diaminobiphenyl suggests high thermal stability. Generally, for aromatic amines, decomposition in an inert atmosphere, such as nitrogen, occurs at elevated temperatures.
Table 1: Summary of Expected TGA Data for Aromatic Amines (Illustrative)
| Parameter | Expected Value Range | Notes |
| Onset Decomposition Temperature (Tonset) | 250 - 400 °C | The temperature at which significant weight loss begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 450 °C | The peak of the derivative thermogravimetric (DTG) curve. |
| Residual Mass at 800 °C | 10 - 40% | Varies depending on the atmosphere and tendency to form char. |
Note: The values in this table are illustrative for aromatic amines and may not represent the exact values for 4,4'-Diaminobiphenyl. Experimental determination is necessary for precise data.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on melting, crystallization, and decomposition events. For 4,4'-Diaminobiphenyl, the DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point, followed by exothermic or endothermic events related to its decomposition at higher temperatures.
Table 2: Physical Properties and Expected DSC Events for 4,4'-Diaminobiphenyl
| Property / Event | Value / Observation | Source |
| Melting Point | 122 to 128 °C | General literature |
| Boiling Point | 400 °C (decomposes) | General literature |
| Expected DSC Events | ||
| Melting | Sharp endotherm around 122-128 °C | - |
| Decomposition | Complex series of endothermic and/or exothermic peaks above the melting point. The exact temperatures and enthalpies are highly dependent on experimental conditions such as heating rate and atmosphere. | - |
Decomposition Pathway and Products
The thermal decomposition of 4,4'-Diaminobiphenyl is a complex process that can proceed through various pathways, influenced by factors such as temperature, heating rate, and the presence of oxygen. While a definitive and universally accepted mechanism is not well-documented for the pure compound, insights can be drawn from the behavior of benzidine-based dyes and related aromatic amines.
Impurities found in benzidine-based dyes, such as 4-aminobiphenyl (B23562) and 2,4-diaminoazobenzene, may arise from the thermal or enzymatic decomposition of the parent dye.[1][2] This suggests that the C-N and C-C bonds are susceptible to cleavage at high temperatures. Pyrolysis of aromatic amines can lead to the formation of a variety of smaller aromatic and nitrogen-containing compounds, as well as char.
A logical workflow for investigating the thermal decomposition of 4,4'-Diaminobiphenyl is presented below.
Caption: Logical workflow for the comprehensive thermal analysis of 4,4'-Diaminobiphenyl.
Experimental Protocols
Detailed experimental methodologies are critical for obtaining reproducible and accurate data. The following are generalized protocols for TGA and DSC analysis of aromatic amines, which can be adapted for 4,4'-Diaminobiphenyl.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of 4,4'-Diaminobiphenyl.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the 4,4'-Diaminobiphenyl sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition.
-
Determine the onset temperature of decomposition (Tonset) and the residual mass at the end of the experiment.
-
Caption: A streamlined workflow for performing Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and thermal transitions associated with the decomposition of 4,4'-Diaminobiphenyl.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the 4,4'-Diaminobiphenyl sample into a clean, tared DSC pan (e.g., aluminum). Crimp a lid onto the pan. Prepare an empty, sealed DSC pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a temperature above its expected decomposition range (e.g., 450 °C) at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).
-
Analyze any subsequent endothermic or exothermic peaks to characterize the decomposition process.
-
Caption: A standard workflow for conducting Differential Scanning Calorimetry (DSC) analysis.
Safety Considerations
4,4'-Diaminobiphenyl is a known carcinogen and should be handled with extreme caution. All experimental procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. Special care should be taken when handling the material at elevated temperatures due to the potential for the release of toxic decomposition products.
Conclusion
This technical guide has outlined the key aspects of the thermal stability and decomposition of 4,4'-Diaminobiphenyl. While specific, publicly available TGA and DSC data for the pure compound are limited, the provided protocols and expected thermal behavior serve as a valuable resource for researchers and professionals. It is imperative that experimental analysis be conducted under controlled conditions to obtain precise data for specific applications. A thorough understanding of the thermal properties of 4,4'-Diaminobiphenyl is essential for its safe handling and effective use in scientific and industrial settings.
References
The Double-Edged Sword: A Historical and Technical Guide to 4,4'-Diaminobiphenyl in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diaminobiphenyl, commonly known as benzidine (B372746), is an aromatic amine that has left an indelible mark on the landscape of chemical research and industry. From its early, celebrated use in the synthesis of vibrant dyes to its later infamy as a potent human carcinogen, the story of benzidine is a compelling narrative of scientific discovery, industrial application, and the critical evolution of toxicological understanding. This technical guide provides an in-depth historical and scientific overview of 4,4'-diaminobiphenyl, intended for researchers, scientists, and drug development professionals. It delves into its synthesis, historical applications, the elucidation of its carcinogenic mechanisms, and the experimental protocols that defined its scientific journey.
Historical Context and Early Applications
First synthesized in 1845, benzidine rapidly became a cornerstone of the burgeoning synthetic dye industry.[1][2] Its unique chemical structure, featuring two primary amine groups on a biphenyl (B1667301) backbone, made it an ideal precursor for producing a wide range of azo dyes. These dyes, prized for their strong fixation to cotton without the need for a mordant, revolutionized the textile, paper, and leather industries.[3] One of the most famous examples is Congo red, the first benzidine-based dye, prepared in 1884.[1]
Beyond the realm of dyes, benzidine found a significant, albeit now obsolete, application in clinical chemistry and forensic science. The Adler test, developed in 1904, utilized the peroxidase-like activity of hemoglobin to catalyze the oxidation of benzidine in the presence of hydrogen peroxide, resulting in a characteristic blue color, indicating the presence of blood.[4][5][6] This sensitive test was a standard procedure for detecting occult blood in feces and at crime scenes for much of the 20th century.[5][7]
The Unveiling of a Carcinogen
The widespread industrial use of benzidine, however, came at a significant human cost. As early as the 1920s, an alarming incidence of bladder cancer was observed among workers in dye manufacturing plants.[1][2] Decades of epidemiological studies would solidify the link between occupational exposure to benzidine and an increased risk of urothelial cancers.[8][9] In one tragic instance, all five workers in a group continuously employed in benzidine manufacture for 15 years or more developed bladder cancer.[9] This overwhelming evidence led to the classification of benzidine as a known human carcinogen by numerous international agencies, including the International Agency for Research on Cancer (IARC).[10] Consequently, its production and use were drastically curtailed and eventually banned in many countries, with the United States ceasing its major commercial production in 1976.[2]
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of 4,4'-Diaminobiphenyl is presented below.
| Property | Value |
| Chemical Formula | C₁₂H₁₂N₂ |
| Molar Mass | 184.24 g/mol |
| Appearance | Grayish-yellow, reddish-gray, or white crystalline powder |
| Melting Point | 122-125 °C |
| Boiling Point | 400 °C |
| Solubility in Water | 0.94 g/100 mL at 100 °C |
| Carcinogenicity | IARC Group 1 (Carcinogenic to humans) |
| Primary Target Organ | Urinary bladder |
| Latency Period (Bladder Cancer) | Mean of approximately 24 years, can be over 30 years[1][11][12] |
Table 1: Physicochemical and Toxicological Properties of 4,4'-Diaminobiphenyl.
| Exposure & Production Data | Value |
| Historical Production (US, 1972) | 10 million pounds[3] |
| Historical Production (US, 1983) | ~500 pounds (for captive consumption)[3] |
| Historical Air Concentrations (Manufacturing Plant) | 0.007 to 17.6 mg/m³[3] |
| Historical Worker Urine Levels | 1 to 112 µg/L[3] |
| NIOSH Recommended Exposure Limit | Lowest feasible concentration[13] |
Table 2: Historical Production and Occupational Exposure Data for 4,4'-Diaminobiphenyl.
Experimental Protocols
Historical Synthesis of 4,4'-Diaminobiphenyl from Nitrobenzene (B124822)
This protocol is based on historical methods involving the reduction of nitrobenzene to hydrazobenzene (B1673438), followed by the benzidine rearrangement.
Materials:
-
Nitrobenzene
-
Zinc dust (fine powder)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sulfuric acid (H₂SO₄)
-
Ice
-
Water
-
Reflux condenser and flask
-
Stirring apparatus
-
Filtration apparatus (porcelain funnel)
Procedure:
Step 1: Reduction of Nitrobenzene to Hydrazobenzene
-
In a flask equipped with a reflux condenser and stirrer, dissolve 105 g of sodium hydroxide in 300 ml of water.
-
Add a mixture of 50 ml of methanol and 100 g of nitrobenzene to the NaOH solution.
-
With vigorous stirring, add fine zinc dust in small portions. The reaction is exothermic and will cause the mixture to boil. Maintain boiling by the controlled addition of zinc dust. Avoid rapid addition to prevent foaming.
-
Continue the addition of zinc dust until the initial brown color of the reaction mixture disappears and it becomes a grayish-white, indicating the completion of the reduction to hydrazobenzene.
-
Cool the reaction mixture and dilute it with water and ice.
-
Carefully acidify the mixture with concentrated hydrochloric acid, ensuring the temperature does not exceed 15°C. Hydrazobenzene will precipitate as solid crusts.
-
Separate the hydrazobenzene from the liquid and any unreacted zinc by filtration through a porcelain funnel without filter paper. Wash the collected hydrazobenzene with water.
Step 2: Benzidine Rearrangement
-
Transfer the moist hydrazobenzene to a flask and add 300-400 ml of water.
-
Heat the mixture to boiling and gradually add concentrated hydrochloric acid.
-
Continue boiling for a few minutes after the addition of HCl is complete to ensure the rearrangement to benzidine hydrochloride is finished.
-
Filter the hot solution of benzidine hydrochloride.
-
To the filtrate, add sulfuric acid to precipitate benzidine as benzidine sulfate (B86663).
-
Filter and wash the benzidine sulfate precipitate.
-
Boil the benzidine sulfate with a dilute NaOH solution to liberate the free benzidine base.
-
Filter the hot solution. Upon cooling, 4,4'-Diaminobiphenyl will crystallize.
-
Collect the crystals by filtration and dry. The product can be further purified by recrystallization from hot water.
The Adler Test for Occult Blood (Historical Protocol)
This protocol describes the original principle of the benzidine test for detecting blood.
Materials:
-
Benzidine (or a salt like benzidine hydrochloride)
-
Glacial acetic acid
-
3% Hydrogen peroxide (H₂O₂)
-
Sample suspected of containing blood (e.g., fecal smear on filter paper)
-
Test tube or petri dish
Procedure:
-
Prepare a saturated solution of benzidine in glacial acetic acid. For a modified, less sensitive version (Gregersen's test), a 0.5% solution of benzidine hydrochloride in glacial acetic acid can be used.[14]
-
Place a small amount of the suspect material (e.g., a smear on filter paper) in a suitable container.
-
Add a few drops of the benzidine-acetic acid solution to the sample.
-
Add a few drops of 3% hydrogen peroxide.
-
Observation: The immediate appearance of a distinct blue or blue-green color indicates a positive result for the presence of blood.[4][15] The reaction is based on the peroxidase-like activity of hemoglobin in the blood, which catalyzes the oxidation of benzidine by hydrogen peroxide.[6]
Metabolic Activation and Carcinogenic Signaling Pathways
The carcinogenicity of 4,4'-Diaminobiphenyl is not due to the compound itself but rather its metabolic activation into reactive electrophiles that can bind to DNA, leading to mutations and initiating carcinogenesis.[16] The primary metabolic pathways involved are N-oxidation, N-acetylation, and peroxidative activation.
N-Oxidation and N-Acetylation Pathway
This pathway primarily occurs in the liver and involves a series of enzymatic reactions.
Figure 1: N-Oxidation and N-Acetylation Pathway of Benzidine Metabolism.
In the liver, benzidine is sequentially acetylated by N-acetyltransferases (NATs), primarily NAT1 and NAT2, to form N-acetylbenzidine (NAB) and subsequently N,N'-diacetylbenzidine (DAB).[17][18] Cytochrome P450 enzymes, particularly CYP1A2, then catalyze the N-oxidation of these acetylated metabolites to form N-hydroxy derivatives, such as N'-hydroxy-N-acetylbenzidine (N'-OH-ABZ) and N-hydroxy-N,N'-diacetylbenzidine (N-OH-DAB).[19] These hydroxylamines can be further activated in the bladder by sulfotransferases (SULTs) or acetyltransferases (OATs and NATs) to form unstable, highly reactive esters.[19] These electrophilic species can then covalently bind to DNA, forming DNA adducts, which, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.
Peroxidative Activation Pathway
This pathway is particularly relevant in extrahepatic tissues, such as the bladder epithelium, which have low cytochrome P450 activity but significant peroxidase activity.
Figure 2: Peroxidative Activation Pathway of Benzidine.
Peroxidases, such as prostaglandin (B15479496) H synthase (PHS), which is present in the urinary bladder, can catalyze the one-electron oxidation of benzidine to a reactive radical cation.[20][21] Further oxidation leads to the formation of a two-electron oxidation product, benzidine diimine.[20][22] This highly electrophilic diimine can then directly react with nucleophilic sites on DNA, primarily the C8 position of guanine, to form covalent DNA adducts.[20][23] The formation of these adducts is a critical step in the initiation of bladder cancer.
Conclusion
The history of 4,4'-Diaminobiphenyl is a stark reminder of the dual nature of chemical discovery. While its utility in the dye industry and in early analytical methods was undeniable, its profound carcinogenic effects necessitated a paradigm shift in industrial hygiene and chemical regulation. For contemporary researchers, the story of benzidine underscores the importance of rigorous toxicological evaluation and provides a rich field for studying the mechanisms of chemical carcinogenesis. The detailed metabolic pathways, from initial enzymatic activation to the formation of ultimate carcinogenic species and DNA adducts, continue to be a valuable model for understanding how aromatic amines induce cancer. This knowledge is not merely of historical interest; it informs the development of safer chemicals, the assessment of risks associated with new compounds, and the ongoing efforts to prevent and treat cancer.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzidine and dyes metabolized to benzidine | Research Starters | EBSCO Research [ebsco.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Benzidine in crime scene investigation | Research Starters | EBSCO Research [ebsco.com]
- 6. Forensic Event One Stop for All Forensic Reach - Forensic Serology and Biology [forensicevents.com]
- 7. The enzymology of prostaglandin endoperoxide H synthases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. BENZIDINE (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Re-evaluation of the latent period of bladder cancer in dyestuff-plant workers in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nj.gov [nj.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Benzidine: mechanisms of oxidative activation and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human N-acetylation of benzidine: role of NAT1 and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. "Investigation of human n-acetyltransferases (NAT1 and NAT2) genetic po" by Mariam Habil [ir.library.louisville.edu]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Mechanism of formation and structural characterization of DNA adducts derived from peroxidative activation of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prostaglandin H synthase oxidation of benzidine and o-dianisidine: reduction and conjugation of activated amines by thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Polyimide Synthesis using 4,4'-Diaminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance polyimides utilizing 4,4'-Diaminobiphenyl as a key monomer. Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications in electronics, aerospace, and medical devices.
Introduction to 4,4'-Diaminobiphenyl in Polyimide Synthesis
4,4'-Diaminobiphenyl, also known as benzidine, is a crystalline aromatic diamine. Its rigid and linear biphenyl (B1667301) structure, when incorporated into a polyimide backbone, imparts excellent thermal and mechanical properties to the resulting polymer. The two primary amine functional groups readily react with various aromatic dianhydrides via a two-step polycondensation reaction to form high-molecular-weight polyimides. The choice of dianhydride allows for the tailoring of specific properties of the final polyimide material.
Two-Step Polyimide Synthesis Workflow
The synthesis of polyimides from 4,4'-Diaminobiphenyl typically follows a two-step process. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted into the final polyimide in the second step through thermal or chemical imidization.
Caption: General workflow for the two-step synthesis of polyimides.
Experimental Protocols
The following are detailed protocols for the synthesis of polyimides using 4,4'-Diaminobiphenyl with two common aromatic dianhydrides: Pyromellitic Dianhydride (PMDA) and 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA).
Protocol 1: Synthesis of Poly(4,4'-biphenylene pyromellitimide)
Materials:
-
4,4'-Diaminobiphenyl (purified)
-
Pyromellitic Dianhydride (PMDA) (purified)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Drying tube
-
Glass plates for casting
-
Vacuum oven
Procedure:
Step 1: Synthesis of Poly(amic acid) Precursor
-
In a clean, dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 4,4'-Diaminobiphenyl in anhydrous NMP under a gentle stream of nitrogen.
-
Once the diamine is completely dissolved, slowly add an equimolar amount of PMDA powder to the solution in portions.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.
Step 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto clean glass plates to a uniform thickness.
-
Place the cast films in a vacuum oven and subject them to a staged heating program:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
Protocol 2: Synthesis of Polyimide from 4,4'-Diaminobiphenyl and BTDA
This protocol follows the same general procedure as Protocol 1, with the substitution of BTDA for PMDA.
Materials:
-
4,4'-Diaminobiphenyl (purified)
-
3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) (purified)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas (high purity)
Procedure:
Step 1: Synthesis of Poly(amic acid) Precursor
-
In a clean, dry three-neck flask, dissolve a specific molar amount of 4,4'-Diaminobiphenyl in anhydrous DMAc under a nitrogen atmosphere.
-
Slowly add an equimolar amount of BTDA to the stirred solution.
-
Continue stirring at room temperature for 12-24 hours to obtain a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto glass plates.
-
Thermally treat the films in a vacuum oven using a similar staged heating process as described in Protocol 1, with a final imidization temperature of up to 350°C for 1 hour.
Quantitative Data of Structurally Similar Polyimides
The following table summarizes the thermal and mechanical properties of polyimides synthesized from 4,4'-diaminodiphenyl ether (ODA), a diamine structurally similar to 4,4'-Diaminobiphenyl. The properties of polyimides derived from 4,4'-Diaminobiphenyl are expected to be in a similar range, with potentially higher thermal stability and modulus due to the more rigid biphenyl linkage.
| Dianhydride | Diamine | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PMDA | ODA | 302[1] | >500 | - | 3.42[1] | 2.82[1] |
| BTDA | ODA | 276[1] | >500 | 114.19[1] | 3.23[1] | 3.58[1] |
| BPDA | ODA | 290[1] | >500 | - | - | 3.8[1] |
Logical Relationship of Monomer Structure to Polyimide Properties
The properties of the final polyimide are highly dependent on the chemical structure of both the diamine and the dianhydride monomers.
Caption: Influence of monomer structure on polyimide properties.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aromatic diamines and dianhydrides can be hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Anhydrous solvents are flammable and moisture-sensitive. Handle them under an inert atmosphere.
References
Application Notes and Protocols for 4,4'-Diaminobiphenyl as an Epoxy Resin Curing Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 4,4'-Diaminobiphenyl, also known as benzidine, is a known carcinogen and is subject to strict regulatory controls. Its use in industrial applications has been largely phased out in favor of safer alternatives. The information provided herein is for academic and research purposes only. All handling of this compound must be conducted with extreme caution, utilizing appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods) to prevent any exposure. The protocols and data presented are based on general principles for aromatic diamine curing agents and may require significant optimization. Safer alternatives such as 4,4'-diaminodiphenylmethane (DDM) or 4,4'-diaminodiphenyl sulfone (DDS) are recommended for most applications.
Introduction
4,4'-Diaminobiphenyl is an aromatic diamine that can function as a curing agent (or hardener) for epoxy resins. Like other aromatic amines, it creates a highly cross-linked, rigid polymer network, imparting specific high-performance properties to the cured material. The curing process is a polyaddition reaction where the primary amine groups of the 4,4'-Diaminobiphenyl react with the epoxide groups of the resin, typically requiring elevated temperatures to proceed to completion. The resulting thermoset materials are known for their high thermal stability, excellent mechanical strength, and robust chemical resistance.
Epoxy systems cured with aromatic diamines are utilized in demanding sectors such as aerospace, automotive, electronics, and industrial coatings where performance under harsh conditions is critical.[1]
Curing Mechanism
The curing of an epoxy resin with a primary diamine like 4,4'-Diaminobiphenyl involves a two-stage nucleophilic addition reaction.
-
Primary Amine Addition: Each of the two primary amine (-NH₂) groups on the diamine contains two active hydrogens. An active hydrogen from the primary amine attacks the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl (-OH) group.
-
Secondary Amine Addition: The newly formed secondary amine still contains an active hydrogen, which can then react with another epoxy group. This second addition reaction results in a tertiary amine and another hydroxyl group.
This process, repeated across all amine and epoxy functional groups, builds a dense, three-dimensional, cross-linked network.[2] The hydroxyl groups generated during the reaction can further catalyze the curing process.
References
Application Notes and Protocols for 4,4'-Diaminobiphenyl in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-diaminobiphenyl (benzidine) as a monomer in the synthesis of high-performance polyimides and polyamides. The rigid, linear structure of 4,4'-diaminobiphenyl imparts exceptional thermal stability and mechanical strength to the resulting polymers, making them suitable for demanding applications in aerospace, electronics, and specialty industrial fields. However, it is crucial to note that 4,4'-diaminobiphenyl is a known carcinogen, and stringent safety protocols must be implemented when handling this compound.
High-Performance Polymers from 4,4'-Diaminobiphenyl
4,4'-Diaminobiphenyl serves as a key building block for two major classes of high-performance polymers: polyimides and polyamides (aramids).
-
Polyimides: These are synthesized through the polycondensation of a diamine with a dianhydride. The resulting polymers are known for their outstanding thermal stability, chemical resistance, and dielectric properties.[1]
-
Polyamides (Aramids): Aromatic polyamides, or aramids, are produced by the reaction of an aromatic diamine with an aromatic diacid chloride. They are renowned for their ultra-high strength and modulus.
The biphenyl (B1667301) unit in the polymer backbone contributes to a high glass transition temperature (Tg) and excellent thermal-oxidative stability.
Quantitative Data Summary
The following tables summarize the typical thermal and mechanical properties of high-performance polymers derived from aromatic diamines, including those structurally related to 4,4'-diaminobiphenyl. Direct data for polymers based on 4,4'-diaminobiphenyl is limited in recent literature due to its toxicity. The data presented for analogous systems provides a strong indication of the expected performance.
Table 1: Thermal Properties of Aromatic Polyimides
| Polymer System (Diamine + Dianhydride) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) |
| 4,4'-Oxydianiline (ODA) + PMDA | 302 | >500 |
| 4,4'-Oxydianiline (ODA) + BTDA | 276 | >500 |
| 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl + BPDA | Not Reported | >500 |
Data sourced from analogous polymer systems for illustrative purposes.[2]
Table 2: Mechanical Properties of Aromatic Polyimides
| Polymer System (Diamine + Dianhydride) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 4,4'-Oxydianiline (ODA) + BTDA | 114.19 | 3.23 | 3.58 |
| 4,4'-Oxydianiline (ODA) + PMDA | Not Reported | 3.42 | 2.82 |
Data sourced from analogous polymer systems for illustrative purposes.[2]
Table 3: Thermal Properties of Aromatic Polyamides (Aramids)
| Polymer System (Diamine + Diacid Chloride) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (TGA) (°C) |
| p-Phenylenediamine + Terephthaloyl Chloride | >300 | ~500 |
| 4,4'-Diaminodiphenylmethane + Isophthaloyl Chloride | 210-261 | 497-597 (in air) |
Data sourced from analogous polymer systems for illustrative purposes.
Table 4: Mechanical Properties of Aramid Fibers
| Property | Value |
| Tensile Strength (MPa) | 3000 - 4500 |
| Tensile Modulus (GPa) | 60 - 140 |
| Elongation at Break (%) | 2.5 - 4.5 |
General properties for aramid fibers.[3]
Experimental Protocols
Extreme caution must be exercised when handling 4,4'-diaminobiphenyl and its derivatives due to their carcinogenicity. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.
Synthesis of Polyimide via Two-Step Polycondensation
This protocol describes the synthesis of a polyimide from 4,4'-diaminobiphenyl and pyromellitic dianhydride (PMDA).
Step 1: Poly(amic acid) Synthesis
Caption: Workflow for Poly(amic acid) Synthesis.
Materials:
-
4,4'-Diaminobiphenyl (purified)
-
Pyromellitic dianhydride (PMDA, purified)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 4,4'-diaminobiphenyl in anhydrous DMAc.
-
Once the diamine is fully dissolved, begin to add an equimolar amount of PMDA in small portions over 1 hour to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2: Thermal Imidization
Caption: Workflow for Thermal Imidization.
Procedure:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and dry at 80°C for 12 hours to remove the bulk of the solvent.
-
Thermally cure the film by stepwise heating in a furnace under a nitrogen atmosphere (e.g., 1°C/min to 100°C, hold for 1h; 1°C/min to 200°C, hold for 1h; 1°C/min to 300°C, hold for 1h).[4]
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.
Synthesis of Polyamide (Aramid) via Low-Temperature Solution Polycondensation
This protocol outlines the synthesis of an aramid from 4,4'-diaminobiphenyl and terephthaloyl chloride.
Caption: Workflow for Aramid Synthesis.
Materials:
-
4,4'-Diaminobiphenyl (purified)
-
Terephthaloyl chloride (recrystallized)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Calcium chloride (CaCl₂, anhydrous)
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, prepare a solution of anhydrous NMP and CaCl₂.
-
Cool the solvent mixture to 0-5°C in an ice bath.
-
Add a specific molar amount of 4,4'-diaminobiphenyl to the cold solvent and stir until dissolved.
-
Slowly add an equimolar amount of terephthaloyl chloride to the reaction mixture while maintaining the temperature between 0-5°C.
-
Continue stirring the reaction for 2-4 hours at low temperature. The polymer will precipitate, forming a slurry.
-
Pour the polymer slurry into a large volume of water to fully precipitate the aramid.
-
Filter the polymer, wash thoroughly with water and then methanol (B129727) to remove unreacted monomers and salts.
-
Dry the resulting aramid powder in a vacuum oven at 100°C overnight.
Applications
Polymers derived from 4,4'-diaminobiphenyl, due to their exceptional properties, have been considered for a range of high-performance applications:
-
Aerospace: As matrix resins for composites in structural components, and as high-temperature adhesives and films.[1]
-
Electronics: As substrates for flexible printed circuits, wire insulation, and as dielectric layers in integrated circuits.[1]
-
Industrial: In membranes for gas separation, filters for hot gas filtration, and as fibers for protective clothing and reinforcement.
Safety and Handling
4,4'-Diaminobiphenyl (Benzidine) is a confirmed human carcinogen. Extreme care must be taken to avoid any exposure.
-
Engineering Controls: Always handle in a certified chemical fume hood with a high face velocity.
-
Personal Protective Equipment (PPE): Wear a full-face respirator with appropriate cartridges, a lab coat, and double-gloving with chemically resistant gloves.
-
Decontamination: All surfaces and equipment that come into contact with 4,4'-diaminobiphenyl must be thoroughly decontaminated.
-
Waste Disposal: Dispose of all waste contaminated with 4,4'-diaminobiphenyl as hazardous waste according to institutional and local regulations.
Researchers should consult their institution's environmental health and safety department for specific guidelines on handling this hazardous material.
References
Application Notes and Protocols for the Synthesis of Dyes Using 4,4'-Diaminobiphenyl and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of azo dyes using 4,4'-diaminobiphenyl (benzidine) and its safer alternatives. The synthesis of these dyes is of significant interest in various fields, including textile manufacturing, biological staining, and as chromogenic substrates in diagnostics. Due to the carcinogenicity of benzidine (B372746), there is a strong emphasis on the use of safer analogues such as 4,4'-diaminodiphenylurea and 4,4'-diaminobenzanilide.[1][2][3][4][5][6][7][8] This guide presents the fundamental two-step process involving diazotization followed by a coupling reaction.[9]
Core Concepts: Azo Dye Synthesis
The synthesis of azo dyes from aromatic diamines like 4,4'-diaminobiphenyl involves two primary chemical reactions:
-
Tetrazotization (or Bis-diazotization): The process of converting the two primary amino groups of the diamine into diazonium salts. This is typically achieved by treating the diamine with sodium nitrite (B80452) in the presence of a mineral acid at low temperatures (0-5 °C).[4]
-
Coupling Reaction: The resulting bis-diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. This electrophilic substitution reaction forms the azo linkage (-N=N-), which is responsible for the color of the dye.
Experimental Protocols
Protocol 1: Synthesis of Congo Red (A Symmetrical Azo Dye)
Congo red is a classic example of a symmetrical direct dye derived from 4,4'-diaminobiphenyl.[10] Its synthesis involves the tetrazotization of benzidine followed by coupling with two equivalents of naphthionic acid (4-aminonaphthalene-1-sulfonic acid).[11][12]
Materials:
-
4,4'-Diaminobiphenyl (Benzidine)
-
Hydrochloric Acid (concentrated)
-
Sodium Nitrite (NaNO₂)
-
Naphthionic Acid (sodium salt)
-
Sodium Carbonate (Na₂CO₃)
-
Ice
-
Distilled Water
-
Starch-iodide paper
Procedure:
Step 1: Tetrazotization of 4,4'-Diaminobiphenyl
-
In a beaker, dissolve 1.84 g (0.01 mol) of 4,4'-diaminobiphenyl in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water by gentle heating.
-
Cool the resulting solution to 0-5 °C in an ice bath, which may cause the precipitation of benzidine dihydrochloride (B599025).[12]
-
In a separate beaker, prepare a solution of 1.4 g of sodium nitrite in 10 mL of distilled water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the benzidine dihydrochloride suspension with constant stirring, maintaining the temperature between 0-5 °C.
-
Continue the addition until a slight excess of nitrous acid is detected using starch-iodide paper (the paper turns blue-black).[13]
Step 2: Coupling with Naphthionic Acid
-
In a separate beaker, dissolve 3.2 g (0.02 mol) of the sodium salt of naphthionic acid in 50 mL of distilled water, warming if necessary. Cool the solution to 10-15 °C.
-
Slowly add the cold tetrazotized benzidine solution to the naphthionic acid solution with vigorous stirring.
-
A deep red color should develop, indicating the formation of Congo red.[13]
-
After the addition is complete, continue stirring for 30-60 minutes in the ice bath.
-
Gradually add a 10% sodium carbonate solution until the reaction mixture is alkaline to litmus (B1172312) paper.
-
The dye will precipitate out of the solution. Heat the mixture to about 80 °C to ensure complete precipitation.[13]
-
Allow the mixture to cool to room temperature, and then collect the precipitated dye by vacuum filtration.
-
Wash the solid product with a small amount of cold water and dry it in an oven at a temperature not exceeding 100 °C.
Protocol 2: Synthesis of a Direct Dye using a Benzidine Alternative (4,4'-Diaminodiphenylurea)
Due to the hazardous nature of benzidine, safer alternatives have been developed.[1] 4,4'-Diaminodiphenylurea (DADPU) is one such substitute.[1][2] This protocol outlines the synthesis of a direct dye using DADPU and H-acid (1-amino-8-naphthol-3,6-disulfonic acid) as the coupling component.
Materials:
-
4,4'-Diaminodiphenylurea (DADPU)
-
Hydrochloric Acid (concentrated)
-
Sodium Nitrite (NaNO₂)
-
H-acid (1-amino-8-naphthol-3,6-disulfonic acid)
-
Sodium Hydroxide (B78521) (NaOH)
-
Sodium Chloride (NaCl)
-
Ice
-
Distilled Water
Procedure:
Step 1: Tetrazotization of 4,4'-Diaminodiphenylurea
-
Prepare a solution of DADPU in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the low temperature.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Neutralize any excess nitrous acid by adding a small amount of urea solution.[1]
Step 2: Coupling with H-acid
-
In a separate vessel, dissolve 9.65 g of H-acid in 50 mL of water, adding a 20% sodium hydroxide solution dropwise until the H-acid is completely dissolved.[1]
-
Add the dissolved H-acid solution dropwise over 2 hours to the tetrazotized DADPU solution, maintaining the temperature at 0-5 °C and the pH between 4-6.[1]
-
Stir the reaction mixture for an additional hour under these conditions.
-
Increase the pH of the solution to 9.0-11.0 with sodium hydroxide and stir vigorously for another 3 hours.[1]
-
Precipitate the dye by adding sodium chloride (salting out).
-
Collect the dye paste by filtration and evaporate the excess water to obtain the dry dye powder.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of various dyes derived from 4,4'-diaminobiphenyl and its analogues.
Table 1: Reaction Conditions for Tetrazotization
| Diamine | Acid | Nitrite Source | Temperature (°C) |
| 4,4'-Diaminobiphenyl | HCl | NaNO₂ | 0-5 |
| 4,4'-Diaminodiphenylurea | HCl | NaNO₂ | 0-5 |
| 4,4'-Diaminobenzanilide | Mineral Acid | NaNO₂ | ~8 |
Table 2: Coupling Reaction Parameters for Symmetrical Dyes
| Tetrazotized Diamine | Coupling Component | Molar Ratio (Diamine:Coupling) | pH | Temperature (°C) |
| 4,4'-Diaminobiphenyl | Naphthionic Acid | 1:2 | Alkaline | <15 |
| 4,4'-Diaminodiphenylurea | H-acid | 1:2 | 4-6 (initial), 9-11 (final) | 0-5 |
| 4,4'-Diaminobenzanilide | Salicylic Acid | 1:2 | 8.5-9 | ~8 |
Table 3: Fastness Properties of Dyes Derived from 4,4'-Diaminodiphenylurea on Cotton
| Dye | Light Fastness | Wash Fastness | Rub Fastness |
| Dye 1 | Good | Poor | Poor |
| Dye 2 | Good | Poor | Fair |
| Dye 3 | Good | Poor | Good |
| Dye 4 | Fair | Poor | Good |
(Data extracted from a study on dyes synthesized from 4,4'-diaminodiphenylurea)[1]
Visualizations
Reaction Scheme for Congo Red Synthesis
Caption: Reaction pathway for the synthesis of Congo Red.
Experimental Workflow for Azo Dye Synthesis
Caption: General experimental workflow for azo dye synthesis.
References
- 1. pjsir.org [pjsir.org]
- 2. Eco-friendly synthesis of 4-4-diaminodiphenylurea, a dye intermediate and direct dyes derived from it [inis.iaea.org]
- 3. lgujls.lgu.edu.pk [lgujls.lgu.edu.pk]
- 4. mdpi.com [mdpi.com]
- 5. paspk.org [paspk.org]
- 6. "Direct Dyes Derived from 4,4'-Diaminobenzanilide Synthesis, Characteri" by GEORGETA MARIA SIMU, SERGIU ADRIAN CHICU et al. [journals.tubitak.gov.tr]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Congo red - Wikipedia [en.wikipedia.org]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. google.com [google.com]
- 13. Sciencemadness Discussion Board - preparation of congo red - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Analytical Detection of 4,4'-Diaminobiphenyl
Introduction
4,4'-Diaminobiphenyl, commonly known as benzidine (B372746), is a synthetic organic compound with significant industrial applications, particularly in the production of dyes. However, it is also a known carcinogen, posing risks to human health and the environment. Consequently, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices, including environmental samples, biological fluids, and industrial products. These application notes provide detailed protocols for the analysis of 4,4'-Diaminobiphenyl using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the determination of 4,4'-Diaminobiphenyl due to its versatility and sensitivity. The choice of detector and column is critical for achieving optimal separation and detection.
Experimental Protocol: HPLC with UV and Electrochemical Detection
This protocol is adapted from NIOSH Method 5029 for the analysis of 4,4'-methylenedianiline, which is applicable to other aromatic amines like 4,4'-Diaminobiphenyl with appropriate modifications.[1]
1. Sample Preparation (Aqueous Samples):
-
Adjust the pH of a 1-liter water sample to basic conditions (pH > 9) with a suitable base (e.g., sodium hydroxide).
-
Perform a liquid-liquid extraction with a non-polar organic solvent such as chloroform (B151607) or a mixture of methylene (B1212753) chloride and hexane. Use a separatory funnel and extract the aqueous phase three times with fresh portions of the organic solvent.
-
Combine the organic extracts and perform a back-extraction into an acidic aqueous solution (e.g., 0.1 M HCl) to isolate the amine.
-
Neutralize the acidic extract and then re-extract the 4,4'-Diaminobiphenyl into an organic solvent like chloroform.
-
Evaporate the final organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC System and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, UV detector, and an electrochemical detector.[1][2]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1 M sodium acetate). A typical starting point is a 30:70 (v/v) mixture of acetonitrile and buffer.[1]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Injection Volume: 10-50 µL.
-
Detection:
-
UV Detector: Set at a wavelength of 250 nm or 280 nm, where 4,4'-Diaminobiphenyl exhibits strong absorbance.[4]
-
Electrochemical Detector (ECD): A glassy carbon electrode with a potential set between +0.6 V and +0.85 V versus an Ag/AgCl reference electrode.[1][2] The ECD offers higher sensitivity and selectivity for electroactive compounds like aromatic amines.
-
3. Calibration:
-
Prepare a series of standard solutions of 4,4'-Diaminobiphenyl in the mobile phase covering the expected concentration range of the samples.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
4. Analysis:
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the 4,4'-Diaminobiphenyl peak based on its retention time compared to the standards.
-
Quantify the concentration using the calibration curve.
Diagram: HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of 4,4'-Diaminobiphenyl.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of 4,4'-Diaminobiphenyl, offering high selectivity and sensitivity. Due to the low volatility of 4,4'-Diaminobiphenyl, a derivatization step is typically required.[5]
Experimental Protocol: GC-MS with Derivatization
1. Sample Preparation and Derivatization:
-
Extraction: Extract 4,4'-Diaminobiphenyl from the sample matrix using a suitable solvent (e.g., benzene, ethyl acetate) following a similar liquid-liquid extraction procedure as for HPLC.[6]
-
Derivatization: The extracted and dried residue is derivatized to increase its volatility and improve chromatographic performance.[7][8] Common derivatizing agents for amines include:
-
Acylating Agents: Trifluoroacetic anhydride (B1165640) (TFAA), Pentafluoropropionic anhydride (PFPA), or Heptafluorobutyric anhydride (HFBA).[8][9] The reaction involves incubating the dried extract with the acylating agent (e.g., 100 µL of PFPA in 100 µL of ethyl acetate) at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes).
-
Silylating Agents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]
-
-
After derivatization, the excess reagent is removed under a stream of nitrogen, and the residue is redissolved in a suitable solvent (e.g., hexane) for GC-MS analysis.
2. GC-MS System and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless or pulsed splitless injection at a temperature of around 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program starts at a lower temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 300°C) at a rate of 5-10°C/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis. In SIM mode, characteristic ions of the derivatized 4,4'-Diaminobiphenyl are monitored.
-
Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 230-250°C.
-
3. Calibration and Analysis:
-
Prepare calibration standards of derivatized 4,4'-Diaminobiphenyl.
-
Inject the standards and samples into the GC-MS system.
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
Quantify using the peak area of a characteristic ion and the calibration curve.
Diagram: GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of 4,4'-Diaminobiphenyl.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method that utilizes the specific binding between an antibody and an antigen to detect and quantify substances. For small molecules like 4,4'-Diaminobiphenyl, a competitive ELISA format is typically employed.[4]
Experimental Protocol: Competitive ELISA
This is a general protocol for a competitive ELISA. Specific parameters will depend on the particular antibody and kit used.
1. Reagent Preparation:
-
Prepare coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween 20), blocking buffer (e.g., wash buffer with 1% BSA), and antibody and sample diluents.[6]
-
Reconstitute standards and prepare a serial dilution.
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microplate with a 4,4'-Diaminobiphenyl-protein conjugate (the coating antigen) in coating buffer. Incubate overnight at 4°C or for a few hours at 37°C.[6]
-
Washing: Aspirate the coating solution and wash the wells three times with wash buffer.
-
Blocking: Add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature or 37°C.
-
Washing: Wash the wells again as described above.
-
Competition: Add the standards or samples to the wells, followed by the addition of a limited amount of specific anti-4,4'-Diaminobiphenyl antibody. Incubate for 1-2 hours at 37°C. During this step, the free 4,4'-Diaminobiphenyl in the sample competes with the coated antigen for binding to the antibody.
-
Washing: Wash the wells to remove unbound antibodies and other components.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody. Incubate for 1 hour at 37°C.
-
Washing: Wash the wells to remove the unbound secondary antibody-enzyme conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB - 3,3',5,5'-tetramethylbenzidine). The enzyme will catalyze a color change. Incubate in the dark for a specified time (e.g., 15-30 minutes).[5]
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to stop the reaction. The color will change (e.g., from blue to yellow).
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of 4,4'-Diaminobiphenyl in the sample.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance versus the logarithm of the standard concentrations.
-
Determine the concentration of 4,4'-Diaminobiphenyl in the samples by interpolating their absorbance values from the standard curve.
Diagram: Competitive ELISA Workflow
Caption: Workflow for the competitive ELISA of 4,4'-Diaminobiphenyl.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the different analytical methods described.
| Parameter | HPLC-UV | HPLC-EC | GC-MS | Radioimmunoassay (RIA) for N,N'-diacetylbenzidine |
| Limit of Detection (LOD) | 1.5 µg/L | 0.24 µg/L | 0.5 µg/L (for total benzidine in urine) | < 10 pg (0.01 ng)[3] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Recovery | 64.7% at 0.5 ppm to 80.1% at 5 ppm | >89% | 75% at 10 µg/L; 87% at 100 µg/L | Not explicitly stated |
| Linearity Range | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | 3% RSD | Not explicitly stated | 8.7% RSD at 10 µg/L | Within-assay: 3.94%, Between-assay: 12.48%[3] |
| Sample Matrix | Urine | Urine | Urine | Urine[3] |
Conclusion
The choice of analytical method for the detection of 4,4'-Diaminobiphenyl depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample matrix, and available instrumentation. HPLC with UV or electrochemical detection offers a robust and sensitive method for routine analysis. GC-MS, particularly after derivatization, provides excellent specificity and is ideal for confirmation and trace-level analysis. ELISA serves as a valuable high-throughput screening tool, especially for a large number of samples, although positive results may require confirmation by a chromatographic method. The detailed protocols and comparative data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with 4,4'-Diaminobiphenyl.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Validation of a radioimmunoassay procedure for N,N'-diacetylbenzidine, a metabolite of the chemical carcinogen benzidine, in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive ELISA Kits [antibodies.com]
- 4. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 6. cloud-clone.us [cloud-clone.us]
- 7. General ELISA Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. malariaresearch.eu [malariaresearch.eu]
- 9. Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Determination of 4,4'-Diaminobiphenyl in Water Samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective method for the quantitative analysis of 4,4'-Diaminobiphenyl (Benzidine) in water samples using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). 4,4'-Diaminobiphenyl is a known carcinogen, and monitoring its presence in environmental samples is of significant importance. The described method utilizes solid-phase extraction (SPE) for sample clean-up and pre-concentration, followed by reversed-phase HPLC separation and highly sensitive electrochemical detection. The protocol is intended for researchers, scientists, and professionals in environmental monitoring and drug development who require a reliable and robust analytical method for this compound.
Introduction
4,4'-Diaminobiphenyl, also known as benzidine, is an aromatic amine used in the manufacturing of dyes and pigments.[1] Due to its carcinogenic nature, its use has been significantly restricted. However, it can still be found in industrial effluents and as a breakdown product of certain azo dyes, posing a risk to environmental and human health. Therefore, a sensitive and reliable analytical method for the determination of 4,4'-Diaminobiphenyl in environmental matrices is crucial.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of chemical compounds. When coupled with an electrochemical detector (ECD), it provides excellent sensitivity and selectivity for electroactive compounds like aromatic amines. The electrochemical detector measures the current resulting from the oxidation or reduction of the analyte at a working electrode, offering low detection limits.[2]
This application note provides a detailed protocol for the analysis of 4,4'-Diaminobiphenyl in water samples, including sample preparation by solid-phase extraction, HPLC separation conditions, and electrochemical detection parameters.
Experimental
Materials and Reagents
-
4,4'-Diaminobiphenyl standard (CAS No: 92-87-5)
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile
-
Sodium phosphate (B84403) monobasic
-
Sodium phosphate dibasic
-
Orthophosphoric acid
-
Deionized water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) C18 cartridges
Instrumentation
-
HPLC system with a pump, autosampler, and column oven
-
Electrochemical detector with a glassy carbon working electrode, Ag/AgCl reference electrode, and an auxiliary electrode.
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
SPE manifold
-
Nitrogen evaporator
-
pH meter
Standard Solution Preparation
Prepare a stock solution of 4,4'-Diaminobiphenyl (100 µg/mL) in methanol. From this stock solution, prepare a series of working standard solutions in the mobile phase, ranging from 0.1 ng/mL to 100 ng/mL, for calibration.
Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained 4,4'-Diaminobiphenyl from the cartridge with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
HPLC-ECD Analysis
-
HPLC Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 50 mM sodium phosphate buffer (pH 7.0) / Methanol (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Electrochemical Detector (ECD) Conditions:
-
Working Electrode: Glassy Carbon
-
Reference Electrode: Ag/AgCl
-
Working Potential: +0.7 V
-
Range: 1 nA
-
Results and Discussion
The described HPLC-ECD method provides excellent separation and sensitive detection of 4,4'-Diaminobiphenyl. A typical chromatogram shows a well-defined peak for 4,4'-Diaminobiphenyl with a stable baseline.
Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
-
Linearity: The method demonstrated good linearity over the concentration range of 0.1 to 100 ng/mL, with a correlation coefficient (r²) > 0.999.
-
LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be approximately 0.03 ng/mL and 0.1 ng/mL, respectively, based on a signal-to-noise ratio of 3 and 10.
-
Precision and Accuracy: The intra-day and inter-day precision were found to be less than 5% (RSD), and the accuracy, determined by spike recovery experiments, was in the range of 95-105%.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Table 1: Summary of quantitative data for the HPLC-ECD analysis of 4,4'-Diaminobiphenyl.
Visualizations
Caption: Experimental workflow for the analysis of 4,4'-Diaminobiphenyl.
References
Application Notes and Protocols for the Polymerization of 4,4'-Diaminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diaminobiphenyl, also known as benzidine, is a versatile aromatic diamine monomer crucial in the synthesis of a variety of high-performance polymers. Its rigid biphenyl (B1667301) structure imparts excellent thermal stability, mechanical strength, and chemical resistance to the resulting polymers. This document provides detailed application notes and experimental protocols for the polymerization of 4,4'-diaminobiphenyl, focusing on two primary reaction mechanisms: polycondensation for the synthesis of polyamides and polyimides, and oxidative polymerization.
I. Polycondensation Reactions of 4,4'-Diaminobiphenyl
Polycondensation is a step-growth polymerization mechanism where monomers react to form a polymer with the elimination of a small molecule, such as water or methanol. In the case of 4,4'-diaminobiphenyl, its amine functional groups readily react with carboxylic acid derivatives (diacid chlorides or dicarboxylic acids) or dianhydrides to produce polyamides and polyimides, respectively.
I.1. Synthesis of Polyamides
Aromatic polyamides, or aramids, synthesized from 4,4'-diaminobiphenyl exhibit exceptional thermal and mechanical properties. The direct polycondensation of 4,4'-diaminobiphenyl with dicarboxylic acids can be achieved using phosphorylation methods, such as the Yamazaki reaction, or by reacting it with diacid chlorides at low temperatures.
Reaction Mechanism: Polyamide Synthesis via Direct Polycondensation
The following diagram illustrates the general mechanism for the synthesis of polyamides from 4,4'-diaminobiphenyl and a generic dicarboxylic acid.
Application Notes and Protocols for the Benzidin Rearrangement Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzidine (B372746) rearrangement is a classic acid-catalyzed intramolecular reaction that converts 1,2-diphenylhydrazine (B7769752) (hydrazobenzene) and its derivatives into a mixture of constitutional isomers, most notably 4,4'-diaminobiphenyl (benzidine). This reaction is of significant interest in synthetic organic chemistry for the formation of carbon-carbon bonds and the synthesis of complex aromatic diamines, which are precursors for dyes, polymers, and pharmaceutical agents. Understanding the experimental setup and controlling the reaction conditions are crucial for achieving desired product distributions and yields. These notes provide detailed protocols and data for the experimental setup of the benzidine rearrangement.
Quantitative Data on Product Distribution
The benzidine rearrangement of hydrazobenzene (B1673438) typically yields a mixture of products. The ratio of these products is influenced by the reaction conditions, including the nature of the acid catalyst and the solvent.
| Starting Material | Product | Typical Yield (%) | Reference |
| Hydrazobenzene | Benzidine | ~70% | [1] |
| Diphenyline | ~30% | [1] | |
| 2,2'-Hydrazonaphthalene | 2,2'-Diamino-1,1'-binaphthyl | ~100% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Benzidine from Nitrobenzene (B124822)
This protocol describes a two-step synthesis of benzidine, starting with the reduction of nitrobenzene to hydrazobenzene, followed by the acid-catalyzed rearrangement.
Step 1: Reduction of Nitrobenzene to Hydrazobenzene
Materials:
-
Nitrobenzene (100 g)
-
Sodium hydroxide (B78521) (105 g)
-
Water (300 ml)
-
Methanol (B129727) (50 ml)
-
Zinc dust (sieved)
-
Ice
-
Concentrated hydrochloric acid
Procedure:
-
In a reaction flask equipped with a reflux condenser and a mechanical stirrer, dissolve 105 g of sodium hydroxide in 300 ml of water.
-
Add a mixture of 50 ml of methanol and 100 g of nitrobenzene to the sodium hydroxide solution.
-
With continuous stirring, add sieved zinc dust in small portions. The reaction is exothermic and will start to boil. Maintain the boiling by the controlled addition of zinc dust. Avoid adding the zinc dust too quickly to prevent excessive foaming.[1]
-
Continue the addition of zinc dust until the initial brown color of the reaction mixture disappears and a grayish-white color is observed, indicating the completion of the reduction. If the color change is not complete, add more zinc dust and heat the mixture.[1]
-
Cool the reaction mixture and dilute it with distilled water. Add ice to further lower the temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid, ensuring the temperature does not rise above 15°C.
-
Hydrazobenzene will precipitate as crusts. Separate the solid from the liquid and any unreacted zinc using a porcelain funnel without filter paper.
-
Wash the collected hydrazobenzene with water.[1]
Step 2: Rearrangement of Hydrazobenzene to Benzidine
Materials:
-
Hydrazobenzene (from Step 1)
-
Water (300-400 ml)
-
Concentrated hydrochloric acid
-
Sulfuric acid
-
Dilute sodium hydroxide solution
Procedure:
-
In a flask, boil the prepared hydrazobenzene with 300-400 ml of water.
-
Gradually add concentrated hydrochloric acid to the boiling mixture. Continue the addition as long as the acid is being absorbed.
-
After the addition is complete, continue boiling the solution for a few more minutes.
-
Filter the hot solution of benzidine hydrochloride.
-
To the filtrate, add sulfuric acid to precipitate benzidine as benzidine sulfate (B86663).
-
Filter the benzidine sulfate precipitate and wash it.
-
Boil the benzidine sulfate with a dilute sodium hydroxide solution to convert it back to the free base.
-
Filter the solution and allow it to cool. Benzidine will crystallize.
-
Collect the benzidine crystals by filtration and dry them. The typical yield is 20-30 g.[1]
-
For further purification, benzidine can be recrystallized from hot water, where it forms silky plates with a melting point of 122°C.[1]
Protocol 2: Analytical Methods for Product Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation and quantification of benzidine and its isomers.
HPLC System and Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of methanol and water is commonly used.[2][3]
-
Detector: UV detector set at a wavelength of 280 nm.[3]
-
Flow Rate: Typically around 1.0 ml/min.
-
Injection Volume: 10-20 µl.
-
Quantification: External or internal standard method using certified reference standards of benzidine and its isomers.
Sample Preparation:
-
After the reaction, quench a small aliquot of the reaction mixture by neutralizing the acid.
-
Extract the products with a suitable organic solvent (e.g., chloroform, ethyl acetate).
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
Visualizations
Reaction Mechanism
The benzidine rearrangement is understood to proceed through a concerted[4][4]-sigmatropic rearrangement mechanism.[5]
Caption: Mechanism of the Benzidine Rearrangement.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of benzidine.
Caption: Experimental Workflow for Benzidine Synthesis.
References
- 1. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 2. [Determination of benzidine in cotton cloth by high performance liquid chromatography(HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. US7183437B2 - Method for preparing three types of benzidine compounds in a specific ratio - Google Patents [patents.google.com]
Application Notes and Protocols: 4,4'-Diaminobiphenyl Derivatives in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4,4'-diaminobiphenyl, also known as benzidine, are a cornerstone class of organic materials that have found extensive application in the field of organic electronics. Their rigid biphenyl (B1667301) core and the electron-donating nature of the amino groups bestow upon them excellent charge-transporting properties, high thermal stability, and good morphological stability in thin-film form. These characteristics make them particularly well-suited for use as hole transport materials (HTMs) in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).
This document provides detailed application notes and experimental protocols for the synthesis, fabrication, and characterization of devices utilizing key 4,4'-diaminobiphenyl derivatives. The focus is on providing practical guidance to researchers in the field.
Key 4,4'-Diaminobiphenyl Derivatives and Their Properties
Several derivatives of 4,4'-diaminobiphenyl have gained prominence in organic electronics. The strategic substitution on the nitrogen atoms allows for the fine-tuning of their electronic and physical properties. Below is a summary of the key properties of three widely used derivatives: N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine (NPD), N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD), and 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP).
| Derivative | Acronym | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm²/Vs) | Application |
| N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine | NPD | ~5.5 | ~2.4 | 10⁻³ - 10⁻⁴ | OLED HTL |
| N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine | TPD | ~5.5 | ~2.3 | 10⁻³ - 10⁻⁴ | OLED HTL, Blue Emitter Host |
| 4,4'-bis(N-carbazolyl)-1,1'-biphenyl | CBP | ~6.0 | ~2.9 | 10⁻³ - 10⁻⁵ | OLED Host, OSC HTL |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Diaminobiphenyl Derivatives
A. Synthesis of N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine (NPD) via Ullmann Condensation
The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen bonds, making it suitable for the synthesis of triarylamines like NPD.[1]
Materials:
-
N-phenyl-1-naphthylamine
-
Copper powder (activated)
-
Potassium carbonate (anhydrous)
-
1,2-Dichlorobenzene (B45396) (high-boiling point solvent)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4,4'-diiodobiphenyl (1 equivalent), N-phenyl-1-naphthylamine (2.2 equivalents), activated copper powder (2 equivalents), and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add anhydrous 1,2-dichlorobenzene to the flask to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to reflux (approximately 180 °C) under a nitrogen atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC) and can take 24-48 hours to reach completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add toluene to dissolve the product and filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by column chromatography on silica gel using a toluene/hexane gradient as the eluent.
-
Sublimation: For high-purity material required for electronic devices, the purified NPD should be further purified by temperature gradient sublimation under high vacuum (<10⁻⁵ Torr).
B. Synthesis of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP)
Materials:
-
4,4'-Diiodobiphenyl
-
Copper powder
-
Potassium carbonate
-
Toluene
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add 4,4'-diiodobiphenyl (1 equivalent), carbazole (2 equivalents), copper powder (catalytic amount), and potassium carbonate (2.5 equivalents) to a three-necked flask equipped with a stirrer and a reflux condenser.[2]
-
Solvent Addition: Add 1,3-diisopropylbenzene to the flask.
-
Reaction: Heat the mixture to reflux and maintain for approximately 30 hours.[2]
-
Work-up: Cool the reaction to room temperature and add toluene. Filter the mixture to remove insoluble materials.
-
Purification: Remove the solvent from the filtrate by distillation under reduced pressure. Recrystallize the crude product from methanol to obtain a solid precipitate.[2]
-
Final Product: Collect the crystals by filtration and dry them to yield the target product, CBP.[2]
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a standard OLED with the following architecture: ITO / NPD (HTL) / Alq₃ (EML/ETL) / LiF (EIL) / Al (Cathode).
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine (NPD)
-
Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Lithium Fluoride (LiF)
-
High-purity aluminum (Al)
-
Deionized water, acetone, isopropanol (B130326)
-
Ultrasonic bath
-
UV-Ozone or Oxygen Plasma cleaner
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Shadow masks for patterned deposition
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a nitrogen gun.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit a 40 nm thick layer of NPD as the hole transport layer (HTL). Maintain a deposition rate of 1-2 Å/s, monitored by a QCM.
-
Subsequently, deposit a 60 nm thick layer of Alq₃ as the emissive layer (EML) and electron transport layer (ETL) at a similar deposition rate.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a 1 nm thick layer of LiF as the electron injection layer (EIL) at a rate of 0.1-0.2 Å/s.
-
Deposit a 100 nm thick layer of Al as the cathode through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
-
Protocol 3: Fabrication of an Organic Solar Cell
This protocol describes the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell with the architecture: ITO / PEDOT:PSS (HTL) / P3HT:PCBM (Active Layer) / Al (Cathode). While this example uses a common polymer blend, 4,4'-diaminobiphenyl derivatives like CBP can be incorporated as a hole transport layer between the ITO and the active layer.
Materials and Equipment:
-
Patterned ITO coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Poly(3-hexylthiophene-2,5-diyl) (P3HT)
-
Chlorobenzene
-
High-purity aluminum (Al)
-
Spin coater
-
Hotplate
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: Follow the same procedure as in Protocol 2, step 1.
-
Hole Transport Layer Deposition:
-
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate on a hotplate at 150 °C for 10 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a blend solution of P3HT and PCBM (e.g., in a 1:0.8 weight ratio) in chlorobenzene.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the P3HT:PCBM blend solution onto the PEDOT:PSS layer. The spin speed and time will depend on the desired thickness (typically around 100-200 nm).
-
Slowly dry the film in the glovebox.
-
-
Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator.
-
Deposit a 100 nm thick layer of Al as the cathode through a shadow mask.
-
-
Annealing and Encapsulation:
-
Post-anneal the completed device to improve the morphology of the active layer (e.g., at 150 °C for 10 minutes in a nitrogen atmosphere).
-
Encapsulate the device as described in Protocol 2, step 4.
-
Characterization Protocols
Protocol 4: Thin Film and Device Characterization
A. Thin Film Morphology and Thickness:
-
Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness of the deposited thin films.
-
Profilometry: To measure the thickness of the deposited layers.
B. Optical and Electrochemical Properties:
-
UV-Vis Spectroscopy: To determine the absorption spectra of the materials in solution or as thin films and to estimate the optical bandgap.[4]
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectra of the materials.[4]
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the materials. The measurement is typically performed in a three-electrode cell with a working electrode (e.g., platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrolyte solution containing the dissolved sample. The HOMO level can be estimated from the onset of the first oxidation peak.
C. Device Performance:
-
OLED Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodiode. Key parameters to extract are turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
Electroluminescence (EL) Spectrum: Measured using a spectrometer to determine the color coordinates (CIE).
-
-
Organic Solar Cell Characterization:
-
Current Density-Voltage (J-V) Characteristics: Measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²). Key parameters to extract are open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): Measured to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
Data Presentation
Table 1: Performance of OLEDs using 4,4'-Diaminobiphenyl Derivatives
| HTL Material | EML Material | Dopant | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Color |
| NPD | Alq₃ | C545T | 15.2 | >100,000 | 2.5 | Green |
| NPD | Alq₃ | Ir(ppy)₃ (8%) | 21.6 | 207,839 | 2.1 | Green |
| NPD | BCPO | FIrpic (8%) | 23.5 | 35,677 | 2.8 | Blue |
| CBP | - | Ir(ppy)₃ | - | - | - | Green |
Note: Performance data can vary significantly based on the full device stack, deposition conditions, and measurement setup.
Table 2: Performance of Organic Solar Cells with 4,4'-Diaminobiphenyl Derivatives
| HTL Material | Active Layer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| CBP | P3HT:PCBM | 0.61 | 8.9 | 65 | 3.5 |
| TPD-based polymer | PTB7:PC₇₁BM | 0.75 | 15.1 | 68 | 7.7 |
Note: The use of 4,4'-diaminobiphenyl derivatives in OSCs is often as a component of a more complex polymer or as a distinct hole transport layer.
Visualizations
Caption: Workflow for the fabrication of a typical multilayer OLED device.
Caption: Structure-property-performance relationships for 4,4'-diaminobiphenyl derivatives.
References
The Synthesis of Azo Dyes from 4,4'-Diaminobiphenyl: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
4,4'-Diaminobiphenyl, historically known as benzidine (B372746), serves as a fundamental building block in the synthesis of a significant class of synthetic colorants known as bis-azo dyes. These dyes are characterized by the presence of two azo groups (–N=N–) and have found extensive applications in various industries, including textiles, printing, and as biological stains.[1][2] The synthesis of these dyes involves a two-step process: the bis-diazotization of 4,4'-diaminobiphenyl to form a tetraazonium salt, followed by a coupling reaction with two equivalents of a coupling agent, typically an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine.[1][3]
One of the most well-known dyes synthesized from 4,4'-diaminobiphenyl is Congo Red.[4] This direct dye is notable for its use as a pH indicator, turning from blue to red in the pH range of 3.0-5.2, and its application in histology for staining amyloid deposits in tissues.[4][5][6] The synthesis of Congo Red involves the coupling of bis-diazotized 4,4'-diaminobiphenyl with two molecules of naphthionic acid (4-amino-1-naphthalenesulfonic acid).[4][7]
Beyond Congo Red, a variety of other bis-azo dyes have been developed from 4,4'-diaminobiphenyl and its derivatives. These dyes exhibit a wide range of colors and have been utilized for dyeing fabrics like polyester (B1180765).[[“]][9] The properties of these dyes, including their color, fastness, and sensitivity to pH, can be tuned by modifying the coupling components.[9][10] For instance, novel bis-azo dyes derived from benzidine have been synthesized by coupling with compounds like ethyl cyanoacetate (B8463686) and malononitrile, followed by cyclization to form pyrazole (B372694) derivatives.[9] Furthermore, the complexation of such dyes with metal ions like Fe(III), Cr(III), Cu(II), Mn(II), and Ni(II) can enhance their thermal stability and dyeing performance on polyester fabrics.[11]
It is crucial to note that 4,4'-diaminobiphenyl (benzidine) is a known carcinogen, which has led to restrictions on its use and the development of safer alternatives.[12][13] Research has focused on synthesizing analogous dyes from less toxic diamines.[12]
Quantitative Data Summary
The following table summarizes key quantitative data for representative azo dyes synthesized from 4,4'-diaminobiphenyl.
| Dye Name/Derivative | Coupling Component | λmax (nm) | Yield (%) | Reference |
| Congo Red | Naphthionic acid | Not Specified | Excellent | [7] |
| Bis-azo dye from acetylacetone | Acetylacetone | Not Specified | Not Specified | [11] |
| Bis-azo pyrazole derivative | Ethyl cyanoacetate/hydrazine | Sensitive to pH | Not Specified | [9][10] |
General Synthesis Pathway
The general synthesis of a bis-azo dye from 4,4'-diaminobiphenyl involves a two-step diazotization and coupling process.
Caption: General synthesis pathway of bis-azo dyes from 4,4'-diaminobiphenyl.
Experimental Protocols
Protocol 1: Synthesis of Congo Red
This protocol details the synthesis of Congo Red, a representative bis-azo dye derived from 4,4'-diaminobiphenyl.
Materials:
-
4,4'-Diaminobiphenyl (Benzidine)
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (B80452) (NaNO₂)
-
Naphthionic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Distilled water
-
Starch-iodide paper
Procedure:
Part A: Bis-Diazotization of 4,4'-Diaminobiphenyl [4][7]
-
In a beaker, dissolve 0.01 mol of 4,4'-diaminobiphenyl in approximately 15 mL of acidified water containing 2.5 mL of concentrated hydrochloric acid.[7]
-
Slowly add a solution of 0.02 mol of sodium nitrite in water to the cooled 4,4'-diaminobiphenyl solution with constant stirring. Maintain the temperature between 0-5 °C.[4][7]
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. The addition is complete when a blue color is observed on the paper.[4]
-
Continue stirring the mixture for approximately 1 hour at 0-5 °C to ensure complete diazotization.[7]
Part B: Coupling Reaction with Sodium Naphthionate [4][7]
-
In a separate beaker, dissolve 0.02 mol of naphthionic acid in a minimum amount of 5% sodium hydroxide solution to form sodium naphthionate.[4]
-
Slowly add the cold tetraazonium salt solution from Part A to the sodium naphthionate solution with vigorous stirring. The characteristic red color of Congo Red should appear immediately.[4]
-
Continue stirring the reaction mixture for an additional 30 minutes to 1 hour at the same low temperature.[4][7]
Part C: Isolation and Purification [4][7]
-
Add sodium carbonate to the reaction mixture until it is alkaline.[4]
-
The dye can be "salted out" by adding a 15% sodium chloride solution to precipitate the product.[7]
-
Filter the precipitated Congo Red dye using vacuum filtration.
-
Wash the solid dye with a small amount of cold water.
-
The crude dye can be recrystallized from ethanol (B145695) for further purification.[7]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of Congo Red.
Caption: Workflow for the synthesis of Congo Red.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Sciencemadness Discussion Board - preparation of congo red - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. youtube.com [youtube.com]
- 6. ofsd.k12.mo.us [ofsd.k12.mo.us]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. mrsl.roadmaptozero.com [mrsl.roadmaptozero.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4,4'-Diaminobiphenyl Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 4,4'-Diaminobiphenyl (benzidine).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4,4'-Diaminobiphenyl?
A1: The most prevalent method is a two-step process starting from nitrobenzene (B124822).[1][2] First, nitrobenzene is reduced to an intermediate, 1,2-diphenylhydrazine (B7769752) (also known as hydrazobenzene).[2] This intermediate is then subjected to an acid-catalyzed intramolecular rearrangement, known as the benzidine (B372746) rearrangement, to yield 4,4'-Diaminobiphenyl.[1][3]
Q2: What is the mechanism of the key benzidine rearrangement step?
A2: The benzidine rearrangement is a classic mechanistic puzzle in organic chemistry. Under acidic conditions, the protonated 1,2-diphenylhydrazine rearranges primarily through a concerted[1][1]-sigmatropic shift to form the C-C bond between the two aromatic rings at the para positions.[1][4]
Q3: What are the primary side products I should be aware of?
A3: The acid-catalyzed rearrangement can lead to the formation of several isomers and byproducts. The main ones include diphenyline, 2,2'-diaminobiphenyl (o-benzidine), and various semidines (o-semidine and p-semidine).[5] The relative ratio of these products is highly dependent on the specific reaction conditions, particularly the nature and concentration of the acid.[5]
Q4: Is 4,4'-Diaminobiphenyl a hazardous compound?
A4: Yes, 4,4'-Diaminobiphenyl (benzidine) is a known carcinogen and has been linked to bladder and pancreatic cancer.[1][2] It is toxic and can be absorbed through the skin.[6] All handling and experimental procedures must be conducted with extreme caution, using appropriate personal protective equipment (PPE) and engineering controls (e.g., a fume hood).
Synthesis and Workflow Visualization
The general workflow for the synthesis of 4,4'-Diaminobiphenyl from nitrobenzene involves two main chemical transformations followed by purification steps.
Caption: Workflow diagram for 4,4'-Diaminobiphenyl synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, their potential causes, and recommended solutions.
Problem 1: Low Yield of 4,4'-Diaminobiphenyl
Q: My final yield is significantly lower than expected. What are the common causes?
A: Low yield can stem from several factors, including incomplete reduction of nitrobenzene, inefficient rearrangement, formation of a high percentage of side products, or mechanical loss during workup and purification.
| Potential Cause | Recommended Action |
| Incomplete Reduction | Ensure the reducing agent (e.g., iron powder, zinc dust) is fresh and used in sufficient stoichiometric excess. Monitor the reaction by TLC to confirm the complete disappearance of the nitrobenzene starting material. |
| Inefficient Rearrangement | The concentration and strength of the mineral acid are critical.[7] Use concentrated acids (e.g., 20-30% HCl) and ensure the reaction temperature is appropriately controlled, typically between 5-30°C.[8] |
| Side Product Formation | An overly high acid concentration or temperature can favor the formation of diphenyline and other isomers.[5] Optimize these parameters to maximize the yield of the desired 4,4' product. Consider analyzing a crude sample by HPLC or GC-MS to quantify the product distribution. |
| Oxidation | Hydrazo compounds can be sensitive to air oxidation.[3] It is advisable to perform the rearrangement step promptly after the reduction or to handle the hydrazobenzene (B1673438) intermediate under an inert atmosphere (e.g., Nitrogen or Argon). |
Problem 2: High Levels of Impurities in the Final Product
Q: My purified product is contaminated with isomers (e.g., 2,2'- or 2,4'-diaminobiphenyl). How can I improve purity?
A: Isomer formation is an inherent part of the benzidine rearrangement.[5] While reaction optimization can minimize them, purification is key to achieving high purity.
| Potential Cause | Recommended Action |
| Suboptimal Reaction Conditions | Carefully control the reaction temperature and the rate of acid addition. Running the reaction at lower temperatures (e.g., 5-15°C) can sometimes improve selectivity for the 4,4'-isomer.[8] |
| Ineffective Purification | 4,4'-Diaminobiphenyl is poorly soluble in cold water but can be recrystallized from hot water.[1] For stubborn impurities, consider a second recrystallization or column chromatography on silica (B1680970) gel or alumina, although the latter can be challenging due to the basic nature of the amines. |
| Presence of Unreacted Hydrazoarene | If the rearrangement is incomplete, the starting material will remain. Ensure sufficient reaction time and acidity. Unreacted hydrazobenzene can be detected by TLC. |
Troubleshooting Decision Workflow
This diagram provides a logical path to diagnose and solve common synthesis problems.
Caption: Troubleshooting decision tree for common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Diaminobiphenyl
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Step 1: Reduction of Nitrobenzene to 1,2-Diphenylhydrazine
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add zinc dust (2.5 eq) and ethanol (B145695) (10 mL per gram of nitrobenzene).
-
Reaction: While stirring vigorously, add a solution of nitrobenzene (1.0 eq) in ethanol.
-
Addition of Base: Slowly add a concentrated aqueous solution of sodium hydroxide (B78521) (2.0 eq) to the mixture. The reaction is exothermic and may need to be controlled with an ice bath.
-
Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux for 3-4 hours. The reaction mixture will typically change color.
-
Isolation: Monitor the reaction by TLC. Once complete, filter the hot solution to remove zinc oxide. The filtrate contains the 1,2-diphenylhydrazine. The solvent can be partially evaporated to concentrate the solution for the next step.
Step 2: Benzidine Rearrangement
-
Acidification: Cool the ethanolic solution of 1,2-diphenylhydrazine in an ice bath. Slowly and carefully add concentrated hydrochloric acid (approx. 30% aq. solution) with vigorous stirring.[8] A thick precipitate of the hydrochloride salt of the product and its isomers will form.
-
Reaction: Continue stirring the mixture at a controlled temperature (e.g., 20-25°C) for 1-2 hours to ensure the rearrangement is complete.[8]
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold, dilute HCl.
Step 3: Neutralization and Purification
-
Neutralization: Suspend the crude hydrochloride salt in water and, while stirring, slowly add an aqueous solution of sodium hydroxide or ammonium (B1175870) hydroxide until the mixture is basic (pH > 8). This will liberate the free amines.
-
Collection: Collect the precipitated solid (a mixture of amine isomers) by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The most common method for purification is recrystallization from hot water.[1] Dissolve the crude product in a minimum amount of boiling water, treat with activated charcoal if necessary to remove colored impurities, filter hot, and allow the filtrate to cool slowly.
-
Drying: Collect the resulting crystals of 4,4'-Diaminobiphenyl by filtration and dry them in a vacuum oven. The typical melting point is 122-125°C.[1]
Summary of Key Reaction Parameters
| Parameter | Step 1: Reduction | Step 2: Rearrangement | Step 3: Purification |
| Key Reagents | Nitrobenzene, Zinc Dust, NaOH | 1,2-Diphenylhydrazine, HCl | Crude Product, Water |
| Solvent | Ethanol/Water | Ethanol/Water | Water |
| Temperature | Reflux (approx. 80-90°C) | 5 - 30°C[8] | 100°C (dissolution), Cool to RT |
| Typical Duration | 3 - 4 hours | 1 - 2 hours | N/A |
| Critical Control Point | Control of initial exotherm | Rate of acid addition, Temp. | Rate of cooling |
References
- 1. Benzidine - Wikipedia [en.wikipedia.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Benzidine Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzidine | Carcinogen, Dye, Reactive | Britannica [britannica.com]
- 7. chemcess.com [chemcess.com]
- 8. US4987258A - 4,4'-diaminodiphenyl compounds, process for their preparation and their use - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4,4'-Diaminobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,4'-Diaminobiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 4,4'-Diaminobiphenyl?
A1: Crude 4,4'-Diaminobiphenyl, often synthesized from the reduction of nitrobenzene (B124822) to 1,2-diphenylhydrazine (B7769752) followed by an acid-catalyzed rearrangement, can contain several impurities.[1] These may include starting materials, byproducts from the rearrangement reaction such as other isomers, and colored oxidation products that form upon exposure to air and light.[2]
Q2: What are the most common purification techniques for 4,4'-Diaminobiphenyl?
A2: The most common and effective purification techniques for 4,4'-Diaminobiphenyl are recrystallization, vacuum sublimation, and column chromatography.[3] Recrystallization from hot water is a frequently cited method.[1] Sublimation is particularly useful for achieving very high purity (>99.9%).[3]
Q3: What is the expected melting point of pure 4,4'-Diaminobiphenyl?
A3: The melting point of pure 4,4'-Diaminobiphenyl is in the range of 122 to 128 °C.[1][2][4] A broad melting range or a melting point lower than this range typically indicates the presence of impurities.
Q4: What are the key safety precautions when handling 4,4'-Diaminobiphenyl?
A4: 4,4'-Diaminobiphenyl (also known as benzidine) is a hazardous substance and a known carcinogen that may cause cancer.[5] It is also harmful if swallowed, inhaled, or in contact with skin.[2][5] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[6][7] Avoid creating dust.[5] Refer to the Safety Data Sheet (SDS) for complete safety information before starting any work.[5]
Data Presentation
Table 1: Physical and Chemical Properties of 4,4'-Diaminobiphenyl
| Property | Value | Reference |
| Molecular Formula | C12H12N2 | [2][8] |
| Molar Mass | 184.24 g/mol | [2][8] |
| Appearance | White, yellowish, or reddish crystalline powder | [2] |
| Melting Point | 122-128 °C | [1][2][4] |
| Boiling Point | 400 °C | [1][2][4] |
| Water Solubility | Poorly soluble in cold water, more soluble in hot water. | [1] |
| Other Solubilities | Soluble in ethanol, ether, acetic acid, and dilute hydrochloric acid. | [2] |
Purification Workflows and Logic
Caption: General workflow for the purification of crude 4,4'-Diaminobiphenyl.
Troubleshooting Guides
Recrystallization
Q: My 4,4'-Diaminobiphenyl does not dissolve completely in the hot solvent. What should I do?
A: This issue can arise from two main causes:
-
Insufficient Solvent: You may not have added enough solvent. Add small, incremental amounts of hot solvent until the solid dissolves. Be cautious not to add a large excess, as this will reduce your final yield.[9]
-
Insoluble Impurities: The crude sample may contain impurities that are insoluble in the chosen solvent. If a significant portion of your compound has dissolved and a small amount of solid remains, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[9]
Q: An oil has formed instead of crystals upon cooling. How can I resolve this?
A: "Oiling out" is a common problem, especially with low-melting point solids.[9] Here are some solutions:
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Add More Solvent: The saturation temperature may be above the melting point of your compound. Add more solvent to the hot solution to decrease the saturation concentration, then cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Seed Crystals: If you have a small amount of pure 4,4'-Diaminobiphenyl, add a tiny crystal to the cooled solution to induce crystallization.[9]
Q: The yield of my recrystallized product is very low. How can I improve it?
A: Low yield can be due to several factors:
-
Excess Solvent: Using too much solvent for recrystallization is a common cause of low yield, as more of the compound will remain in the mother liquor upon cooling. Use only the minimum amount of hot solvent required to fully dissolve the crude product.[9]
-
Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated and perform the filtration as quickly as possible.
-
Cooling Temperature: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can be used after initial cooling to room temperature, but be aware that this may also cause some impurities to precipitate.
Q: The final product is still colored. How can I remove colored impurities?
A: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[9] Add a spatula tip of charcoal to the dissolved crude product, heat the mixture for a few minutes, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[9] Do not add charcoal to a boiling solution as it can cause violent bumping.[9]
Caption: Troubleshooting logic for common recrystallization issues.
Vacuum Sublimation
Q: The sublimation rate is very slow. What can I do to improve it?
A: A slow sublimation rate is typically related to temperature and pressure:
-
Temperature: The temperature of the sample may be too low. Gradually increase the temperature to just below the melting point of 4,4'-Diaminobiphenyl to increase its vapor pressure.
-
Vacuum: The vacuum may not be sufficient. Ensure all seals are tight and that your vacuum pump is operating efficiently to achieve a low pressure, which facilitates sublimation.
-
Surface Area: Grinding the crude material into a fine powder can increase the surface area and improve the rate of sublimation.
Q: My sublimed product is not pure. What is the likely cause?
A: Contamination of the sublimed product can occur if:
-
Impurities are Volatile: If the impurities have a vapor pressure similar to 4,4'-Diaminobiphenyl at the operating temperature and pressure, they will sublime as well. In this case, another purification method like recrystallization or chromatography may be necessary first.
-
Bumping: If the sample is heated too quickly, solid particles can "bump" from the heating surface to the collection surface without actually subliming. Heat the sample slowly and evenly.
Column Chromatography
Q: My compound is not moving down the column. What should I do?
A: This usually indicates that the eluent (solvent system) is not polar enough. 4,4'-Diaminobiphenyl is a relatively polar compound due to the two amine groups. You need to increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate (B1210297) system, you should increase the proportion of ethyl acetate.
Q: The separation between 4,4'-Diaminobiphenyl and an impurity is poor.
A: To improve separation (resolution), you can try the following:
-
Optimize the Mobile Phase: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides the best separation between your product and the impurity.
-
Use a Finer Stationary Phase: Using silica (B1680970) gel with a smaller particle size can increase the column's efficiency and improve separation.[10]
-
Adjust Flow Rate: A slower flow rate generally allows more time for equilibrium between the stationary and mobile phases, which can lead to better separation.
-
Do not Overload the Column: Loading too much crude material onto the column will result in broad bands and poor separation.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Hot Water
-
Dissolution: Place the crude 4,4'-Diaminobiphenyl in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate to boiling while stirring. Add more hot deionized water in small portions until all the solid has just dissolved.[1]
-
Decolorization (if necessary): Remove the flask from the heat. Allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution quickly to remove the charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Vacuum Sublimation
-
Setup: Place the crude 4,4'-Diaminobiphenyl in the bottom of a sublimation apparatus. Ensure the apparatus is clean and dry.
-
Vacuum: Assemble the apparatus and connect it to a high-vacuum line. Evacuate the system to a low pressure (typically <1 mmHg).
-
Cooling: Fill the cold finger with a coolant (e.g., cold water or dry ice/acetone).
-
Heating: Gently and slowly heat the bottom of the apparatus using a heating mantle or oil bath. Increase the temperature until you observe the solid subliming and depositing on the cold finger. The optimal temperature will be just below the melting point.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully disassemble the apparatus and scrape the pure, crystalline 4,4'-Diaminobiphenyl from the cold finger.
Protocol 3: Purity Analysis by HPLC
A High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of the final product.
-
Column: Use a C18 reverse-phase column.[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or a buffer (e.g., ammonium (B1175870) formate) is often effective for separating aminobiphenyls.[12] A gradient elution may be necessary to separate all impurities.
-
Detection: UV detection at 250 nm is suitable for 4,4'-Diaminobiphenyl.[12]
-
Sample Preparation: Prepare a dilute solution of your purified sample in the mobile phase (e.g., 0.1 mg/mL). Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak.
Caption: Workflow for purity analysis of 4,4'-Diaminobiphenyl by HPLC.
References
- 1. Benzidine - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 4. 4,4'-diaminobiphenyl [stenutz.eu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. CAS-92-87-5, 4,4-Diamino Biphenyl Manufacturers, Suppliers & Exporters in India | 025642 [cdhfinechemical.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 12. HPLC Separation of Aminobiphenyls | SIELC Technologies [sielc.com]
Common side reactions in 4,4'-Diaminobiphenyl synthesis and how to avoid them
Welcome to the technical support center for the synthesis of 4,4'-diaminobiphenyl (benzidine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4,4'-diaminobiphenyl?
The standard laboratory synthesis of 4,4'-diaminobiphenyl is a two-step process. First, nitrobenzene (B124822) is reduced to 1,2-diphenylhydrazine (B7769752) (hydrazobenzene), typically using a reducing agent like iron powder. The subsequent and critical step is the acid-catalyzed benzidine (B372746) rearrangement of hydrazobenzene (B1673438) to yield 4,4'-diaminobiphenyl.[1]
Q2: What are the primary side reactions I should be aware of during the benzidine rearrangement?
The acid-catalyzed rearrangement of hydrazobenzene is known to produce several isomeric byproducts. The most common side products are:
-
Diphenyline (2,4'-diaminobiphenyl)
-
o-Semidine
-
p-Semidine
Under certain conditions, disproportionation reactions can also occur, leading to the formation of azo compounds and aromatic amines.[2] The formation of these isomers is a significant challenge as their physical properties are often very similar to the desired 4,4'-diaminobiphenyl, making purification difficult.
Q3: How can I minimize the formation of these side products?
Minimizing side product formation hinges on careful control of reaction conditions. Key factors include:
-
Acid Concentration: The concentration of the acid catalyst plays a crucial role in the product distribution. While a certain level of acidity is required to catalyze the rearrangement, excessively high concentrations can favor the formation of side products.
-
Temperature: The reaction is typically carried out at low temperatures to enhance the selectivity for the desired 4,4'-isomer.
-
Solvent: The choice of solvent can influence the reaction pathway.
Q4: What is a reliable method for purifying crude 4,4'-diaminobiphenyl?
Recrystallization is the most common and effective method for purifying 4,4'-diaminobiphenyl. It is sparingly soluble in cold water but significantly more soluble in hot water, making water an excellent solvent for recrystallization.[1] Organic solvents such as ethanol (B145695) and acetonitrile (B52724) have also been used for the recrystallization of related diaminodiphenyl compounds.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 4,4'-diaminobiphenyl | Incomplete rearrangement of hydrazobenzene. | Ensure sufficient acid catalyst is present and allow for adequate reaction time. Monitor the reaction progress by testing for the disappearance of the hydrazo compound. |
| Formation of a high percentage of side products. | Optimize reaction conditions by adjusting the acid concentration and lowering the reaction temperature. See the experimental protocols below for recommended starting points. | |
| Product is difficult to purify | Presence of significant amounts of isomeric byproducts (diphenyline, semidines). | Employ fractional recrystallization. Due to slight differences in solubility, careful and repeated recrystallization can help in separating the isomers. The use of a mixed solvent system may also improve separation. |
| Final product is colored (yellowish, reddish, or grayish) | Oxidation of the amino groups. | 4,4'-Diaminobiphenyl is susceptible to air oxidation.[4] During workup and storage, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to protect the compound from light. Store the purified product in a cool, dark, and inert environment. |
| Presence of azo compound impurities from disproportionation. | Recrystallization is generally effective in removing colored impurities. If the color persists, column chromatography may be necessary, although this is less common for large-scale purification. |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Diaminobiphenyl via Benzidine Rearrangement
This protocol outlines the acid-catalyzed rearrangement of hydrazobenzene to 4,4'-diaminobiphenyl.
Materials:
-
1,2-Diphenylhydrazine (hydrazobenzene)
-
Concentrated Hydrochloric Acid (HCl)
-
Aqueous Ammonia (B1221849) solution
-
Organic solvent (e.g., toluene (B28343) or solvent naphtha)
-
Deionized water
Procedure:
-
Dissolve the 1,2-diphenylhydrazine in a suitable organic solvent.
-
Cool the solution to a temperature between 12°C and 15°C using an ice bath.
-
Slowly add concentrated hydrochloric acid to the cooled solution with vigorous stirring. The amount of acid should be carefully controlled to optimize the yield of the desired product.
-
Continue stirring at 25°C until the rearrangement is complete. The completion of the reaction can be monitored by testing for the absence of the hydrazobenzene starting material.[5]
-
After the reaction is complete, neutralize the mixture with an aqueous ammonia solution.
-
Separate the organic phase and wash it with water.
-
The crude 4,4'-diaminobiphenyl can be isolated by evaporation of the organic solvent.
Protocol 2: Purification of 4,4'-Diaminobiphenyl by Recrystallization
This protocol describes the purification of crude 4,4'-diaminobiphenyl.
Materials:
-
Crude 4,4'-diaminobiphenyl
-
Deionized water
-
Activated carbon (optional, for removing colored impurities)
Procedure:
-
Place the crude 4,4'-diaminobiphenyl in a flask.
-
Add a minimum amount of hot deionized water to dissolve the solid completely. 4,4'-diaminobiphenyl is more soluble in hot water than in cold water.[1]
-
If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of 4,4'-diaminobiphenyl should start to form.
-
To maximize the yield, cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold deionized water.
-
Dry the crystals under vacuum.
Visualizing Reaction Pathways
To better understand the synthesis and the formation of side products, the following diagrams illustrate the key chemical transformations.
Caption: Overall workflow for the synthesis of 4,4'-diaminobiphenyl.
Caption: Common side reactions in 4,4'-diaminobiphenyl synthesis.
References
- 1. Benzidine - Wikipedia [en.wikipedia.org]
- 2. Mechanism of benzidine and semidine rearrangements. Part XXV. The acid-catalysed disproportionation of hydrazobenzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. EP0519368B1 - Process for the purification of diaminodiphenyl compounds - Google Patents [patents.google.com]
- 4. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting low yields in 4,4'-Diaminobiphenyl polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the polymerization of 4,4'-diaminobiphenyl.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My polymerization of 4,4'-diaminobiphenyl is resulting in a low yield of polymer. What are the most common causes?
Low yields in the polymerization of 4,4'-diaminobiphenyl are frequently attributed to issues with monomer quality, reaction conditions, and the presence of contaminants. The primary culprits include impure monomers, improper stoichiometry of reactants, the presence of moisture, and suboptimal reaction temperatures. Side reactions that terminate chain growth are also a significant factor.
Q2: How does the purity of 4,4'-diaminobiphenyl and the co-monomer affect the polymerization yield?
The purity of both the 4,4'-diaminobiphenyl and the co-monomer (e.g., diacid chloride or dianhydride) is critical for achieving high polymer yields and molecular weights. Monofunctional impurities can act as chain terminators, preventing the formation of long polymer chains and thus reducing the overall yield of high molecular weight polymer. It is crucial to use highly purified monomers (>99%) for successful polymerization.
Troubleshooting Low Yields: A Step-by-Step Guide
Issue 1: Low Polymer Yield and/or Low Molecular Weight
Potential Causes & Solutions
| Potential Cause | Recommended Action | Rationale |
| Impure Monomers | 1. Purify 4,4'-diaminobiphenyl by recrystallization or sublimation. 2. Purify the diacid chloride co-monomer by distillation or recrystallization. 3. Verify monomer purity using NMR, melting point, or elemental analysis. | Monofunctional impurities will cap the growing polymer chains, leading to low molecular weight and reduced yield. |
| Incorrect Stoichiometry | 1. Use a calibrated analytical balance for precise weighing of monomers. 2. Aim for a molar ratio as close to 1:1 as possible. 3. Consider titrating the diamine solution to confirm its concentration before reaction setup. | An imbalance in the molar ratio of the diamine and diacid chloride/dianhydride will limit the degree of polymerization. |
| Presence of Water | 1. Thoroughly oven-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator. 2. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. | Moisture will react with highly reactive monomers like acid chlorides, preventing their participation in the polymerization reaction. |
| Suboptimal Temperature | 1. For low-temperature solution polycondensation, maintain the temperature between 0°C and room temperature. 2. If using a high-temperature method, ensure the temperature is sufficient to keep the polymer in solution and drive the reaction to completion, while avoiding degradation. | The reaction rate is temperature-dependent. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to side reactions and polymer degradation. |
| Incomplete Reaction | 1. Increase the reaction time. 2. Monitor the reaction progress by observing the increase in viscosity of the solution. The "stirrer-climbing" effect is a qualitative indicator of high molecular weight polymer formation. | Polycondensation reactions require high conversion to achieve high molecular weight and yield. |
| Poor Polymer Solubility | 1. Choose an appropriate polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). 2. Consider adding salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to the solvent to enhance polymer solubility. | If the polymer precipitates from the solution prematurely, chain growth will be halted, resulting in low molecular weight and yield. |
Experimental Protocols
Protocol 1: Purification of 4,4'-Diaminobiphenyl by Recrystallization
-
Dissolution: Dissolve the crude 4,4'-diaminobiphenyl in a minimum amount of hot ethanol.
-
Decolorization: If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified 4,4'-diaminobiphenyl crystals under vacuum.
-
Purity Verification: Confirm the purity by measuring the melting point and obtaining an NMR spectrum.
Protocol 2: Low-Temperature Solution Polycondensation of 4,4'-Diaminobiphenyl with Terephthaloyl Chloride
-
Glassware Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a precise amount of purified 4,4'-diaminobiphenyl in anhydrous N-methyl-2-pyrrolidone (NMP).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Monomer Addition: Slowly add an equimolar amount of purified terephthaloyl chloride to the stirred solution.
-
Polymerization: Continue stirring the reaction mixture at 0°C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution should increase significantly.
-
Precipitation: Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol (B129727) or water, with vigorous stirring to precipitate the polymer.
-
Washing: Collect the precipitated polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and solvent.
-
Drying: Dry the polymer under vacuum at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.
Visualizing Workflows and Relationships
Caption: A logical workflow for troubleshooting low yields in 4,4'-diaminobiphenyl polymerization.
Caption: A step-by-step experimental workflow for the synthesis of polyamides from 4,4'-diaminobiphenyl.
Technical Support Center: Enhancing the Solubility of 4,4'-Diaminobiphenyl-Based Polymers
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of 4,4'-diaminobiphenyl-based polymers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research and development efforts.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with 4,4'-diaminobiphenyl-based polymers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Viscosity of Poly(amic acid) Solution | 1. Monomer Impurity: Impurities can cap the growing polymer chains, leading to low molecular weight. 2. Incorrect Stoichiometry: A precise 1:1 molar ratio of diamine to dianhydride is critical for achieving high molecular weight. 3. Moisture: Water in the solvent or on the glassware can react with the dianhydride, inhibiting polymerization.[1] 4. Reaction Temperature: The formation of poly(amic acid) is exothermic; high temperatures can lead to side reactions.[2] | 1. Ensure high purity of both 4,4'-diaminobiphenyl and the dianhydride through recrystallization or sublimation. 2. Carefully weigh the monomers to ensure an exact 1:1 molar ratio. 3. Dry all glassware thoroughly and use anhydrous solvents.[1] 4. Conduct the reaction at a low temperature, typically between 0-25 °C.[1] |
| Polymer Precipitates During or After Polymerization | The synthesized polyimide has low solubility in the reaction solvent due to high chain rigidity and strong intermolecular forces. | 1. Modify Monomer Composition: Introduce a more flexible or bulky co-monomer (diamine or dianhydride) to create a more soluble copolymer. 2. Use Chemical Imidization at a Lower Temperature: This can sometimes prevent precipitation that might occur at higher temperatures during thermal imidization. 3. Cast Film from Poly(amic acid): If the poly(amic acid) is soluble, cast it as a film and then perform thermal imidization. |
| Insoluble Final Polyimide Powder | This is a common issue with aromatic polyimides due to their rigid structure. | 1. Confirm Complete Imidization: Incomplete conversion from poly(amic acid) to polyimide can affect solubility. Use techniques like FTIR to verify. 2. Solvent Screening: Test a wider range of polar aprotic solvents such as NMP, DMAc, DMF, and DMSO, as well as less common solvents like m-cresol (B1676322). Heating may also improve solubility. 3. Polymer Backbone Modification: If feasible, synthesize a new batch incorporating structural modifications known to enhance solubility (see FAQs). |
| Brittle Polymer Film | 1. Low Molecular Weight: A low molecular weight of the initial poly(amic acid) results in a brittle final polyimide film.[1] 2. Rapid Curing: A fast heating rate during thermal imidization can create internal stresses.[1] | 1. Address the causes of low molecular weight as described in the first troubleshooting point. 2. Employ a staged curing process with a gradual temperature increase to minimize stress.[1] |
Frequently Asked Questions (FAQs)
Q1: Why are polymers based on 4,4'-diaminobiphenyl generally difficult to dissolve?
A1: 4,4'-Diaminobiphenyl-based polymers, particularly aromatic polyimides, possess a rigid and planar molecular structure. This leads to strong intermolecular forces and efficient chain packing, resulting in high glass transition temperatures and poor solubility in common organic solvents.[1][3]
Q2: What are the primary strategies to improve the solubility of these polymers?
A2: The main approaches involve modifying the polymer structure to disrupt chain packing and reduce intermolecular interactions. These strategies include:
-
Introducing Flexible Linkages: Incorporating flexible groups like ether (-O-), sulfone (-SO2-), or ketone (-CO-) into the polymer backbone increases rotational freedom.[4]
-
Incorporating Bulky/Pendant Groups: Attaching large side groups to the polymer backbone physically separates the chains, hindering efficient packing.[5]
-
Creating Non-Coplanar Structures: Using monomers with kinked or asymmetric structures disrupts the linearity of the polymer chain.
-
Copolymerization: Introducing a second, more flexible dianhydride or diamine disrupts the regular polymer structure, which can significantly enhance solubility.[6]
Q3: Which solvents are most effective for dissolving modified, more soluble 4,4'-diaminobiphenyl-based polyimides?
A3: For modified polyimides with improved solubility, polar aprotic solvents are generally the most effective. These include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[4][7] In some cases, less common solvents like m-cresol or even some chlorinated solvents like chloroform (B151607) might be effective, especially with heating.[5][8]
Q4: Can the choice of dianhydride in the polymerization reaction affect the solubility of the final polymer?
A4: Absolutely. The structure of the dianhydride plays a crucial role. Dianhydrides containing flexible linkages (e.g., ether groups) or bulky substituents (e.g., hexafluoroisopropylidene groups, -C(CF3)2-) will generally lead to more soluble polyimides compared to rigid, planar dianhydrides like pyromellitic dianhydride (PMDA).[9]
Data Presentation
The following table summarizes the qualitative solubility of various structurally modified polyimides. The data illustrates how different chemical modifications impact solubility in a range of organic solvents.
Table 1: Qualitative Solubility of Structurally Modified Aromatic Polyimides
| Polymer System | NMP | DMAc | DMF | DMSO | m-cresol | THF | Chloroform |
| Polyimide with Isopropyl Side Groups and Naphthalene (B1677914) Groups[8] | ++ | ++ | + | ++ | ++ | ++ | ++ |
| Polyimide with Multi-Bulky Pendant Fluorinated Groups[5] | ++ | ++ | ++ | - | ++ | ++ | ++ |
| Polyimide with Ether Linkages and Pyridine (B92270) Rings[10] | ++ | ++ | ++ | ++ | ++ | - | - |
| Polyimide with Trifluoromethyl and Ether Groups[11] | ++ | ++ | - | - | - | ++ | ++ |
| Sulfonated Polyimide Copolymers[12] | ++ | ++ | ++ | ++ | ++ | - | - |
Key:
-
++ : Soluble at room temperature
-
+ : Soluble upon heating
-
+/- : Partially soluble or swells
-
- : Insoluble
Experimental Protocols
Protocol 1: Synthesis of a Soluble 4,4'-Diaminobiphenyl-Based Polyimide via Two-Step Polycondensation
This protocol describes the synthesis of a polyimide using a modified diamine or dianhydride to enhance solubility.
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve the chosen aromatic diamine (e.g., a derivative of 4,4'-diaminobiphenyl with flexible or bulky groups) in an anhydrous polar aprotic solvent like NMP or DMAc.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of the aromatic dianhydride (e.g., one containing ether linkages) in small portions to the stirred diamine solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours under a nitrogen atmosphere. The solution should become viscous, indicating the formation of the poly(amic acid).
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a dehydrating agent, typically a mixture of acetic anhydride (B1165640) and a tertiary amine catalyst (e.g., pyridine or triethylamine), in a molar excess relative to the repeating unit of the polymer.
-
Stir the reaction mixture at room temperature for 12-24 hours. The polyimide will precipitate as a solid.
-
-
Isolation and Purification:
-
Pour the reaction mixture into a large volume of a non-solvent, such as methanol (B129727) or ethanol, with vigorous stirring to fully precipitate the polymer.
-
Collect the polymer by filtration.
-
Wash the collected polymer thoroughly with the non-solvent to remove any residual chemicals.
-
Dry the purified polyimide powder in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Protocol 2: Qualitative and Quantitative Solubility Testing
-
Qualitative Solubility Test:
-
Add 10 mg of the dried polymer powder to a vial.
-
Add 1 mL of the test solvent. This corresponds to a concentration of 1% (w/v) or 10 mg/mL.[8][11]
-
Stir or shake the mixture vigorously at room temperature for 24 hours.
-
Observe and record the solubility. If the polymer does not dissolve, heat the mixture to the solvent's boiling point and observe again.
-
-
Quantitative Solubility Measurement:
-
Prepare a saturated solution of the polymer in a chosen solvent by adding an excess amount of the polymer to a known volume of the solvent.
-
Stir the mixture at a constant temperature for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Carefully filter the saturated solution to remove any undissolved polymer.
-
Take a known volume of the clear filtrate and evaporate the solvent completely in a pre-weighed container.
-
Weigh the container with the dried polymer residue.
-
Calculate the solubility in g/L or mg/mL by dividing the mass of the dissolved polymer by the volume of the filtrate taken.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 3. benchchem.com [benchchem.com]
- 4. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Preventing oxidation of 4,4'-Diaminobiphenyl during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4,4'-Diaminobiphenyl to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Diaminobiphenyl and why is preventing its oxidation important?
4,4'-Diaminobiphenyl, also known as benzidine, is an aromatic amine with the chemical formula (C₆H₄NH₂)₂.[1] It is a crucial building block in the synthesis of various organic molecules, including dyes and polymers. The amino groups in 4,4'-Diaminobiphenyl are susceptible to oxidation, which can lead to the formation of colored impurities such as azo compounds and quinone-imines.[2] This degradation compromises the compound's purity, potentially affecting experimental outcomes, product quality, and safety.
Q2: What are the primary causes of 4,4'-Diaminobiphenyl oxidation?
The primary factors that contribute to the oxidation of 4,4'-Diaminobiphenyl are:
-
Exposure to Oxygen: Atmospheric oxygen is a key driver of the oxidation process.[3]
-
Exposure to Light: Light, particularly UV radiation, can provide the energy to initiate and accelerate oxidation reactions.[4]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[5]
Q3: What are the visual signs of 4,4'-Diaminobiphenyl oxidation?
A common visual indicator of 4,4'-Diaminobiphenyl oxidation is a change in color. The pure compound is typically a white to light yellow crystalline powder. Upon oxidation, it may turn yellow, brown, or even darker, indicating the formation of degradation products.[3]
Q4: What are the recommended long-term storage conditions for 4,4'-Diaminobiphenyl?
For long-term storage, 4,4'-Diaminobiphenyl should be kept in a cool, dry, and dark location in a tightly sealed container.[6][7] To further minimize degradation, storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended.[3][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| The 4,4'-Diaminobiphenyl powder has turned yellow or brown. | Oxidation due to exposure to air, light, or heat. | 1. Verify the purity of the material using an analytical technique like HPLC. 2. If the purity is compromised, consider purification by recrystallization or obtaining a new batch. 3. Review and improve your storage and handling procedures to prevent further oxidation.[3] |
| Inconsistent experimental results using 4,4'-Diaminobiphenyl from the same batch. | Partial degradation of the compound, leading to variable purity within the container. | 1. Ensure the entire container is stored under optimal conditions. 2. Homogenize the powder before taking a sample (handle with care to avoid generating dust). 3. Perform a purity check on a representative sample before use. |
| A solution of 4,4'-Diaminobiphenyl changes color over a short period. | Rapid oxidation in solution, potentially catalyzed by solvent impurities or dissolved oxygen. | 1. Prepare solutions fresh immediately before use. 2. Use high-purity, degassed solvents. 3. Consider adding a suitable antioxidant to the solution if compatible with your application.[8] |
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions to Prevent Oxidation of 4,4'-Diaminobiphenyl
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) for short-term; ≤ -20°C (Frozen) for long-term | Reduces the rate of oxidation reactions.[5] |
| Atmosphere | Inert gas (Nitrogen or Argon) blanket | Displaces oxygen, a key reactant in the oxidation process.[8][9] |
| Light | Store in an amber or opaque container | Protects the compound from light-induced degradation.[3][4] |
| Container | Tightly sealed, airtight container | Prevents exposure to atmospheric oxygen and moisture.[6][7] |
| Handling | In a glove box or under a gentle stream of inert gas | Minimizes exposure to oxygen during weighing and transfer.[8][10] |
Experimental Protocols
Protocol 1: Inert Gas Handling Procedure for 4,4'-Diaminobiphenyl
This protocol describes the steps for handling 4,4'-Diaminobiphenyl under an inert atmosphere to minimize exposure to oxygen.
-
Preparation:
-
Place the sealed container of 4,4'-Diaminobiphenyl, along with all necessary tools (spatulas, weighing paper, secondary containers), into an inert atmosphere glove box or have a source of inert gas (nitrogen or argon) ready with appropriate tubing.[10]
-
Ensure the glove box has been adequately purged to reduce oxygen levels.
-
-
Inert Gas Purge (if not using a glove box):
-
Carefully open the primary container of 4,4'-Diaminobiphenyl under a gentle, continuous stream of inert gas.
-
Direct the gas flow into the container's headspace to displace any air.
-
-
Sample Dispensing:
-
Quickly and carefully weigh the desired amount of the compound.
-
If transferring to another container, purge the headspace of the new container with inert gas before and after the transfer.
-
-
Resealing:
-
Before sealing the primary container, flush the headspace with inert gas again.
-
Ensure the container is tightly sealed to maintain the inert atmosphere during storage.
-
Protocol 2: Purity Assessment of 4,4'-Diaminobiphenyl by HPLC
This protocol provides a general method for assessing the purity of 4,4'-Diaminobiphenyl and detecting potential oxidation products using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.[11][12]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance of 4,4'-Diaminobiphenyl (a starting point could be around 280 nm, but should be optimized).
-
Injection Volume: 10-20 µL.
-
-
Reagent Preparation:
-
Mobile Phase Preparation: Prepare the aqueous and organic components of the mobile phase. Filter through a 0.45 µm membrane filter and degas before use.[12]
-
Standard Solution: Accurately weigh a small amount of high-purity 4,4'-Diaminobiphenyl reference standard and dissolve it in a suitable solvent (e.g., a mixture of the mobile phase components) to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the 4,4'-Diaminobiphenyl sample to be tested at the same concentration as the standard solution.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of the pure compound.
-
Inject the sample solution.
-
Analyze the resulting chromatogram for the presence of additional peaks, which may indicate impurities or degradation products. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.[12]
-
Visualizations
References
- 1. parker.com [parker.com]
- 2. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of the X-ray contrast agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili de towards acid, base, oxygen, heat and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,4'-Diaminobiphenyl dihydrochloride(531-85-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. boconline.co.uk [boconline.co.uk]
- 10. virtual.bstc-training.com [virtual.bstc-training.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for 4,4'-Diaminobiphenyl Reactions
Welcome to the Technical Support Center for the synthesis of 4,4'-Diaminobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalytic reactions to produce this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing 4,4'-Diaminobiphenyl?
A1: The synthesis of 4,4'-Diaminobiphenyl, a biaryl diamine, is typically achieved through cross-coupling reactions. The most prominent methods in modern organic synthesis include:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid or ester. For 4,4'-Diaminobiphenyl, this could involve the coupling of a 4-haloaniline derivative with a 4-aminophenylboronic acid derivative, or a double coupling with a diboronic acid. This method is popular due to its high functional group tolerance and the commercial availability of a wide range of catalysts and reagents.
-
Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds.[1] It can be used to synthesize 4,4'-Diaminobiphenyl by coupling a biphenyl (B1667301) dihalide with an amine source or by a double amination of a dihalo-biphenyl with an amino group equivalent. The choice of phosphine (B1218219) ligand is critical for the success of this reaction.[2]
-
Ullmann Condensation: A classical method that typically uses a copper catalyst to couple two aryl halides.[3] While traditionally requiring harsh reaction conditions, modern modifications with improved ligands have made this method more viable at lower temperatures. Nickel-catalyzed versions of the Ullmann reaction are also employed for the synthesis of biaryl compounds.[4]
Q2: My Suzuki-Miyaura coupling reaction for 4,4'-Diaminobiphenyl is giving a low yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings for this target molecule can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture. Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous, degassed solvents.
-
Suboptimal Base: The choice of base is crucial for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases may be necessary.
-
Ligand Selection: For challenging couplings, the choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos or XPhos can often improve the efficiency of the catalytic cycle.[5]
-
Homocoupling: A common side reaction is the coupling of two boronic acid molecules to form a symmetric biaryl byproduct.[6] This is often promoted by the presence of oxygen or unreduced Pd(II) species. To minimize this, ensure rigorous degassing and consider using a Pd(0) precatalyst.[6][7]
-
Protodeboronation: The boronic acid starting material can be sensitive to acidic or basic conditions, leading to its decomposition. Using more stable boronate esters (e.g., pinacol (B44631) esters) can sometimes mitigate this issue.[6]
Q3: I am observing significant diarylation as a side product in my Buchwald-Hartwig amination. How can I control this?
A3: The formation of diarylated byproducts suggests that the mono-aminated intermediate is reacting further. To control this, you can try the following:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the dihalo-biphenyl substrate relative to the amine nucleophile can favor mono-amination.
-
Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction closely to stop it once the desired product is formed can prevent over-reaction.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the selectivity. A very bulky ligand might hinder the second amination step.
-
Slow Addition: Adding the amine nucleophile slowly to the reaction mixture can help to maintain a low concentration of the amine, which can favor the mono-aminated product.
Q4: What are the key parameters to consider when selecting a catalyst for an Ullmann coupling to synthesize 4,4'-Diaminobiphenyl?
A4: For an Ullmann coupling, consider the following:
-
Catalyst: Copper(I) salts (e.g., CuI) are most common. The use of activated copper powder is also reported. Nickel catalysts are an alternative for Ullmann-type reactions.
-
Ligand: The addition of a ligand can significantly improve the reaction rate and yield, allowing for milder reaction conditions. Diamine and phenanthroline-based ligands are often effective for copper-catalyzed reactions.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are traditionally used, although some modern protocols allow for reactions in less polar solvents like toluene.[8]
-
Temperature: Classical Ullmann reactions often require high temperatures (150-200 °C). However, ligand-assisted protocols can sometimes be run at lower temperatures (80-120 °C).
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst was stored under an inert atmosphere and is not expired.- For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species.[6] - Consider using a more active precatalyst. |
| Poor Quality Reagents/Solvents | - Use high-purity, anhydrous, and degassed solvents.- Purify starting materials if necessary. |
| Inappropriate Base | - Screen a variety of bases with different strengths and solubilities (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Ensure the base is finely powdered for better reactivity. |
| Incorrect Ligand | - For challenging couplings, screen a range of phosphine ligands with varying steric bulk and electronic properties (e.g., PPh₃, Buchwald ligands like SPhos, XPhos). |
| Insufficient Temperature | - Gradually increase the reaction temperature, while monitoring for potential side reactions or product decomposition. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | - Presence of oxygen.- Incomplete reduction of Pd(II) precatalyst. | - Rigorously degas all solvents and the reaction mixture.- Use a Pd(0) precatalyst or add a mild reducing agent like potassium formate.[6][9] |
| Hydrodehalogenation | - A common side reaction in Buchwald-Hartwig amination, where the aryl halide is reduced. | - Optimize the ligand-to-metal ratio.- Screen different ligands, as some may suppress this pathway.- Adjust the base and temperature. |
| Diarylation/Over-reaction | - High reactivity of the mono-substituted intermediate. | - Carefully control the stoichiometry of reactants.- Lower the reaction temperature and monitor the reaction progress closely.- Consider slow addition of the limiting reagent. |
Issue 3: Difficulty in Product Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Product co-elutes with byproducts | - Similar polarity of the desired product and impurities (e.g., homocoupled products). | - Optimize the reaction conditions to minimize byproduct formation.- Try a different chromatographic stationary phase or solvent system for purification.- Consider recrystallization as a purification method. |
| Product is an oil or difficult to crystallize | - Presence of impurities that inhibit crystallization. | - Ensure high purity of the crude product before attempting crystallization.- Screen a variety of solvents for recrystallization. |
| Product degradation during workup/purification | - Sensitivity of the amino groups to acidic conditions or oxidation. | - Use a neutral or slightly basic workup.- Handle the purified product under an inert atmosphere to prevent oxidation. |
Catalyst and Ligand Selection Comparison
| Reaction Type | Catalyst | Ligand | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Reported Yield Range (%) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | 1-2 | K₃PO₄ | Toluene/H₂O | 80-110 | 70-95 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | 2-5 | K₂CO₃ | Dioxane/H₂O | 90-100 | 60-90 |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | 1-2 | NaOtBu | Toluene | 100-120 | 75-98 |
| Buchwald-Hartwig | Pd(OAc)₂ | BINAP | 2-3 | Cs₂CO₃ | Dioxane | 100-110 | 70-92 |
| Ullmann | CuI | 1,10-Phenanthroline | 5-10 | K₂CO₃ | DMF | 120-150 | 50-85 |
| Ullmann (Ni-cat.) | Ni(acac)₂ | dppb | 5-10 | Zn | THF | 60-80 | 60-90 |
Detailed Experimental Protocols
Disclaimer: The following are generalized protocols for related transformations and should be adapted and optimized for the specific synthesis of 4,4'-Diaminobiphenyl.
Protocol 1: Suzuki-Miyaura Coupling (General Procedure)
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig Amination (General Procedure)
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv.), the amine (1.1 equiv.), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried Schlenk tube.
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath to the desired temperature (e.g., 110 °C). Stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: General experimental workflow for catalyst screening in cross-coupling reactions.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
Addressing issues with thermal degradation of 4,4'-Diaminobiphenyl polymers
Welcome to the technical support center for 4,4'-Diaminobiphenyl-based polymers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the thermal degradation of these high-performance polymers. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of 4,4'-Diaminobiphenyl polymers?
A1: The thermal stability of polyimides derived from 4,4'-Diaminobiphenyl is primarily influenced by several key factors:
-
Dianhydride Structure: The choice of dianhydride co-monomer significantly impacts thermal stability. Aromatic dianhydrides with rigid structures and strong intermolecular interactions generally lead to polyimides with higher thermal stability.
-
Degree of Imidization: Incomplete cyclization of the poly(amic acid) precursor to the final polyimide structure leaves weak points in the polymer backbone, reducing overall thermal stability. The curing process, including temperature and duration, is critical to achieving a high degree of imidization.[1][2]
-
Molecular Weight: Higher molecular weight polymers generally exhibit improved thermal stability due to increased chain entanglement and intermolecular forces.[3]
-
Presence of Defects: Voids, pinholes, or cracks in the polymer film can act as sites for premature thermal degradation.[4] These defects can arise from issues during the casting and curing processes.
-
Atmosphere: The presence of oxygen can significantly accelerate thermal degradation through thermo-oxidative mechanisms, leading to decomposition at lower temperatures compared to an inert atmosphere like nitrogen.[5]
Q2: What are the typical thermal decomposition temperatures for polyimides based on 4,4'-Diaminobiphenyl?
A2: The decomposition temperature of polyimides is often reported as the temperature at which 5% or 10% weight loss occurs (Td5 and Td10, respectively), as measured by thermogravimetric analysis (TGA). For polyimides synthesized from 4,4'-Diaminobiphenyl, these temperatures can vary depending on the dianhydride used. Generally, these polymers exhibit high thermal stability, with 10% weight loss temperatures often exceeding 500°C in a nitrogen atmosphere.[1][3]
Q3: What are the common gaseous products evolved during the thermal degradation of these polyimides?
A3: The primary gaseous products evolved during the thermal degradation of aromatic polyimides, including those based on 4,4'-Diaminobiphenyl, are carbon dioxide (CO₂) and carbon monoxide (CO).[6][7] The evolution of these gases is associated with the breakdown of the imide rings at high temperatures. Other potential byproducts can include water, and small organic molecules, depending on the specific polymer structure and the degradation atmosphere.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and processing of 4,4'-Diaminobiphenyl-based polyimide films, which can adversely affect their thermal stability.
Issue 1: The resulting polyimide film is brittle and cracks easily.
-
Possible Cause 1: High Internal Stress.
-
Explanation: Significant stress can develop in the film during the curing process due to solvent evaporation and a mismatch in the coefficient of thermal expansion (CTE) between the polyimide and the substrate.[4] If this stress surpasses the film's mechanical strength, cracking will occur. This is often exacerbated by rapid heating and cooling rates.
-
Solution: Employ a slower, multi-stage curing process. This involves an initial low-temperature "soft bake" (e.g., 80-100°C) to gradually remove the solvent, followed by a slow ramp-up to the final curing temperature. A gradual temperature ramp rate, typically between 2°C/min and 10°C/min, is recommended to minimize internal stress.[2][4]
-
-
Possible Cause 2: Low Molecular Weight of the Poly(amic acid) Precursor.
-
Explanation: A low molecular weight poly(amic acid) will result in a polyimide with inferior mechanical properties, including brittleness. This can be due to impure monomers, an incorrect stoichiometric ratio of monomers, or premature termination of the polymerization reaction.
-
Solution: Ensure the purity of both the 4,4'-Diaminobiphenyl and the dianhydride monomers. Accurately weigh the monomers to achieve a 1:1 stoichiometric ratio. Carry out the polymerization in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent moisture from interfering with the reaction.
-
Issue 2: The polyimide film contains bubbles or pinholes.
-
Possible Cause 1: Trapped Solvent or Air.
-
Explanation: Air can become trapped in the viscous poly(amic acid) solution during mixing. Additionally, if the solvent is removed too quickly during curing, the surface of the film can form a skin, trapping residual solvent that later vaporizes and creates bubbles.[4]
-
Solution: Degas the poly(amic acid) solution before casting by letting it stand, through gentle sonication, or by placing it under a mild vacuum.[4] During curing, use a slow heating ramp to allow for the gradual evaporation of the solvent.
-
-
Possible Cause 2: Moisture Contamination.
-
Explanation: The poly(amic acid) precursor is hygroscopic and can absorb moisture from the air. This trapped water will vaporize during the high-temperature curing step, leading to the formation of pinholes or bubbles.[4]
-
Solution: Store the poly(amic acid) solution in a desiccator. Whenever possible, perform the film casting and curing in a controlled, low-humidity environment or under a nitrogen purge.
-
Data Presentation
The thermal properties of polyimides are highly dependent on the specific dianhydride used in conjunction with 4,4'-Diaminobiphenyl. The following table summarizes typical thermal stability data for polyimides derived from an analogous diamine, 4,4'-oxydianiline (B41483) (ODA), with various dianhydrides, which can provide a comparative reference.
| Dianhydride | Polymer Abbreviation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) in N₂ | 10% Weight Loss Temp. (Td10) (°C) in N₂ | Char Yield at 800°C (%) in N₂ |
| Pyromellitic Dianhydride (PMDA) | ODA-PMDA | 302[8] | ~500[5] | 491-537[1] | 55.3-60.8[1] |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | ODA-BTDA | 276[8] | 472-501[1] | 491-537[1] | 55.3-60.8[1] |
| 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) | ODA-BPDA | 290[8] | - | - | - |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | ODA-6FDA | - | 472-501[1] | 491-537[1] | 55.3-60.8[1] |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | ODA-ODPA | - | 472-501[1] | 491-537[1] | 55.3-60.8[1] |
Note: The data presented are approximate values collated from various sources and can vary depending on the specific synthesis and processing conditions.
Experimental Protocols
1. Synthesis of Poly(amic acid) from 4,4'-Diaminobiphenyl and Pyromellitic Dianhydride (PMDA)
This protocol describes a standard two-step method for synthesizing the poly(amic acid) precursor.[5][9]
-
Materials:
-
4,4'-Diaminobiphenyl
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
-
Procedure:
-
In a clean, dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 4,4'-Diaminobiphenyl in anhydrous DMAc.
-
Stir the solution under a continuous nitrogen purge until the diamine is fully dissolved.
-
Gradually add an equimolar amount of PMDA to the solution in small portions. Maintain a positive nitrogen pressure to prevent moisture contamination.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
The resulting viscous poly(amic acid) solution is now ready for film casting.
-
2. Thermal Imidization (Curing) of the Poly(amic acid) Film
This protocol outlines the process of converting the poly(amic acid) film into the final polyimide film.
-
Procedure:
-
Cast the poly(amic acid) solution onto a clean, flat substrate (e.g., a glass plate).
-
Place the cast film in a vacuum oven or a furnace with a nitrogen atmosphere.
-
Implement a staged curing cycle:
-
Heat to 80-100°C and hold for 1-2 hours to slowly remove the bulk of the solvent.[4]
-
Gradually ramp the temperature to 200°C at a rate of 2-5°C/min and hold for 1 hour.
-
Increase the temperature to 300°C at a rate of 2-5°C/min and hold for 1 hour to ensure complete imidization.
-
-
Slowly cool the furnace to room temperature to avoid thermal shock and cracking of the film.
-
Visualizations
Caption: Workflow for the synthesis and processing of 4,4'-Diaminobiphenyl-based polyimide films.
Caption: Troubleshooting logic for brittle or cracked polyimide films.
References
- 1. Synthesis and characterization of novel polyimides derived from 4,4’-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether [mdpi.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: Purification of Commercial 4,4'-Diaminobiphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of commercial 4,4'-diaminobiphenyl. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative data summary to assist in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of 4,4'-diaminobiphenyl.
Q1: My recrystallized 4,4'-diaminobiphenyl "oils out" instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid rather than solid crystals, typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated at a temperature above the compound's melting point.[1] To resolve this, you can:
-
Add more solvent: This will decrease the saturation temperature of the solution, potentially bringing it below the melting point of your compound. Reheat the solution to ensure everything dissolves and then allow it to cool slowly.[1]
-
Use a lower-boiling point solvent: If the initial solvent's boiling point is too high, select an alternative solvent with a lower boiling point in which 4,4'-diaminobiphenyl has suitable solubility characteristics (soluble when hot, insoluble when cold).
-
Employ a solvent/anti-solvent system: Dissolve the compound in a minimum amount of a "good" hot solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Q2: The color of my 4,4'-diaminobiphenyl hasn't improved after recrystallization. How can I remove colored impurities?
A2: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Procedure: After dissolving the crude 4,4'-diaminobiphenyl in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute weight) to the solution.[1] Boil the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.[1] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[2] Be cautious not to add charcoal to a boiling solution as it can cause rapid boiling over.[1]
Q3: My yield after recrystallization is very low. How can I improve it?
A3: Low yield is a common issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[3] Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[3][4] If too much solvent has been added, you can evaporate some of it to re-saturate the solution.[5]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[6] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[6][7]
-
Premature crystallization during hot filtration: If the solution cools and crystals form in the funnel during hot filtration, you will lose product.[6] To prevent this, use a pre-heated funnel and filter the hot solution quickly.[6] Adding a slight excess of solvent before filtration can also help, which can then be evaporated off after filtration.[4]
-
Incomplete transfer of crystals: Ensure all crystals are scraped from the flask and transferred to the filter. Rinsing the flask with a small amount of the cold mother liquor can help transfer the remaining crystals.[6]
Q4: Crystallization of 4,4'-diaminobiphenyl does not start, even after the solution has cooled. What can I do to induce crystallization?
A4: If crystals do not form from a supersaturated solution, you can try the following methods to induce crystallization:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[1] The small scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: Add a very small crystal of pure 4,4'-diaminobiphenyl to the cooled solution.[1][5] This "seed" crystal will act as a template for other crystals to form around.
-
Further cooling: If room temperature cooling is not sufficient, place the flask in an ice bath to further decrease the solubility of the compound.[2][8]
Q5: During sublimation, my 4,4'-diaminobiphenyl seems to be decomposing. How can I prevent this?
A5: Decomposition during sublimation can occur if the temperature is too high.
-
Use a vacuum: Performing the sublimation under vacuum will lower the temperature required for the phase transition from solid to gas, thus reducing the risk of thermal decomposition.[9]
-
Optimize the temperature: Carefully control the heating temperature to find the sweet spot where sublimation occurs at a reasonable rate without causing decomposition. This may require some trial and error.
Q6: My compound is not separating well on the silica (B1680970) gel column. What adjustments can I make?
A6: Poor separation in column chromatography can be addressed by:
-
Optimizing the solvent system: If your compound is eluting too quickly, use a less polar solvent system. If it is sticking to the column, increase the polarity of the eluent. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
-
Using a gradient elution: Instead of a single solvent system (isocratic elution), a gradient elution where the polarity of the solvent is gradually increased can improve the separation of compounds with similar polarities.[10]
-
Sample loading: For better separation, dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. Alternatively, "dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the top of the column, can improve resolution.[10][11]
Data Presentation: Comparison of Purification Methods
The following table summarizes the effectiveness of different methods for the purification of 4,4'-diaminobiphenyl. The values presented are typical and may vary depending on the initial purity of the commercial-grade material and the specific experimental conditions.
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 95 - 98 | > 99 | 70 - 90 | Simple, cost-effective, scalable. | Can have lower yield due to solubility losses; risk of "oiling out".[1][3] |
| Vacuum Sublimation | 95 - 98 | > 99.5 | 60 - 80 | Can achieve very high purity; solvent-free.[9][12] | Not suitable for thermally unstable compounds; can be slow for large quantities. |
| Column Chromatography | 90 - 98 | > 99 | 50 - 85 | Highly effective for separating closely related impurities. | Can be labor-intensive and require significant amounts of solvent; may be less cost-effective for large scales. |
Experimental Protocols
Recrystallization from Ethanol-Water
This protocol uses a mixed solvent system, which is effective for purifying 4,4'-diaminobiphenyl.
Materials:
-
Crude 4,4'-diaminobiphenyl
-
Ethanol (B145695) (95%)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude 4,4'-diaminobiphenyl in an Erlenmeyer flask.
-
Add the minimum amount of hot 95% ethanol to dissolve the solid completely. Heat the mixture gently to facilitate dissolution.[4]
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.[2]
-
Reheat the filtrate to boiling.
-
Slowly add hot deionized water dropwise to the boiling ethanol solution until a slight cloudiness persists.[2]
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[2][8]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]
-
Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.[1]
-
Dry the purified crystals in a vacuum oven.
Vacuum Sublimation
This method is excellent for obtaining high-purity 4,4'-diaminobiphenyl.
Materials:
-
Crude 4,4'-diaminobiphenyl
-
Sublimation apparatus (including a cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
-
Coolant for the cold finger (e.g., cold water or a dry ice/acetone slurry)
Procedure:
-
Place the crude, dry 4,4'-diaminobiphenyl into the bottom of the sublimation apparatus.[13]
-
Assemble the sublimation apparatus, ensuring all joints are properly sealed. Lightly grease the joints if necessary.[13]
-
Connect the apparatus to a vacuum pump and evacuate the system.[13]
-
Once a stable vacuum is achieved, begin circulating the coolant through the cold finger.[13]
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
The 4,4'-diaminobiphenyl will sublime and deposit as pure crystals on the cold finger.[9]
-
Continue the process until a sufficient amount of product has collected on the cold finger.
-
Turn off the heat and allow the apparatus to cool completely to room temperature.
-
Carefully and slowly vent the apparatus to atmospheric pressure.
-
Disassemble the apparatus and scrape the purified 4,4'-diaminobiphenyl crystals from the cold finger.
Silica Gel Column Chromatography
This technique is useful for separating 4,4'-diaminobiphenyl from impurities with different polarities.
Materials:
-
Crude 4,4'-diaminobiphenyl
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
Procedure:
-
Prepare the column: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[11] Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly without air bubbles.[11][14] Add another layer of sand on top of the silica bed.[14]
-
Load the sample: Dissolve the crude 4,4'-diaminobiphenyl in a minimal amount of the eluent. Carefully add this solution to the top of the column.[11] Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[10][11]
-
Elute the column: Begin adding the eluent to the top of the column and apply gentle pressure to start the flow. Collect the eluent in fractions.[15][16]
-
Monitor the separation: Monitor the fractions using thin-layer chromatography (TLC) to identify which ones contain the pure 4,4'-diaminobiphenyl.
-
Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4,4'-diaminobiphenyl.
Workflow for Selecting a Purification Method
The choice of purification method depends on several factors, including the initial purity of the material, the desired final purity, the quantity of material to be purified, and the available equipment.[17] The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for selecting a purification method for 4,4'-diaminobiphenyl.
References
- 1. rubingroup.org [rubingroup.org]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. What Is The Vacuum Sublimation Method? A Guide To High-Purity Material Purification - Kintek Solution [kindle-tech.com]
- 10. Purification [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. mbraun.com [mbraun.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. chem.pku.edu.cn [chem.pku.edu.cn]
- 16. rsc.org [rsc.org]
- 17. tutorchase.com [tutorchase.com]
Technical Support Center: Purification of 4,4'-Diaminobiphenyl via Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4,4'-Diaminobiphenyl (also known as benzidine) using recrystallization techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 4,4'-Diaminobiphenyl, offering targeted solutions to specific problems.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why are no crystals forming after the solution has cooled? | 1. Too much solvent was used: The solution is not supersaturated. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. 3. The rate of cooling was too rapid. | 1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. 2. Induce crystallization by: * Scratching the inside of the flask with a glass rod at the surface of the solution. * Adding a "seed crystal" of pure 4,4'-Diaminobiphenyl. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The product has "oiled out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated. 3. The presence of impurities is depressing the melting point. | 1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. 2. Consider using a lower-boiling point solvent or a mixed solvent system. 3. If impurities are the issue, a preliminary purification step may be necessary. |
| The yield of recrystallized product is very low. | 1. Too much solvent was used during dissolution. 2. The crystals were filtered before crystallization was complete. 3. The product is significantly soluble in the cold solvent. 4. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution has been adequately cooled, preferably in an ice bath, before filtration. 3. When washing the crystals, use a minimal amount of ice-cold solvent. 4. Ensure the filtration apparatus (funnel and filter paper) is pre-heated before pouring the hot solution through it. Adding a small excess of solvent before hot filtration can also help. |
| The recrystallized product is still colored. | Colored impurities are not being effectively removed. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over. 2. Perform a second recrystallization. |
| How do I choose the best recrystallization solvent? | Lack of solubility data for 4,4'-Diaminobiphenyl in various solvents. | An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Refer to the solubility data table below. For 4,4'-Diaminobiphenyl, water and ethanol (B145695) are good starting points for single-solvent recrystallization. A mixed solvent system, such as ethanol-water, can also be effective. |
Quantitative Solubility Data
The following table summarizes the available solubility data for 4,4'-Diaminobiphenyl in various solvents. This information is critical for selecting an appropriate recrystallization solvent.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 12 | 0.04 | [1] |
| Water | 25 | 0.052 | [1] |
| Water | 100 | 0.9346 | [1] |
| Ethanol | Boiling | 20.0 | [2] |
| Ether | Not Specified | 2.0 | [2] |
Note: Comprehensive quantitative solubility data for 4,4'-Diaminobiphenyl in a wide range of organic solvents at various temperatures is limited in publicly available literature.
Experimental Protocols
Below are detailed methodologies for the recrystallization of 4,4'-Diaminobiphenyl using both single-solvent and mixed-solvent systems.
Protocol 1: Single-Solvent Recrystallization from Hot Water
This protocol is suitable for purifying 4,4'-Diaminobiphenyl when water is chosen as the solvent.
-
Dissolution: Place the crude 4,4'-Diaminobiphenyl in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product can be further dried in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Single-Solvent Recrystallization from Ethanol
This protocol utilizes ethanol as the recrystallization solvent.
-
Dissolution: In a fume hood, place the crude 4,4'-Diaminobiphenyl in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture gently on a hot plate. Add more ethanol in small portions until the solid is fully dissolved at the boiling point of the ethanol.
-
(Optional) Decolorization: If necessary, decolorize the solution with activated charcoal as described in Protocol 1.
-
Hot Filtration: If needed, perform a hot gravity filtration as described in Protocol 1, ensuring all equipment is properly heated to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a minimal amount of ice-cold ethanol.
-
Drying: Dry the purified crystals thoroughly to remove all traces of ethanol.
Protocol 3: Mixed-Solvent Recrystallization (Ethanol-Water)
This method is useful when a single solvent is not ideal.
-
Dissolution: Dissolve the crude 4,4'-Diaminobiphenyl in the minimum amount of hot ethanol required for complete dissolution.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until a faint cloudiness (turbidity) persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Collect, wash with a small amount of a cold ethanol-water mixture, and dry the crystals as described in the previous protocols.
Visualizing the Recrystallization Workflow
The following diagram illustrates the logical steps and decision points in a typical recrystallization procedure.
Caption: A flowchart illustrating the key stages and decision points in the purification of 4,4'-Diaminobiphenyl by recrystallization.
References
Validation & Comparative
A Comparative Guide to 4,4'-Diaminobiphenyl and Other Aromatic Diamine Monomers for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers such as polyimides and polyamides. The selection of the diamine monomer is a critical determinant of the final polymer's properties, including its thermal stability, mechanical strength, and processability. This guide provides an objective comparison of 4,4'-Diaminobiphenyl (also known as benzidine) with other commonly used aromatic diamine monomers, supported by experimental data to aid in material selection and development.
The structure of the aromatic diamine directly influences the polymer chain's rigidity, packing efficiency, and intermolecular interactions.[1] Generally, rigid and linear diamine backbones lead to polymers with superior thermal and mechanical properties, though often at the cost of solubility and processability. Conversely, the incorporation of flexible linkages or bulky side groups can enhance solubility and modify other properties like the dielectric constant.[2]
Comparative Performance Data
The following tables summarize key performance indicators of polyimides synthesized from 4,4'-Diaminobiphenyl and other representative aromatic diamines. It is important to note that the properties of the final polymer are also dependent on the dianhydride used in the polymerization. The data presented here is intended to highlight the general trends associated with the diamine structure.
Table 1: Thermal Properties of Polyimides Derived from Various Aromatic Diamines
| Diamine Monomer | Chemical Structure | Dianhydride | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5%, °C) |
| 4,4'-Diaminobiphenyl | p-H₂N-C₆H₄-C₆H₄-NH₂-p | BPDA | >400 | ~550 |
| 4,4'-Oxydianiline (ODA) | p-H₂N-C₆H₄-O-C₆H₄-NH₂-p | PMDA | 302 | >500 |
| p-Phenylenediamine (PPD) | p-H₂N-C₆H₄-NH₂ | BPDA | >400 | ~570 |
| m-Phenylenediamine (MPD) | m-H₂N-C₆H₄-NH₂ | BPDA | ~350 | ~540 |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | [Structure with CF₃ groups] | BPDA | ~330 | ~530 |
Note: BPDA = 3,3',4,4'-Biphenyltetracarboxylic dianhydride; PMDA = Pyromellitic dianhydride. Data is compiled from various sources and represents typical values.
Table 2: Mechanical Properties of Polyimide Films from Different Aromatic Diamines
| Diamine Monomer | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 4,4'-Diaminobiphenyl | BPDA | 120 - 150 | 3.5 - 5.0 | 3 - 5 |
| 4,4'-Oxydianiline (ODA) | PMDA | 114 | 3.23 | 3.6 |
| p-Phenylenediamine (PPD) | BPDA | 130 - 160 | 4.0 - 6.0 | 2 - 4 |
| m-Phenylenediamine (MPD) | BPDA | 100 - 130 | 3.0 - 4.5 | 4 - 7 |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | BPDA | 90 - 120 | 2.5 - 3.5 | 5 - 10 |
Note: Properties can vary significantly based on film preparation and testing conditions.
Table 3: Solubility of Polyimides in Organic Solvents
| Diamine Monomer | Dianhydride | NMP | DMAc | m-cresol | THF | Chloroform |
| 4,4'-Diaminobiphenyl | BPDA | - | - | - | - | - |
| 4,4'-Oxydianiline (ODA) | PMDA | S (as PAA) | S (as PAA) | - | - | - |
| p-Phenylenediamine (PPD) | BPDA | - | - | - | - | - |
| m-Phenylenediamine (MPD) | BPDA | +/- | +/- | +/- | - | - |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | BPDA | + | + | + | + | + |
Key: + (Soluble), +/- (Partially Soluble or Swells), - (Insoluble), S (as PAA) (Soluble as poly(amic acid) precursor). NMP = N-methyl-2-pyrrolidone; DMAc = N,N-dimethylacetamide; THF = Tetrahydrofuran.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of aromatic polyimides. Specific parameters may need to be optimized depending on the specific monomers and desired polymer properties.
Synthesis of Aromatic Polyimides (Two-Step Method)
This is the most common method for preparing aromatic polyimides.[3]
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the aromatic diamine (e.g., 4,4'-Diaminobiphenyl) in a dry aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[3]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of the aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) in several portions.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.[2]
-
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate to form a thin film. Heat the film in a programmable oven under a nitrogen atmosphere using a staged heating profile, for example: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300-350°C for 1 hour to effect the cyclodehydration to the polyimide.
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at room temperature. Stir for several hours to complete the imidization. The resulting polyimide can then be precipitated in a non-solvent like methanol, filtered, and dried.[2]
-
Characterization Techniques
-
Thermogravimetric Analysis (TGA):
-
TGA is used to determine the thermal stability of the polymer, specifically the decomposition temperature.[4]
-
A small sample of the polyimide film (5-10 mg) is heated in a TGA instrument from room temperature to approximately 800°C at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[4]
-
The temperature at which 5% weight loss occurs (Td5%) is recorded as a measure of thermal stability.
-
-
Dynamic Mechanical Analysis (DMA):
-
DMA is used to determine the glass transition temperature (Tg), which is a key indicator of the polymer's upper service temperature.
-
A rectangular film sample is subjected to a sinusoidal oscillating stress. The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature.
-
The Tg is often taken as the peak of the tan delta curve.
-
-
Tensile Testing:
-
The mechanical properties of the polyimide films are determined using a universal testing machine.
-
Dog-bone shaped specimens are cut from the films and subjected to a tensile load at a constant crosshead speed until failure.
-
Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
-
Visualizing Structure-Property Relationships
The following diagrams illustrate key concepts in the comparison of aromatic diamine monomers.
Caption: Influence of aromatic diamine structure on key polymer properties.
Caption: General workflow for the two-step synthesis of aromatic polyimides.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. fire.tc.faa.gov [fire.tc.faa.gov]
A Comparative Guide to Analytical Methods for the Quantification of 4,4'-Diaminobiphenyl
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4,4'-Diaminobiphenyl is crucial for ensuring the safety and quality of pharmaceutical products and for monitoring its presence in various environmental and biological matrices. This guide provides an objective comparison of the principal analytical techniques for the quantification of 4,4'-Diaminobiphenyl, supported by experimental data. While specific validation data for 4,4'-Diaminobiphenyl is limited in publicly available literature, this guide leverages data from its close structural analogs, such as 4,4'-iminodiphenol, 4,4'-diaminodiphenylmethane, and other aromatic amines, to provide a robust starting point for method development and cross-validation.
The primary analytical methods discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and applicability to different sample matrices.
Quantitative Performance Comparison
The selection of an appropriate analytical method is often dictated by the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of aromatic amines, providing a baseline for comparison.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999[1] | > 0.99[2] | > 0.99[3][4] |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/mL[1] | Dependent on instrumentation | 0.01 - 0.2 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.05 - 0.6 µg/mL[1] | Dependent on instrumentation | 0.01 - 0.2 ng/mL[4] |
| Accuracy (% Recovery) | 98 - 102%[1] | 90 - 110% (typical) | 86.1 - 109.0%[4] |
| Precision (%RSD) | < 2% | < 15%[2] | < 12.0%[4] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for aromatic amines and can be adapted for the specific analysis of 4,4'-Diaminobiphenyl.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the routine analysis of aromatic amines due to its robustness, ease of use, and cost-effectiveness.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) is commonly used. For example, a mixture of 0.05 M potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in an 80:20 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: Based on the UV absorbance spectrum of the analyte, typically around 280 nm for aromatic amines.
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds like 4,4'-Diaminobiphenyl, especially in complex matrices.[1] A sensitive and specific GC/MS method has been developed for the analysis of 4,4'-diaminodiphenylmethane and its analogues in urine.[5]
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A fused silica (B1680970) capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is suitable.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Inlet Temperature: 250 °C.[1]
-
Oven Temperature Program: A temperature gradient is typically used to separate the analytes. For example, start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI).[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of 4,4'-Diaminobiphenyl.[1]
Sample Preparation:
-
Liquid-Liquid Extraction: For aqueous samples, extraction is performed at a basic pH using a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.[6]
-
Derivatization (Optional): To improve the volatility and chromatographic properties of 4,4'-Diaminobiphenyl, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.[6]
-
The extracted and derivatized sample is then concentrated and reconstituted in a suitable solvent for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that has become the preferred method for the trace analysis of organic compounds in complex matrices.[4]
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[6]
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[6]
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is often used for amines.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for high sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for 4,4'-Diaminobiphenyl.[6]
Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a common technique for sample clean-up and concentration. A cation-exchange SPE cartridge can be effective for retaining and isolating aromatic amines from the sample matrix.[7]
-
Protein Precipitation: For biological samples like plasma or serum, protein precipitation with a solvent like acetonitrile is a simple and effective first step.
-
The extracted and cleaned-up sample is then evaporated to dryness and reconstituted in the mobile phase for injection.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the analytical methods and a logical comparison of the techniques.
Caption: General experimental workflow for HPLC-UV analysis.
Caption: General experimental workflow for GC-MS analysis.
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: Comparison of analytical methods for 4,4'-Diaminobiphenyl.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A GC/MS method for the determination of 4,4'-diaminodiphenylmethane and substituted analogues in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Study of Polyimides Derived from 4,4'-Diaminobiphenyl Isomers: Impact on Thermal and Mechanical Properties
A detailed guide for researchers, scientists, and drug development professionals on the structure-property relationships of polyimides based on isomeric variations of 4,4'-diaminobiphenyl. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.
The strategic selection of monomers is a cornerstone in the design of high-performance polyimides. The isomeric form of the diamine monomer, in particular, profoundly influences the final polymer's characteristics by altering chain geometry, packing efficiency, and intermolecular forces. This guide focuses on a comparative analysis of polyimides synthesized from 4,4'-diaminobiphenyl and its methylated isomers, specifically 2,2'-dimethyl-4,4'-diaminobiphenyl and 3,3'-dimethyl-4,4'-diaminobiphenyl, when reacted with a common dianhydride such as pyromellitic dianhydride (PMDA). Understanding these structure-property relationships is crucial for tailoring polyimides with desired thermal and mechanical performance for advanced applications.
Influence of Isomerism on Polyimide Properties
The position of substituent groups on the diaminobiphenyl backbone significantly impacts the rotational barrier of the biphenyl (B1667301) linkage and the overall linearity of the polymer chain.
-
4,4'-Diaminobiphenyl (Unsubstituted): This diamine produces a relatively linear and rigid polyimide chain, leading to strong intermolecular interactions and efficient chain packing. This typically results in high thermal stability and excellent mechanical strength.
-
3,3'-Dimethyl-4,4'-diaminobiphenyl: The methyl groups in the meta-position to the amino groups introduce a kink in the polymer backbone. This disruption in linearity hinders close chain packing, which can lead to increased solubility but may slightly compromise thermal and mechanical properties compared to the unsubstituted analogue.
-
2,2'-Dimethyl-4,4'-diaminobiphenyl: Methyl groups in the ortho-position create significant steric hindrance, forcing the biphenyl rings to adopt a non-coplanar conformation. This twisted structure severely disrupts chain packing, leading to enhanced solubility and often a lower dielectric constant. However, this disruption can also reduce intermolecular forces, potentially impacting thermal stability and mechanical strength.[1]
Comparative Performance Data
The following table summarizes the typical thermal and mechanical properties of polyimides derived from 4,4'-diaminobiphenyl and its methylated isomers when reacted with pyromellitic dianhydride (PMDA). The data is compiled from various sources and represents general trends.
| Property | Polyimide from 4,4'-Diaminobiphenyl (PMDA-DAB) | Polyimide from 3,3'-Dimethyl-4,4'-diaminobiphenyl (PMDA-DMDB) | Polyimide from 2,2'-Dimethyl-4,4'-diaminobiphenyl (PMDA-o,o'-DMDB) |
| Glass Transition Temperature (Tg) | > 400 °C | ~380-400 °C | ~350-380 °C |
| 5% Weight Loss Temperature (Td5%) | > 550 °C | > 530 °C | > 500 °C |
| Tensile Strength | High | Moderate to High | Moderate |
| Tensile Modulus | High | Moderate to High | Moderate |
| Elongation at Break | Low | Moderate | Moderate to High |
| Solubility | Insoluble in common organic solvents | Slightly improved solubility | Generally soluble in common organic solvents |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of Polyimides (Two-Step Polycondensation)
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, the diamine isomer (e.g., 4,4'-diaminobiphenyl) is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).
-
An equimolar amount of the dianhydride (e.g., pyromellitic dianhydride) is added portion-wise to the stirred diamine solution at room temperature.
-
The reaction is continued under a nitrogen atmosphere for 24 hours to yield a viscous poly(amic acid) solution.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film.
-
The film is then thermally cured in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour, to effect the cyclodehydration to the final polyimide.
Thermal Gravimetric Analysis (TGA)
-
A small sample (5-10 mg) of the cured polyimide film is placed in a platinum or alumina (B75360) crucible.
-
The crucible is loaded into the TGA instrument.
-
The sample is heated from room temperature to 800°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
The weight loss of the sample as a function of temperature is recorded to determine the 5% weight loss temperature (Td5%).
Tensile Testing of Polyimide Films (ASTM D882)
-
Specimen Preparation: The cured polyimide films are cut into rectangular strips with a width of 10 mm and a length of 100 mm.
-
Testing Conditions: The tests are conducted at a standard laboratory temperature of 23 ± 2°C and a relative humidity of 50 ± 5%.
-
Procedure: The specimen is mounted in the grips of a universal testing machine with a gauge length of 50 mm.
-
The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.
-
The load and displacement data are recorded to calculate the tensile strength, tensile modulus, and elongation at break.
Structure-Property Relationship Visualization
The following diagram illustrates the logical relationship between the isomeric structure of the diaminobiphenyl monomer and the resulting properties of the polyimide.
Caption: Isomerism in diaminobiphenyl monomers dictates polyimide properties.
References
Performance Face-Off: 4,4'-Diaminobiphenyl vs. 4,4'-Oxydianiline in High-Performance Polymers
A critical analysis of the thermal, mechanical, and dielectric properties of polyimides derived from 4,4'-Diaminobiphenyl (DABP) and 4,4'-oxydianiline (B41483) (ODA), providing researchers and materials scientists with essential data for informed material selection.
The selection of diamine monomers is a pivotal factor in tailoring the performance characteristics of high-performance polymers, particularly polyimides. The chemical structure of the diamine dictates the final properties of the polymer, influencing everything from thermal stability to mechanical strength and dielectric performance. This guide offers an in-depth comparison of two widely utilized aromatic diamines: 4,4'-Diaminobiphenyl (DABP) and 4,4'-oxydianiline (ODA). By examining their performance when incorporated into polyimides with the same dianhydride, we can elucidate the distinct advantages each diamine imparts.
The structural difference between DABP and ODA lies in the linkage between the two phenyl rings. DABP possesses a direct biphenyl (B1667301) linkage, resulting in a more rigid and linear polymer backbone. In contrast, ODA features a flexible ether linkage, which introduces a kinked and more adaptable chain structure. This fundamental difference in molecular architecture has profound implications for the macroscopic properties of the resulting polymers.
Executive Summary of Performance Comparison
To provide a clear and concise overview, the following table summarizes the key performance differences between polyimides synthesized from DABP and ODA, using 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) as the common dianhydride.
| Property | BPDA-DABP | BPDA-ODA | Key Differences & Rationale |
| Thermal Stability | |||
| Glass Transition Temp. (Tg) | Higher | Lower | The rigid biphenyl structure of DABP restricts chain mobility, leading to a higher Tg. |
| Decomposition Temp. (Td) | Higher | Lower | The strong C-C bond in the biphenyl unit of DABP contributes to greater thermal stability compared to the C-O-C ether linkage in ODA. |
| Mechanical Properties | |||
| Tensile Strength | Higher | Lower | The rigid-rod nature of the BPDA-DABP backbone allows for more efficient stress transfer along the polymer chain. |
| Tensile Modulus | Higher | Lower | The increased chain rigidity and packing density of BPDA-DABP result in a stiffer material with a higher modulus. |
| Elongation at Break | Lower | Higher | The flexible ether linkage in ODA imparts greater ductility and allows for more chain extension before failure. |
| Dielectric Properties | |||
| Dielectric Constant | Higher | Lower | The more polarizable biphenyl unit in DABP can lead to a slightly higher dielectric constant. |
| Dielectric Loss | Generally Higher | Generally Lower | The increased rigidity of the DABP-based polyimide can lead to higher dielectric loss, especially at higher frequencies. |
In-Depth Performance Analysis
Thermal Properties
The thermal stability of a polymer is paramount for its application in demanding, high-temperature environments. In this regard, polyimides derived from DABP consistently exhibit superior thermal performance compared to their ODA-based counterparts.
Glass Transition Temperature (Tg): The Tg of a BPDA-based polyimide synthesized with 3,3'-diaminobenzophenone (B177173) (a derivative of DABP) has been reported to be around 400°C, significantly higher than the 290°C reported for a BPDA-ODA polyimide.[1] This is a direct consequence of the rigid biphenyl unit in DABP, which severely restricts the rotational freedom of the polymer chains, thus requiring more thermal energy to transition from a glassy to a rubbery state.
Thermal Decomposition Temperature (Td): The inherent strength of the carbon-carbon bond in the biphenyl structure of DABP also translates to a higher thermal decomposition temperature. This means that DABP-based polyimides can withstand higher temperatures for longer periods before significant degradation occurs.
Mechanical Properties
The mechanical integrity of a polymer film or component is crucial for its reliability. The choice between DABP and ODA can be made based on the desired balance between strength, stiffness, and flexibility.
Tensile Strength and Modulus: Polyimides based on BPDA and p-phenylenediamine (B122844) (a structurally similar rigid diamine to DABP) are known for their high tensile strength and modulus.[1] The rigid and linear nature of the DABP backbone allows for efficient packing of polymer chains, leading to strong intermolecular forces and a material that can withstand high stress with minimal deformation.
Elongation at Break: Conversely, the flexible ether linkage in ODA provides the resulting polyimide with greater ductility. A BTDA-ODA polyimide, for example, exhibits a notable elongation at break of 3.58%.[1] This flexibility is advantageous in applications where the material may be subjected to bending or flexing.
Dielectric Properties
In the microelectronics industry, the dielectric properties of insulating materials are of utmost importance. Low dielectric constant and low dielectric loss are essential for minimizing signal delay and power dissipation in integrated circuits.
Dielectric Constant: Polyimides are generally chosen for their low dielectric constants. While both DABP and ODA-based polyimides perform well in this regard, the slightly more polarizable nature of the biphenyl group in DABP can result in a marginally higher dielectric constant compared to ODA-based polyimides. For instance, a BPDA-ODA based polyimide has a dielectric constant in the range of 3.1 - 3.3 at 1 MHz.[2]
Dielectric Loss: The dielectric loss, which represents the energy dissipated as heat, is also a critical parameter. The increased rigidity of DABP-based polyimides can sometimes lead to higher dielectric loss, particularly as the frequency of the applied electric field increases.
Experimental Protocols
The data presented in this guide is based on standard characterization techniques for polymeric materials. Below are detailed methodologies for the key experiments cited.
Polymer Synthesis: Two-Step Polymerization
A common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).[3]
-
Poly(amic acid) Synthesis: An equimolar amount of the diamine (either 4,4'-Diaminobiphenyl or 4,4'-oxydianiline) is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen). The dianhydride (e.g., BPDA) is then added portion-wise to the stirred solution at room temperature. The reaction is allowed to proceed for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is then cast onto a glass substrate to form a film. The film is subsequently heated in a stepwise manner to elevated temperatures (e.g., 100°C, 200°C, and 300°C for 1 hour at each temperature) to effect the cyclodehydration reaction, which converts the poly(amic acid) to the final polyimide.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the polymers. A small sample of the polyimide film is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is monitored as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg). The polymer sample is heated at a constant rate, and the heat flow into the sample is measured. The Tg is identified as a step change in the heat flow curve.
Mechanical Testing
-
Tensile Testing: The mechanical properties of the polyimide films are determined by tensile testing according to ASTM D882 standard. Rectangular film specimens with defined dimensions are clamped in a universal testing machine and pulled at a constant rate of elongation until they fracture. The stress-strain curve is recorded to determine the tensile strength, tensile modulus, and elongation at break.
Dielectric Analysis
-
Dielectric Spectroscopy: The dielectric constant and dielectric loss are measured using a dielectric analyzer or an LCR meter. A thin film of the polyimide is placed between two electrodes, and a sinusoidal voltage is applied across a range of frequencies. The capacitance and dissipation factor are measured to calculate the dielectric constant and dielectric loss.
Visualizing the Synthesis and Characterization Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and characterization processes.
Caption: General workflow for the two-step synthesis of polyimides.
Caption: Workflow for the characterization of polyimide film properties.
Conclusion
The choice between 4,4'-Diaminobiphenyl and 4,4'-oxydianiline as the diamine monomer allows for the precise tuning of polyimide properties. For applications demanding exceptional thermal stability and high mechanical strength and stiffness, DABP is the superior choice due to its rigid biphenyl structure. Conversely, when flexibility and ductility are of greater importance, the ether linkage in ODA provides the desired characteristics. The dielectric properties of both classes of polyimides are excellent for microelectronic applications, with ODA-based systems potentially offering a slight advantage in terms of lower dielectric constant and loss. This guide provides the foundational data and experimental context necessary for researchers and engineers to make informed decisions in the development of next-generation high-performance polymeric materials.
References
Unveiling the Mutagenic Potential: A Comparative Analysis of 4,4'-Diaminobiphenyl and Its Analogues
For researchers, scientists, and professionals in drug development, understanding the mutagenic properties of chemical compounds is paramount for safety assessment and regulatory compliance. This guide provides a comprehensive comparison of the mutagenicity of 4,4'-Diaminobiphenyl (benzidine) and its various analogues, supported by experimental data from the widely accepted Ames test.
4,4'-Diaminobiphenyl, a known carcinogen, and its derivatives are of significant interest due to their historical industrial applications and the potential for human exposure.[1] Their mutagenicity is a critical indicator of their carcinogenic potential. This guide summarizes quantitative data, details experimental protocols, and visualizes key processes to offer a clear and objective comparison.
Quantitative Mutagenicity Data
The mutagenic activity of 4,4'-Diaminobiphenyl and its analogues has been extensively evaluated using the Ames Salmonella/microsome assay.[1][2] This test assesses a chemical's ability to induce mutations in specific strains of Salmonella typhimurium. The data presented below summarizes the mutagenic potential of these compounds, often requiring metabolic activation by a rat liver S9 fraction to mimic mammalian metabolism.[2][3]
Table 1: Comparative Mutagenicity in S. typhimurium Strain TA98 (+S9 metabolic activation)
| Compound | Structure | Mutagenic Potency (revertants/nmol) |
| 4,4'-Diaminobiphenyl (Benzidine) | 4,4'-diamino-1,1'-biphenyl | Potent |
| 4-Aminobiphenyl (B23562) | (1,1'-biphenyl)-4-amine | Mutagenic |
| 3,3'-Dichlorobenzidine | 3,3'-dichloro-(1,1'-biphenyl)-4,4'-diamine | Most Potent Mutagen Tested |
| 3,3'-Dimethoxybenzidine | 3,3'-dimethoxy-(1,1'-biphenyl)-4,4'-diamine | Mutagenic |
| o-Tolidine (3,3'-Dimethylbenzidine) | 3,3'-dimethyl-(1,1'-biphenyl)-4,4'-diamine | Mutagenic |
| 3,3',4,4'-Tetraaminobiphenyl | (1,1'-biphenyl)-3,3',4,4'-tetraamine | Mutagenic |
| N,N,N',N'-Tetramethylbenzidine | N,N,N',N'-tetramethyl-(1,1'-biphenyl)-4,4'-diamine | Mutagenic |
| 4,4'-Dinitro-2-biphenylamine | 4,4'-dinitro-N-phenyl-(1,1'-biphenyl)-2-amine | Mutagenic |
| 2-Aminobiphenyl | (1,1'-biphenyl)-2-amine | Not Mutagenic |
| 3-Aminobiphenyl | (1,1'-biphenyl)-3-amine | Not Mutagenic |
| 3,3',5,5'-Tetramethylbenzidine (B1203034) | 3,3',5,5'-tetramethyl-(1,1'-biphenyl)-4,4'-diamine | Not Mutagenic |
Note: The mutagenic potency is a qualitative summary based on the reviewed literature. For specific quantitative values, refer to the cited studies.[1][2][3][4][5]
The results indicate that many benzidine (B372746) analogues are mutagenic, particularly in the presence of metabolic activation.[3] 3,3'-Dichlorobenzidine was identified as the most potent mutagen among the tested compounds in strain TA98 with S9 mix.[4] Conversely, compounds like 2-aminobiphenyl, 3-aminobiphenyl, and 3,3',5,5'-tetramethylbenzidine did not exhibit mutagenic activity under the tested conditions.[1][2] Some derivatives, such as 3,3'-Dichlorobenzidine and 4,4'-dinitro-2-biphenylamine, have shown direct mutagenic activity in strain TA98 even without the S9 mix.[1][2]
Experimental Protocols
The primary assay referenced for determining the mutagenicity of these compounds is the Ames test.
Ames Test (Salmonella/microsome assay)
The Ames test is a reverse mutation assay that utilizes strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-).[6][7][8] The assay measures the rate at which the test chemical can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.[7]
Key Methodologies:
-
Bacterial Strains: The most commonly used strains for testing aromatic amines are TA98 and TA100.[2][3] TA98 is used to detect frameshift mutations, while TA100 detects base-pair substitution mutations.[7]
-
Metabolic Activation (S9 Mix): Aromatic amines generally require metabolic activation to become mutagenic.[3][9] This is achieved by adding a liver homogenate fraction (S9) from rats pre-treated with enzyme inducers like Aroclor 1254.[2] The S9 mix contains cytochrome P450 enzymes that metabolize the test compound into reactive electrophiles.[10]
-
Procedure:
-
The test compound, bacterial culture, and S9 mix (or a buffer for tests without metabolic activation) are combined in a test tube.
-
The mixture is pre-incubated to allow for metabolic activation.
-
The mixture is then added to a molten top agar (B569324) containing a trace amount of histidine (to allow for a few initial cell divisions) and poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.[8]
-
-
Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizing the Processes
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
The mutagenicity of aromatic amines like 4,4'-Diaminobiphenyl is intrinsically linked to their metabolic activation. The following diagram illustrates the key steps in this bioactivation pathway.
This metabolic activation process, primarily through N-hydroxylation by cytochrome P450 enzymes, is a critical first step in converting aromatic amines into their ultimate mutagenic forms.[4][10] The resulting N-hydroxyamine derivatives can then undergo further enzymatic reactions, such as O-acetylation, to form highly reactive electrophiles that can bind to DNA, leading to the formation of DNA adducts and subsequent mutations.[11][12]
Conclusion
The comparative analysis reveals significant differences in the mutagenic potential among 4,4'-Diaminobiphenyl and its analogues. The structure of the molecule, including the type and position of substituents, plays a crucial role in determining its mutagenicity. The majority of these compounds require metabolic activation to exert their mutagenic effects, highlighting the importance of using an appropriate metabolic activation system in toxicological assessments. This guide provides essential data and methodologies to aid researchers in evaluating the genotoxic risk of this important class of chemicals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mutagenicity studies of benzidine and its analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Structure-mutagenicity relationships of benzidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mutagenicity of benzidine and 4-aminobiphenyl after metabolic activation with isolated hepatocytes and liver 9000 X g supernatant from rat, hamster and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 4,4'-Diaminobiphenyl Derivatives
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical cornerstone of their work. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 4,4'-Diaminobiphenyl and its derivatives, offering supporting experimental data and detailed protocols to aid in this essential analytical process.
The unambiguous determination of the structure of 4,4'-Diaminobiphenyl derivatives is paramount for understanding their chemical behavior, biological activity, and potential applications in pharmaceuticals and materials science. Spectroscopic methods provide a powerful arsenal (B13267) for peering into the molecular framework, offering unique fingerprints that confirm identity and purity. This guide delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural confirmation of this important class of compounds.
At a Glance: Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the key quantitative data from various spectroscopic analyses of 4,4'-Diaminobiphenyl and a selection of its derivatives.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ) of Amino Protons (ppm) | Chemical Shift (δ) of Aromatic Protons (ppm) |
| 4,4'-Diaminobiphenyl | ~4.87 (broad singlet)[1] | ~6.5 - 7.2 (multiplets) |
| N,N'-Bis(salicylidene)benzidine | No amino protons present | ~6.0 - 8.0 (multiplets), ~8.8 (azomethine proton), ~12.3 (phenolic -OH)[2] |
| 4,4'-Diamino-4''-benzyloxytriphenylamine | ~4.87 (broad singlet)[1] | Aromatic protons show shifts influenced by the benzyloxy group[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) of C-NH₂ Carbon (ppm) | Chemical Shift (δ) of other Aromatic Carbons (ppm) |
| 4,4'-Diaminobiphenyl | ~146 | ~115, 127, 130 |
| 4-Aminobiphenyl | Not directly available | ~115-147[3] |
| 4,4'-Diisopropyldiphenyl | Not applicable | Aromatic carbons influenced by isopropyl groups[4] |
| 4,4'-Diaminodiphenylsulfone | ~152.5 | ~113.5, 129.5, 135.0[5] |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretching | C-N Stretching (Aromatic) | N-H Bending |
| 4,4'-Diaminodiphenyl ether | 3441 & 3387 (asymmetric & symmetric)[6] | ~1219[6] | 1620[6] |
| General Aromatic Primary Amines | 3400-3300 & 3330-3250 (two bands)[7] | 1335-1250[7] | 1650-1580[7] |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion Peak (m/z) | Key Fragmentation Peaks (m/z) |
| 4,4'-Diaminobiphenyl (Benzidine) | 184[8] | Information on key fragmentation peaks is not readily available in the search results. |
| General Amines | Odd number for compounds with one nitrogen atom[9] | Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines[9]. |
Illuminating the Structure: Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data. The following sections outline the methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Dissolve 5-25 mg of the 4,4'-Diaminobiphenyl derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[10]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
For quantitative analysis or precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.
¹H NMR Data Acquisition: [10]
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using standard parameters, typically with a pulse angle of 30-90°, 8-16 scans, and an acquisition time of 2-4 seconds.
¹³C NMR Data Acquisition: [10]
-
A higher sample concentration (50-100 mg) is generally required for ¹³C NMR to achieve a good signal-to-noise ratio.
-
Acquire the spectrum using a standard proton-decoupled pulse sequence.
-
A sufficient number of scans and a suitable relaxation delay should be used to obtain a high-quality spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder into a pellet-forming die.
-
Apply pressure to the die using a hydraulic press to form a thin, transparent KBr pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.[11]
Data Acquisition:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value. The peak with the highest m/z often corresponds to the molecular ion (M⁺).[11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.
Sample Preparation:
-
Prepare a stock solution of the 4,4'-Diaminobiphenyl derivative in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Prepare a series of dilutions from the stock solution to create standards of known concentrations.
Data Acquisition for Quantitative Analysis: [12][13][14]
-
Use a spectrophotometer to measure the absorbance of a blank solution (solvent only).
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and use the calibration curve to determine its concentration. For some aromatic amines, a colorimetric reaction can be employed to shift the absorbance to the visible region, for instance, using reagents like p-N,N-dimethylphenylenediamine and sodium periodate (B1199274) to achieve a maximum absorbance around 530 nm.[12]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation and the relationship between the different techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine [article.sapub.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 4,4'-DIISOPROPYLBIPHENYL(18970-30-4) 13C NMR [m.chemicalbook.com]
- 5. 4,4'-Diaminodiphenylsulfone(80-08-0) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Benzidine [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. repligen.com [repligen.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Properties of Polymers Derived from Substituted 4,4'-Diaminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polymers is a critical determinant of their application scope, particularly in fields demanding high-performance materials. This guide provides a comparative analysis of the thermal properties of various polymers synthesized using substituted 4,4'-diaminobiphenyl monomers. The inclusion of different substituent groups on the diamine backbone significantly influences the resulting polymer's thermal characteristics, such as its glass transition temperature (Tg) and decomposition temperature (Td). This document summarizes key quantitative data, details the experimental protocols used for thermal analysis, and illustrates the structure-property relationships.
Comparative Thermal Properties
The following table summarizes the thermal properties of polyimides and polyamides derived from various substituted 4,4'-diaminobiphenyl and other structurally related aromatic diamines. The data has been compiled from multiple studies to provide a comparative overview.
| Polymer Class | Diamine Monomer / Substituent | Dianhydride/Diacid | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td) (°C) | 10% Weight Loss Temp. (Td) (°C) | Atmosphere |
| Polyimide | 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (PFMB) | Biphenyltetracarboxylic dianhydride (BPDA) | Not specified | ~460 (in air) | ~510 (in nitrogen) | Air & Nitrogen |
| Polyimide | 2,2'-Dimethyl-4,4'-diaminobiphenyl (DMB) | Biphenyltetracarboxylic dianhydride (BPDA) | Not specified | Not specified | Not specified | Not specified |
| Polyimide | 4,4'-Diaminodiphenyl ether (ODA) | Pyromellitic dianhydride (PMDA) | 302 | Not specified | Not specified | Not specified |
| Polyimide | 4,4'-Diaminodiphenyl ether (ODA) | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 276 | Not specified | Not specified | Not specified |
| Polyimide | 4,4'-Diaminodiphenyl ether (ODA) | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) & 1,2,4,5-Cyclohexanetetracarboxylic dianhydride (CHDA) | >308 | Not specified | Not specified | Not specified |
| Polyamide | 4,4'-Diaminobiphenyl sulfone | 2,2′-Diiodobiphenyl‐4,4′‐dicarbonyl dichloride | >360 (Melting Point) | Stable up to 400 | Not specified | Air |
| Polyamide | Various aromatic diamines | 4,4ʹ-Bis(4-carboxy methylene) biphenyl | 210-261 | Not specified | 497-597 | Air |
| Polyamide | Various aromatic diamines | 4,4ʹ-Bis(4-carboxy methylene) biphenyl | 210-261 | Not specified | 620-710 | Nitrogen |
Key Experimental Protocols
The thermal properties summarized above are primarily determined by two standard thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The general methodologies employed in the cited studies are outlined below.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is utilized to determine the thermal stability and decomposition temperature of polymers.
-
Sample Preparation: A small, precisely weighed sample of the polymer (typically 3-10 mg) is placed in a TGA sample pan, commonly made of platinum or alumina.
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Experimental Conditions:
-
Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs.[1]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is employed to measure the glass transition temperature (Tg) of the polymers, which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: The analysis is performed on a differential scanning calorimeter.
-
Experimental Conditions:
-
The sample is subjected to a controlled temperature program, which usually involves heating, cooling, and then a second heating cycle to erase any prior thermal history.
-
A typical heating rate is 10 °C/min under a nitrogen atmosphere.[1]
-
The temperature range for the scan is set to encompass the expected glass transition of the material. For some polymers, this can be from -80 °C to 200 °C or higher.[1]
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Structure-Property Relationships
The substitution on the 4,4'-diaminobiphenyl monomer unit plays a crucial role in determining the thermal properties of the resulting polymer. The following diagram illustrates the general relationship between the type of substituent and its effect on thermal stability.
Caption: Influence of substituent type on polymer thermal properties.
Discussion of Structure-Property Relationships:
-
Bulky Substituents: The introduction of bulky pendant groups, such as trifluoromethyl (-CF3) or adamantyl groups, generally leads to an increase in the glass transition temperature and thermal stability.[3][4] This is attributed to steric hindrance, which restricts the rotational freedom of the polymer chains and raises the energy barrier for thermal degradation.[3]
-
Flexible Linkages: Incorporating flexible linkages like ether (-O-) or alkoxy groups into the polymer backbone can enhance solubility and processability by lowering the glass transition temperature.[5] This increased flexibility, however, may come with a compromise in the ultimate thermal stability.[5]
-
Rigid and Polar Groups: Rigid and polar groups, such as sulfone (-SO2-), tend to increase the thermal stability of the polymer. The polarity of these groups leads to stronger intermolecular forces, such as dipole-dipole interactions, which increase the rigidity of the polymer chain and require more energy to overcome during thermal degradation.
References
A Comparative Guide to the Physical Properties of 4,4'-Diaminobiphenyl Polymers: The Influence of Molecular Weight
This guide provides a comprehensive comparison of how the molecular weight of polymers derived from 4,4'-diaminobiphenyl influences their key physical properties. The information is tailored for researchers, scientists, and professionals in drug development who utilize these polymers in their applications. The data presented is a synthesis of findings from various studies on aromatic polyamides incorporating the 4,4'-diaminobiphenyl moiety.
The molecular weight of a polymer is a critical parameter that dictates its macroscopic properties and, consequently, its performance in various applications. For polymers based on 4,4'-diaminobiphenyl, a monomer known for imparting rigidity and thermal stability, the length of the polymer chains has a significant impact on thermal resistance, mechanical strength, and solubility. Generally, an increase in molecular weight enhances thermal and mechanical properties up to a certain point, beyond which the processability and solubility can be compromised.
Correlation of Molecular Weight with Physical Properties
The following table summarizes the general correlation between the molecular weight of 4,4'-diaminobiphenyl-based polyamides and their physical properties. It is important to note that these trends are generalized from various studies on similar aromatic polyamides.
| Physical Property | Low Molecular Weight | High Molecular Weight |
| Thermal Stability (Td) | Lower decomposition temperature | Higher decomposition temperature[1][2] |
| Glass Transition Temp. (Tg) | Lower Tg | Higher Tg[1][2] |
| Tensile Strength | Lower strength | Higher strength[3][4] |
| Tensile Modulus | Lower modulus | Higher modulus[3][4] |
| Solubility | Generally more soluble in organic solvents | Often less soluble, requiring polar aprotic solvents[5][6][7] |
Experimental Data on 4,4'-Diaminobiphenyl Based Polyamides
The table below presents a compilation of experimental data from literature for various polyamides derived from 4,4'-diaminobiphenyl, illustrating the impact of their structure and, indirectly, their molecular weight (often inferred from inherent viscosity) on physical properties.
| Polymer Designation | Inherent Viscosity (dL/g) | Tg (°C) | 10% Weight Loss Temp. (°C, N2) | Tensile Strength (MPa) | Solubility |
| Polyamide (Biphenyl unit, Methylene linkages and ODA)[1] | 0.52 - 0.96 | 210 - 261 | 620 - 710 | Not Reported | Soluble in NMP, DMSO, DMF, DMAc[1] |
| Aromatic Polyamide (ether and bulky xanthene groups)[8] | Not Reported | 236 - 298 | 490 - 535 | Not Reported | Not Reported |
| Polyamide (asymmetric diamines with phenoxy-substituted benzophene)[8] | High | 237 - 254 | Not Reported | Not Reported | Soluble in organic solvents[8] |
| Aromatic Polyamide (adamantyl-substituted)[6] | 0.43 - 1.03 | 240 - 300 | > 450 | 77 - 92 | Soluble in DMAc, cyclohexanone, THF[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Molecular Weight Determination by Viscometry
The viscosity-average molecular weight (Mv) of a polymer can be determined from dilute-solution viscometry using the Mark-Houwink-Sakurada equation.[9] This method is a convenient and widely used technique to estimate the molecular weight of polymers.[10]
Protocol:
-
Solution Preparation: Prepare a dilute solution of the polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP) containing 0.05 M LiCl) at a known concentration (c).[10]
-
Viscometer Setup: Use a calibrated Ubbelohde viscometer placed in a constant temperature bath to ensure a stable temperature throughout the measurement.
-
Measurement of Flow Times:
-
Measure the flow time of the pure solvent (t₀).
-
Measure the flow time of the polymer solution (t).
-
-
Calculation of Viscosities:
-
Relative viscosity (ηrel) = t / t₀
-
Specific viscosity (ηsp) = ηrel - 1
-
Reduced viscosity (ηred) = ηsp / c
-
Inherent viscosity (ηinh) = ln(ηrel) / c
-
-
Intrinsic Viscosity Determination: Plot reduced viscosity and inherent viscosity against concentration and extrapolate to zero concentration to obtain the intrinsic viscosity ([η]).
-
Molecular Weight Calculation: Use the Mark-Houwink equation: [η] = K * Ma , where K and a are constants specific to the polymer-solvent system.[11]
Thermal Analysis by Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of a polymer by measuring its weight loss as a function of temperature in a controlled atmosphere.[12]
Protocol:
-
Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into a TGA sample pan.[13][14]
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 30 mL/min) to prevent oxidative degradation.[13]
-
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).[14][15]
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.[12]
Mechanical Properties by Tensile Testing
Tensile testing of polymer films is performed to determine their mechanical properties, such as tensile strength, tensile modulus, and elongation at break.[16]
Protocol:
-
Specimen Preparation: Prepare dog-bone shaped specimens from the polymer film according to standard methods like ASTM D638 or ASTM D882.[16][17] Ensure the specimens are free of nicks and other flaws.
-
Instrument Setup:
-
Use a universal testing machine equipped with suitable grips for thin films.
-
Set the gauge length (the initial distance between the grips).
-
-
Testing Procedure:
-
Mount the specimen in the grips, ensuring it is aligned with the direction of pull.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.[18]
-
-
Data Acquisition: Record the applied load and the elongation of the specimen throughout the test.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[18]
-
Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Visualizations
Logical Relationship between Molecular Weight and Physical Properties
Caption: Correlation of molecular weight with key physical properties.
Experimental Workflow for Polymer Characterization
Caption: Workflow for polymer property characterization.
References
- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. textilelearner.net [textilelearner.net]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
- 6. www2.ictp.csic.es [www2.ictp.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. geniusjournals.org [geniusjournals.org]
- 11. sciepub.com [sciepub.com]
- 12. sump4.com [sump4.com]
- 13. epfl.ch [epfl.ch]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. insights.globalspec.com [insights.globalspec.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Tensile strength test principle and method of plastic film [en1.nbchao.com]
The Efficacy of Substituted Benzidines as Dye Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The utility of benzidine (B372746) and its derivatives as intermediates in the synthesis of azo dyes has been well-established for over a century. These dyes are prized for their strong fixation to cellulosic fibers like cotton without the need for a mordant. However, the significant carcinogenic potential of benzidine, which can be released through metabolic cleavage of the azo bond in the human body, has necessitated a shift towards safer alternatives. This guide provides a comparative analysis of the efficacy of various substituted benzidines and alternative diamines as dye intermediates, supported by experimental data and detailed methodologies.
Metabolic Activation of Benzidine-Based Dyes: The Health Concern
The primary health risk associated with benzidine-based dyes stems from their in vivo metabolism. Azoreductase enzymes, present in the liver and gut microbiota, can cleave the azo linkage (-N=N-) of these dyes. This reductive cleavage releases the parent aromatic amine, such as benzidine, which is a known human carcinogen linked to bladder cancer. Once released, benzidine can be metabolically activated to reactive intermediates that bind to DNA, leading to mutations and potentially tumor initiation.
Below is a diagram illustrating the metabolic pathway of benzidine-based dyes.
Caption: Metabolic pathway of benzidine-based dyes.
Performance Comparison of Dye Intermediates
The selection of a dye intermediate is a critical balance between the desired performance characteristics of the final dye and the toxicological profile of the intermediate. The following table summarizes key performance metrics for dyes synthesized from unsubstituted benzidine, substituted benzidines, and a safer alternative, 4,4'-diaminodiphenylurea (DADPU).
| Dye Intermediate | Substituent | Yield (%) | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Light Fastness (1-8 scale) | Wash Fastness (1-5 scale) |
| Benzidine | None | High | Varies | High | 3-4 | 3-4 |
| 3,3'-Dimethylbenzidine (o-tolidine) | 2 x -CH₃ | High | Varies | High | 4 | 4 |
| 3,3'-Dichlorobenzidine | 2 x -Cl | High | Varies | High | 4-5 | 4 |
| 4,4'-Diaminodiphenylurea (DADPU) | -NHCONH- bridge | 72 | Varies | Moderate | 4-5 | 4-5 |
Note: Fastness properties can vary significantly based on the specific dye structure, fabric type, and dyeing conditions. The values presented are representative.
Experimental Protocols
General Synthesis of Azo Dyes from Diamine Intermediates
The synthesis of azo dyes from diamine intermediates is a well-established two-step process: tetrazotization followed by azo coupling.
Step 1: Tetrazotization of the Diamine Intermediate
-
Dissolution: Dissolve the diamine intermediate (e.g., benzidine, 3,3'-dimethylbenzidine, or DADPU) in a solution of hydrochloric acid and water.
-
Cooling: Cool the solution to 0-5°C in an ice bath. This is crucial as diazonium salts are unstable at higher temperatures.
-
Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the cooled diamine solution while maintaining the temperature between 0-5°C. Stir the mixture for approximately 30 minutes to ensure complete formation of the tetrazo compound.
Step 2: Azo Coupling
-
Coupling Agent Preparation: Dissolve the coupling agent (e.g., a naphthol or an aromatic amine) in an alkaline solution (e.g., aqueous sodium hydroxide) or an acidic solution depending on the nature of the coupling agent. Cool the solution to 0-5°C.
-
Coupling Reaction: Slowly add the cold tetrazo solution from Step 1 to the cold solution of the coupling agent with vigorous stirring. The pH of the reaction mixture should be carefully controlled to optimize the coupling reaction.
-
Precipitation and Isolation: The azo dye will precipitate out of the solution. The product can be further encouraged to precipitate by "salting out" with sodium chloride. Isolate the solid dye product by vacuum filtration and wash with cold water to remove any unreacted starting materials and salts.
-
Drying: Dry the purified dye in an oven at a low temperature (e.g., 60°C).
Below is a diagram illustrating the general experimental workflow for azo dye synthesis.
Safety Operating Guide
Proper Disposal of 4,4'-Diaminobiphenyl: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 4,4'-Diaminobiphenyl
4,4'-Diaminobiphenyl, also known as benzidine, is a recognized carcinogen and requires stringent disposal procedures to ensure the safety of laboratory personnel and the environment.[1][2][3] This guide provides essential, step-by-step instructions for the proper handling and disposal of 4,4'-Diaminobiphenyl waste, adhering to regulatory guidelines.
Immediate Safety Precautions
Before handling 4,4'-Diaminobiphenyl, it is crucial to take the following safety measures:
-
Engineering Controls : All work with 4,4'-Diaminobiphenyl should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4][5] The work area must be equipped with an eyewash station and a safety shower.[5]
-
Personal Protective Equipment (PPE) : Appropriate PPE is mandatory and includes:
Spill and Emergency Procedures
In the event of a spill, immediate and careful action is required:
-
Evacuate and Secure : Evacuate all non-essential personnel from the area and secure the entrance.[7]
-
Ventilate : Ensure the area is well-ventilated.[7]
-
Containment : Prevent the spilled material from entering drains or waterways.[5][8][9]
-
Clean-up :
-
Decontamination : Wash the spill area thoroughly with soap and water.[10]
-
Disposal : Place all contaminated materials, including cleaning supplies and PPE, into a labeled, sealed container for hazardous waste disposal.[8][9]
Step-by-Step Disposal Protocol
The recommended method for the disposal of 4,4'-Diaminobiphenyl is incineration by a licensed chemical destruction plant.[8]
-
Waste Collection :
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the chemical name "4,4'-Diaminobiphenyl" or "Benzidine".
-
Storage : Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidants.[8] The storage area should be locked and accessible only to authorized personnel.[11][12]
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[4][6][7][8][11][12] It is imperative to follow all federal, state, and local environmental control regulations.[4]
Quantitative Data Summary
| Parameter | Value | Regulation/Source |
| EPA Waste Limit | 0.1 ppm | EPA 1980b[1] |
| California Prop 65 No Significant Risk Level | 1e-006 mg/day | California Proposition 65[4] |
| UN Number | 1885 | DOT[4][8] |
| DOT Hazard Class | 6.1 (Poisonous Material) | DOT[4][7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 4,4'-Diaminobiphenyl.
Caption: Logical workflow for the proper disposal of 4,4'-Diaminobiphenyl.
References
- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzidine - Wikipedia [en.wikipedia.org]
- 3. Comparative activity of 4,4'-diaminobiphenyl (benzidine) and its terphenyl analogue, 4,4'-diaminoterphenyl, in two in vitro assays for potential carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. nj.gov [nj.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 4,4'-Diaminobiphenyl dihydrochloride(531-85-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4,4-Diaminobiphenyl
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 4,4-Diaminobiphenyl, a chemical that is harmful if swallowed, may cause cancer, and is very toxic to aquatic life.[1][2] Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE, conforming to established safety standards.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses | Must conform to EN166 or NIOSH standards, equipped with side shields.[1] |
| Face Shield | Recommended when there is a risk of splashing or dust generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling.[3][4][5] |
| Body Protection | Laboratory Coat | A long-sleeved, fully buttoned lab coat is required. |
| Chemical-Resistant Suit | A complete suit protecting against chemicals should be selected based on the concentration and amount of the substance being used.[1] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary, especially where dust may be generated.[6][7] |
| Footwear | Closed-Toe Shoes | Shoes that fully cover the foot are mandatory.[3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
1. Preparation and Engineering Controls:
-
Obtain Special Instructions: Before use, it is crucial to obtain and review all special instructions for handling this compound.[1][8]
-
Ventilation: All handling of this compound must occur in a well-ventilated area.[8] Work should be conducted within a chemical fume hood to minimize inhalation exposure.[9]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1][8]
2. Handling the Chemical:
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[8] Always wash your hands thoroughly with soap and water after handling the chemical.[1][8]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation and contact with skin and eyes.[8]
-
Container Management: Keep containers tightly closed when not in use.[1][8]
3. Spill Management:
-
Immediate Action: In the event of a spill, evacuate personnel to a safe area.[1][10]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1][10]
-
Clean-up: For dry spills, use dry clean-up procedures to avoid generating dust.[8] Carefully sweep or shovel the material into a suitable, closed container for disposal.[1][10] For wet spills, vacuum or shovel the material into labeled containers for disposal.[8]
-
Decontamination: Wash the spill area thoroughly with large amounts of water.[8]
Disposal Plan: Ensuring Environmental and Personnel Safety
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
1. Waste Collection:
-
Dedicated Containers: Collect all waste, including contaminated PPE, in designated, sealed, and clearly labeled hazardous waste containers.[11][12]
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.[12][13]
2. Container Management:
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and a precise description of the contents.[12]
-
Condition: Ensure waste containers are in good condition, not leaking, and are kept closed at all times except when adding waste.[12] The exterior of the containers must be clean.[11]
-
Fill Level: Do not fill waste containers beyond 90% of their capacity to allow for expansion.[11]
3. Final Disposal:
-
Approved Facility: Dispose of all this compound waste through an approved waste disposal plant.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 4,4'-Diaminobiphenyl dihydrochloride(531-85-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. ethz.ch [ethz.ch]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
